N-Desmethylcarboxy Terbinafine-d7
Description
Structure
3D Structure
Properties
IUPAC Name |
(E)-7-[(2,3,4,5,6,7,8-heptadeuterionaphthalen-1-yl)methylamino]-2,2-dimethylhept-5-en-3-ynoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO2/c1-20(2,19(22)23)13-6-3-7-14-21-15-17-11-8-10-16-9-4-5-12-18(16)17/h3-5,7-12,21H,14-15H2,1-2H3,(H,22,23)/b7-3+/i4D,5D,8D,9D,10D,11D,12D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLMXKUJHRUTHIL-YTIBQMOESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#CC=CCNCC1=CC=CC2=CC=CC=C21)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C(C(=C(C2=C1[2H])[2H])[2H])[2H])CNC/C=C/C#CC(C)(C)C(=O)O)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unveiling the Chemical Landscape of N-Desmethylcarboxy Terbinafine-d7: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core chemical properties of N-Desmethylcarboxy Terbinafine-d7, a key deuterated metabolite of the antifungal drug Terbinafine (B446). This document is intended to serve as a critical resource for researchers, scientists, and professionals engaged in drug development and metabolic studies.
Core Chemical and Physical Properties
This compound is a stable isotope-labeled version of the N-desmethylcarboxy metabolite of Terbinafine. The incorporation of seven deuterium (B1214612) atoms provides a distinct mass signature, making it an invaluable tool in pharmacokinetic and metabolic studies, often used as an internal standard for quantitative analysis.
| Property | Value | Source |
| Molecular Formula | C₂₀H₁₄D₇NO₂ | [1][2] |
| Molecular Weight | 314.43 g/mol | [1][2] |
| CAS Number | 1185238-58-7 | [1][2][3] |
| Unlabelled CAS Number | 99473-15-1 | [3][4] |
| Appearance | Yellow Solid | [2] |
| Storage Conditions | 2-8°C Refrigerator, Under Inert Atmosphere | [2] |
Metabolic Pathway of Terbinafine
Terbinafine undergoes extensive metabolism in the liver, primarily mediated by a variety of cytochrome P450 (CYP) enzymes. The biotransformation of Terbinafine involves multiple pathways, including N-demethylation, deamination, alkyl side chain oxidation, and dihydrodiol formation.[5] N-Desmethylcarboxy Terbinafine is a product of these metabolic processes. The major CYP enzymes involved in the overall metabolism of terbinafine include CYP2C9, CYP1A2, and CYP3A4.[5] The N-demethylation pathway, a key step in the formation of related metabolites, is primarily mediated by CYP2C9, CYP2C8, and CYP1A2.[5]
The metabolic cascade of Terbinafine is complex, with multiple branching points and competing reactions. Understanding these pathways is crucial for predicting potential drug-drug interactions and elucidating the mechanisms of both therapeutic action and potential toxicity. The N-dealkylation pathways of terbinafine can lead to the formation of a reactive aldehyde, 6,6-dimethyl-2-hepten-4-ynal (TBF-A), which has been implicated in idiosyncratic drug-induced liver toxicity.[6][7]
Below is a simplified representation of the initial metabolic steps of Terbinafine leading to the formation of its N-desmethyl and subsequent carboxy metabolites.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. This compound | LGC Standards [lgcstandards.com]
- 4. N-Desmethylcarboxy Terbinafine | C20H21NO2 | CID 6443235 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Multiple cytochrome P-450s involved in the metabolism of terbinafine suggest a limited potential for drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comprehensive Kinetic and Modeling Analyses Revealed CYP2C9 and 3A4 Determine Terbinafine Metabolic Clearance and Bioactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CYP2C19 and 3A4 Dominate Metabolic Clearance and Bioactivation of Terbinafine Based on Computational and Experimental Approaches - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis and Characterization of N-Desmethylcarboxy Terbinafine-d7: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of N-Desmethylcarboxy Terbinafine-d7, a deuterated metabolite of the antifungal drug Terbinafine (B446). This document outlines a proposed synthetic pathway and details established analytical methodologies for the characterization of this stable isotope-labeled compound, which is crucial for pharmacokinetic and metabolic studies.
Introduction
N-Desmethylcarboxy Terbinafine is a significant metabolite of Terbinafine, an allylamine (B125299) antifungal agent widely used for the treatment of dermatophyte infections. The deuterated analog, this compound, serves as an invaluable internal standard for quantitative bioanalytical assays, such as liquid chromatography-mass spectrometry (LC-MS), enabling precise and accurate measurement of the non-labeled metabolite in biological matrices. The incorporation of seven deuterium (B1214612) atoms on the naphthalene (B1677914) ring provides a distinct mass shift, facilitating its differentiation from the endogenous metabolite.
Proposed Synthesis of this compound
Key Synthetic Steps:
-
Synthesis of Naphthalene-d8: The synthesis would commence with commercially available naphthalene, which can be deuterated using established methods such as acid-catalyzed hydrogen-deuterium exchange in the presence of a deuterium source like D₂O and a catalyst (e.g., PtO₂). Alternatively, a Grignard reagent-based approach with a deuterated quenching agent can be employed for more controlled deuterium incorporation[1].
-
Functionalization of Naphthalene-d8: The resulting Naphthalene-d8 would then be functionalized to introduce a chloromethyl or bromomethyl group at the 1-position, creating 1-(chloromethyl)naphthalene-d7 or 1-(bromomethyl)naphthalene-d7. This can be achieved through chloromethylation or bromomethylation reactions.
-
Coupling with the Side Chain: The deuterated naphthalene intermediate would then be coupled with a suitable side-chain precursor. A common strategy for Terbinafine synthesis involves the reaction of N-methyl-1-naphthalenemethylamine with 1-chloro-6,6-dimethyl-2-hepten-4-yne. In this case, a deuterated version of N-methyl-1-naphthalenemethylamine would be synthesized first and then reacted with the side chain.
-
N-Demethylation and Oxidation: The resulting Terbinafine-d7 would then undergo N-demethylation to yield N-Desmethylterbinafine-d7. This can be achieved using various demethylating agents. The subsequent step involves the oxidation of the terminal methyl group of the tert-butyl moiety to a carboxylic acid, yielding the final product, this compound. This oxidation could potentially be achieved using strong oxidizing agents. It is also plausible that a precursor with the carboxylate functionality already in place is used in the coupling step.
Characterization of this compound
The structural confirmation and purity assessment of the synthesized this compound would be conducted using a combination of spectroscopic and chromatographic techniques.
Table 1: Physicochemical and Analytical Data for this compound
| Property | Value |
| Chemical Formula | C₂₀H₁₄D₇NO₂ |
| Molecular Weight | 314.43 g/mol |
| CAS Number | 1185238-58-7 |
| Appearance | White to off-white solid |
| Purity (typical) | ≥98% |
Experimental Protocols
1. High-Performance Liquid Chromatography (HPLC)
A reversed-phase HPLC method would be employed for the purity determination and quantification of this compound.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile (B52724) and a buffered aqueous solution (e.g., ammonium (B1175870) formate (B1220265) or phosphate (B84403) buffer). A typical mobile phase could be a mixture of acetonitrile and water (containing 0.1% formic acid) in a 65:35 (v/v) ratio[2].
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength of approximately 224 nm or 282 nm[3][4].
-
Injection Volume: 10-20 µL.
-
Quantification: Purity would be determined by the peak area percentage.
2. Mass Spectrometry (MS)
Mass spectrometry would be used to confirm the molecular weight and fragmentation pattern of the synthesized compound.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.
-
Expected Molecular Ion: [M+H]⁺ at m/z 315.2.
-
Tandem MS (MS/MS): Fragmentation analysis would be performed to confirm the structure. Key fragment ions would be expected from the cleavage of the side chain and the deuterated naphthalene moiety. An ion transition of m/z 292→141 has been reported for the non-deuterated terbinafine[5]. For the deuterated analog, a corresponding shift in the parent and/or daughter ion would be expected.
3. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy would be utilized for the detailed structural elucidation of the molecule.
-
Solvent: Deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).
-
¹H NMR: The proton NMR spectrum would show the characteristic signals for the protons on the side chain. The signals corresponding to the naphthalene ring protons would be absent due to deuteration.
-
¹³C NMR: The carbon NMR spectrum would show the signals for all carbon atoms in the molecule, including those in the deuterated naphthalene ring, which would exhibit characteristic splitting patterns due to deuterium coupling.
Experimental Workflow and Signaling Pathway Diagrams
Below are diagrams illustrating the proposed synthetic workflow and the metabolic pathway of Terbinafine.
Caption: Proposed synthetic workflow for this compound.
Caption: Simplified metabolic pathway of Terbinafine.
Conclusion
This technical guide provides a scientifically grounded framework for the synthesis and characterization of this compound. The proposed synthetic route leverages established chemical transformations, and the characterization methodologies are based on standard analytical techniques widely used in the pharmaceutical industry. The availability of this deuterated internal standard is paramount for the accurate quantification of Terbinafine's metabolites, thereby supporting crucial drug development and clinical research activities.
References
- 1. organicchemistrytutor.com [organicchemistrytutor.com]
- 2. asianpubs.org [asianpubs.org]
- 3. Determination of terbinafine and its desmethyl metabolite in human plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The study of distribution of ingested terbinafine on skin with ambient ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
N-Desmethylcarboxy Terbinafine-d7 CAS number and molecular weight
This technical guide provides a comprehensive overview of N-Desmethylcarboxy Terbinafine-d7, a deuterated metabolite of the antifungal drug Terbinafine. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, metabolic pathways, and analytical considerations.
Core Compound Data
This compound is a stable isotope-labeled version of N-Desmethylcarboxy Terbinafine, a metabolite of Terbinafine. The deuteration makes it a valuable tool in pharmacokinetic and metabolic studies, often used as an internal standard for quantitative analysis.
| Parameter | Value | Reference |
| CAS Number | 1185238-58-7 | [1] |
| Molecular Formula | C₂₀H₁₄D₇NO₂ | [2] |
| Molecular Weight | 314.43 g/mol | [2] |
| Unlabeled CAS Number | 99473-15-1 | [1] |
Terbinafine: Mechanism of Action
Terbinafine, the parent compound, is an allylamine (B125299) antifungal agent that acts by inhibiting the enzyme squalene (B77637) epoxidase.[3][4][5][6] This enzyme is a critical component in the fungal ergosterol (B1671047) biosynthesis pathway. Ergosterol is an essential sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, responsible for maintaining membrane integrity and fluidity.[3][5]
The inhibition of squalene epoxidase leads to two significant downstream effects that contribute to the antifungal activity of Terbinafine:
-
Ergosterol Depletion : The blockage of the synthesis pathway results in a deficiency of ergosterol, compromising the fungal cell membrane's structural integrity and function.[3][5]
-
Squalene Accumulation : The enzymatic inhibition causes a buildup of squalene within the fungal cell.[3][5] High concentrations of intracellular squalene are toxic to the fungal cell, leading to cell death.[3][5]
This mechanism provides a selective action against fungal pathogens, as the enzyme in the mammalian cholesterol biosynthesis pathway is significantly less sensitive to Terbinafine.[3]
References
- 1. This compound | LGC Standards [lgcstandards.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. What is the mechanism of Terbinafine? [synapse.patsnap.com]
- 4. Terbinafine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. What is the mechanism of Terbinafine Hydrochloride? [synapse.patsnap.com]
- 6. droracle.ai [droracle.ai]
An In-depth Technical Guide on the Metabolism of Terbinafine to N-Desmethylcarboxy Terbinafine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Terbinafine (B446), a widely prescribed allylamine (B125299) antifungal agent, undergoes extensive hepatic metabolism to various metabolites. A key metabolic pathway involves the formation of N-desmethylcarboxy terbinafine, a significant metabolite observed in plasma and urine. This technical guide provides a comprehensive overview of the core metabolic transformation of terbinafine to N-desmethylcarboxy terbinafine. It details the enzymatic processes, presents quantitative kinetic data for the initial N-demethylation step, outlines relevant experimental protocols, and visualizes the metabolic pathway and experimental workflows. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals investigating the pharmacokinetics and metabolism of terbinafine.
Introduction
Terbinafine is primarily cleared from the body through metabolism, with numerous metabolites identified. The conversion to N-desmethylcarboxy terbinafine is a multi-step process initiated by N-demethylation of the parent drug, followed by further oxidation. Understanding the intricacies of this metabolic pathway, including the enzymes involved and their kinetic parameters, is crucial for a complete characterization of terbinafine's pharmacokinetic profile and for assessing potential drug-drug interactions.
The Metabolic Pathway: From Terbinafine to N-Desmethylcarboxy Terbinafine
The formation of N-desmethylcarboxy terbinafine from terbinafine occurs in a sequential two-step oxidative process:
-
N-demethylation of Terbinafine: The first and rate-limiting step is the removal of a methyl group from the tertiary amine of terbinafine, yielding N-desmethylterbinafine. This reaction is predominantly catalyzed by several cytochrome P450 (CYP) enzymes.
-
Oxidation of N-desmethylterbinafine: The subsequent step involves the oxidation of the alkyl side chain of N-desmethylterbinafine to a carboxylic acid, forming N-desmethylcarboxy terbinafine. While this metabolite is a major in vivo product, detailed in vitro kinetic data for this specific conversion is not extensively reported in the literature. It is hypothesized that this oxidation may be carried out by CYPs or potentially other enzymes such as aldehyde oxidases acting on an aldehyde intermediate, though direct evidence for the latter is limited.
The major fraction of terbinafine metabolites excreted in urine is the hydrophilic unconjugated N-desmethyl-carboxyterbinafine, accounting for approximately 15% of the administered dose in some studies.[1] In plasma, carboxy compounds are the main metabolites.[1]
Signaling Pathway Diagram
Quantitative Data: Enzyme Kinetics of Terbinafine N-Demethylation
The N-demethylation of terbinafine is a well-characterized metabolic reaction. Several cytochrome P450 enzymes have been shown to catalyze this step. The following tables summarize the Michaelis-Menten kinetic parameters for the formation of N-desmethylterbinafine by various recombinant human CYP isozymes.
Table 1: Michaelis-Menten Kinetics of Terbinafine N-Demethylation by Recombinant CYP Enzymes
| CYP Isozyme | Km (μM) | Vmax (pmol/min/pmol CYP) | Catalytic Efficiency (Vmax/Km) | Reference |
| CYP1A2 | 16 ± 3 | 0.8 ± 0.1 | 0.05 | [2] |
| CYP2C9 | 120 ± 20 | 15 ± 1 | 0.13 | [2] |
| CYP3A4 | 110 ± 20 | 8 ± 1 | 0.07 | [3] |
| CYP2C19 | 40 ± 10 | 12 ± 1 | 0.30 | [3] |
| CYP2C8 | Not Reported | Not Reported | Not Reported | |
| CYP2D6 | 7 ± 2 | 0.5 ± 0.04 | 0.07 | [2] |
| CYP2B6 | 200 ± 50 | 20 ± 2 | 0.10 | [2] |
Data presented as mean ± standard error where available.
Experimental Protocols
The following sections provide detailed methodologies for key experiments cited in the study of terbinafine metabolism.
In Vitro Metabolism of Terbinafine using Human Liver Microsomes (HLM)
This protocol outlines a general procedure for assessing the metabolism of terbinafine in a pooled human liver microsomal system.
Objective: To determine the metabolic profile of terbinafine and identify the metabolites formed.
Materials:
-
Terbinafine hydrochloride
-
Pooled human liver microsomes (e.g., from 150 donors)
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Potassium phosphate (B84403) buffer (50 mM, pH 7.4)
-
Acetonitrile (B52724) (ACN)
-
Methanol (B129727) (MeOH)
-
Internal standard (e.g., butenafine)
-
HPLC system with UV or MS/MS detection
Procedure:
-
Incubation Mixture Preparation: In a microcentrifuge tube, prepare the incubation mixture containing terbinafine (at various concentrations, e.g., 1-500 µM) and human liver microsomes (0.2-0.5 mg/mL protein concentration) in potassium phosphate buffer.[5]
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system. The final volume is typically 200-500 µL.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 0, 5, 15, 30, 60 minutes) with gentle shaking.
-
Termination of Reaction: Terminate the reaction by adding an equal volume of ice-cold acetonitrile or methanol containing an internal standard.
-
Protein Precipitation: Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate the microsomal proteins.
-
Sample Analysis: Transfer the supernatant to an HPLC vial for analysis.
Experimental Workflow Diagram
HPLC Method for Quantification of Terbinafine and its Metabolites
This section describes a representative HPLC method for the simultaneous determination of terbinafine and its metabolites.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
UV Detector or Mass Spectrometer
-
Reversed-phase C18 column (e.g., 4.6 mm x 100 mm, 5 µm particle size)
Chromatographic Conditions:
-
Mobile Phase: A mixture of aqueous buffer (e.g., water with phosphoric acid and triethylamine, pH 3.0) and acetonitrile (e.g., 65:35, v/v).[6]
-
Flow Rate: 1.1 mL/min.[6]
-
Detection Wavelength: 224 nm for UV detection.[6]
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient or controlled (e.g., 30°C).
Sample Preparation:
-
Plasma or microsomal incubation samples are subjected to liquid-liquid extraction (e.g., with hexane) or protein precipitation as described in the previous protocol.[6]
-
The extracted and dried sample is reconstituted in the mobile phase before injection.
Discussion
The metabolism of terbinafine to N-desmethylcarboxy terbinafine is a significant clearance pathway for the drug. The initial N-demethylation step is catalyzed by a multitude of CYP enzymes, with CYP2C9, CYP1A2, CYP3A4, and CYP2C19 playing important roles.[2][3][7] The redundancy in the enzymes responsible for this initial step suggests a low potential for clinically significant drug-drug interactions due to the inhibition of a single CYP enzyme.
The subsequent oxidation of N-desmethylterbinafine to the carboxy metabolite is less well-characterized in terms of specific enzyme kinetics. However, the prevalence of N-desmethylcarboxy terbinafine in plasma and urine underscores the efficiency of this downstream metabolic step.[1] Further research is warranted to fully elucidate the enzymes and their quantitative contributions to this second oxidative transformation. This knowledge would provide a more complete picture of terbinafine's metabolic fate and could be valuable in predicting individual variability in drug response and clearance.
Conclusion
The metabolic conversion of terbinafine to N-desmethylcarboxy terbinafine is a key pathway in its elimination. This guide has provided a detailed overview of this process, including the enzymes involved, quantitative data for the initial N-demethylation step, and standardized experimental protocols. The provided diagrams offer a clear visualization of the metabolic pathway and experimental procedures. This information serves as a foundational resource for scientists and researchers in the field of drug metabolism and development, facilitating a deeper understanding of the pharmacokinetic properties of terbinafine. Further investigation into the kinetics of the secondary oxidation step will enhance our comprehensive knowledge of terbinafine's biotransformation.
References
- 1. Pharmacokinetics of terbinafine and five known metabolites in children, after oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comprehensive Kinetic and Modeling Analyses Revealed CYP2C9 and 3A4 Determine Terbinafine Metabolic Clearance and Bioactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Lamisil (terbinafine) toxicity: Determining pathways to bioactivation through computational and experimental approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. trace.tennessee.edu [trace.tennessee.edu]
- 7. Multiple cytochrome P-450s involved in the metabolism of terbinafine suggest a limited potential for drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
N-Desmethylcarboxy Terbinafine-d7: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of N-Desmethylcarboxy Terbinafine-d7, a deuterated metabolite of the antifungal drug Terbinafine (B446). This document compiles essential chemical and physical data, detailed experimental protocols for its quantification, and visual representations of its metabolic pathway and analytical workflows. The information presented is intended to support research and development activities involving the study of Terbinafine metabolism and pharmacokinetics.
Core Compound Data
This compound is a stable isotope-labeled internal standard used for the quantitative analysis of N-Desmethylcarboxy Terbinafine, a major metabolite of Terbinafine. The deuteration provides a distinct mass signature for mass spectrometry-based detection, ensuring accurate quantification in complex biological matrices.
Chemical and Physical Properties
| Property | Value | Source |
| Analyte Name | This compound | [1] |
| Molecular Formula | C₂₀H₁₄D₇NO₂ | [2] |
| Molecular Weight | 314.43 | [2] |
| Accurate Mass | 314.201 | [1] |
| Unlabelled CAS Number | 99473-15-1 | [1][3] |
| Isotope Type | Deuterium | [1] |
| Chemical Name | (E)-7-[(2,3,4,5,6,7,8-heptadeuterionaphthalen-1-yl)methylamino]-2,2-dimethylhept-5-en-3-ynoic acid | [1] |
| SMILES | [2H]c1c([2H])c([2H])c2c(CNC\C=C\C#CC(C)(C)C(=O)O)c([2H])c([2H])c([2H])c2c1[2H] | [1] |
| InChI | InChI=1S/C20H21NO2/c1-20(2,19(22)23)13-6-3-7-14-21-15-17-11-8-10-16-9-4-5-12-18(16)17/h3-5,7-12,21H,14-15H2,1-2H3,(H,22,23)/b7-3+/i4D,5D,8D,9D,10D,11D,12D | [1] |
| Solubility | Soluble in Chloroform, Dichloromethane, DMF, Ethanol, and Methanol. | [4] |
| Storage Condition | Store at -20°C. | [4] |
Metabolic Pathway of Terbinafine
Terbinafine undergoes extensive metabolism in the liver, primarily mediated by a variety of cytochrome P450 (CYP) isoenzymes.[5] The formation of N-Desmethylcarboxy Terbinafine involves two key metabolic steps: N-demethylation and alkyl side-chain oxidation.[6] Multiple CYP enzymes, including CYP2C9, CYP1A2, CYP3A4, CYP2C8, and CYP2C19, have been identified as major contributors to Terbinafine's metabolism.[5][6] This multi-enzyme involvement suggests a low potential for drug-drug interactions.[6]
Experimental Protocols
The quantification of Terbinafine and its metabolites, including N-Desmethylcarboxy Terbinafine, in biological matrices such as plasma and urine is typically performed using high-performance liquid chromatography (HPLC) coupled with various detection methods.
HPLC-UV Method for Terbinafine and Metabolites in Urine
This protocol is adapted from analytical procedures developed for the determination of Terbinafine and its metabolites.[7]
Sample Preparation:
-
To a volume of native urine, add an appropriate internal standard.
-
Perform enzymatic deconjugation of the urine samples.
-
The sample is then ready for direct injection into the HPLC system.[7]
HPLC Conditions:
-
System: Microprocessor-controlled HPLC system with an autosampler.[7]
-
Detection: UV absorption.[7]
-
Linearity: The method is linear within the required analytical ranges.[7]
-
Limit of Detection (LOD) in Urine: 300 ng/ml for Terbinafine and its metabolites (including N-desmethyl-carboxy-terbinafine).[7]
LC-MS/MS Method for Terbinafine in Human Plasma
This protocol is based on a validated bioanalytical method for Terbinafine.[8] While this specific protocol is for the parent drug, a similar approach with optimized parameters would be suitable for its metabolites, utilizing this compound as an internal standard.
Sample Preparation (Protein Precipitation):
-
To a 100 µL aliquot of human plasma, add the internal standard (this compound in a suitable solvent).
-
Precipitate proteins by adding a solvent such as methanol.[7]
-
Vortex the mixture and then centrifuge to pellet the precipitated proteins.
-
Inject an aliquot of the supernatant into the LC-MS/MS system.
LC-MS/MS Conditions:
-
Chromatographic System: HPLC with a suitable C18 column.
-
Mobile Phase: A gradient or isocratic mixture of organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or formic acid in water).
-
Ionization: Positive ion electrospray ionization (ESI+).[8]
-
Mass Spectrometry: Tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
MRM Transitions: Specific precursor to product ion transitions for both N-Desmethylcarboxy Terbinafine and this compound would need to be determined through infusion and optimization experiments.
Validation Parameters (Example for Terbinafine):
-
Linear Range: 1.0 to 2000 ng/mL.[8]
-
Limit of Quantification (LOQ): 1.0 ng/mL.[8]
-
Intraday Precision: 3.5% to 4.1%.[8]
-
Intraday Accuracy: -2.7% to 7.7%.[8]
Analytical Workflow
The following diagram illustrates a typical workflow for the bioanalysis of N-Desmethylcarboxy Terbinafine using a stable isotope-labeled internal standard.
References
- 1. This compound | LGC Standards [lgcstandards.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. N-Desmethylcarboxy Terbinafine | C20H21NO2 | CID 6443235 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. labsolu.ca [labsolu.ca]
- 5. drugs.com [drugs.com]
- 6. Multiple cytochrome P-450s involved in the metabolism of terbinafine suggest a limited potential for drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analytical methods for the determination of terbinafine and its metabolites in human plasma, milk and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Terbinafine quantification in human plasma by high-performance liquid chromatography coupled to electrospray tandem mass spectrometry: application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
N-Desmethylcarboxy Terbinafine-d7 stability and storage conditions
An In-depth Technical Guide on the Stability and Storage of N-Desmethylcarboxy Terbinafine-d7
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a deuterated analog of a major metabolite of the antifungal drug Terbinafine (B446). As a stable isotope-labeled internal standard, its purity and stability are paramount for accurate bioanalytical studies. This technical guide provides a comprehensive overview of the recommended storage conditions and a proposed framework for assessing the stability of this compound. Due to the limited availability of direct stability studies for this specific deuterated metabolite, this guide synthesizes information from studies on Terbinafine, its non-deuterated metabolites, and general principles of deuterated compound stability.
Introduction
Terbinafine is an allylamine (B125299) antifungal agent widely used for the treatment of dermatophyte infections. It is extensively metabolized in the liver, with N-Desmethylcarboxy Terbinafine being one of its major inactive metabolites. The deuterated version, this compound, serves as a crucial internal standard in pharmacokinetic and metabolic studies, enabling precise quantification by mass spectrometry. The stability of this standard is a critical factor that can influence the accuracy and reproducibility of experimental results.
This guide outlines the known storage conditions and presents a proposed experimental approach for a comprehensive stability assessment of this compound, including forced degradation studies and the development of a stability-indicating analytical method.
Recommended Storage Conditions
Based on information from various suppliers, the following storage and shipping conditions are recommended to ensure the long-term integrity of this compound.
| Parameter | Recommended Condition | Rationale |
| Storage Temperature | -20°C[1][2] | Sub-zero temperatures minimize the rate of potential chemical degradation, ensuring long-term stability of the neat compound. |
| Shipping Temperature | Room Temperature[1][2] | Short-term exposure to ambient temperatures is generally acceptable for the solid form, though immediate proper storage upon receipt is crucial. |
| Form | Neat Solid | The solid state is generally more stable than solutions, which can be susceptible to solvent-mediated degradation. |
| Light Exposure | Protect from light | As the parent compound Terbinafine has shown susceptibility to photolytic degradation, it is prudent to protect the metabolite from light. |
| Humidity | Store in a dry environment (e.g., with desiccants) | Minimizes the risk of hydrolysis and other moisture-related degradation pathways. |
Proposed Stability Testing Protocol
A comprehensive stability study for this compound should involve the development of a stability-indicating analytical method and subsequent forced degradation studies.
Development of a Stability-Indicating Analytical Method
A stability-indicating method is crucial to separate the intact this compound from any potential degradation products. High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with UV and Mass Spectrometric (MS) detection is the recommended approach.
Experimental Protocol:
-
Column Selection: A reversed-phase C18 column is a suitable starting point, as it has been successfully used for the analysis of Terbinafine and its metabolites.
-
Mobile Phase Optimization: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol) should be optimized to achieve good peak shape and resolution between the parent compound and its degradants.
-
Detection:
-
UV Detection: A photodiode array (PDA) detector should be used to determine the optimal detection wavelength and to check for peak purity.
-
Mass Spectrometry (MS) Detection: A mass spectrometer is essential for identifying degradation products by comparing their mass-to-charge ratios with the parent compound and for monitoring any potential loss of the deuterium (B1214612) label (H/D exchange).
-
-
Method Validation: The developed method should be validated according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness.
Forced Degradation Studies
Forced degradation (stress testing) helps to identify potential degradation pathways and the intrinsic stability of the molecule. The following conditions are proposed for this compound.
Experimental Protocol:
-
Sample Preparation: Prepare solutions of this compound in a suitable solvent system at a known concentration.
-
Stress Conditions:
-
Acidic Hydrolysis: Expose the sample solution to 0.1 M HCl at elevated temperatures (e.g., 60-80°C) for a defined period.
-
Basic Hydrolysis: Expose the sample solution to 0.1 M NaOH at elevated temperatures (e.g., 60-80°C) for a defined period.
-
Oxidative Degradation: Treat the sample solution with 3% hydrogen peroxide at room temperature.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C).
-
Photolytic Degradation: Expose the sample solution to UV light (e.g., 254 nm) and visible light in a photostability chamber.
-
-
Time Points: Samples should be analyzed at various time points (e.g., 0, 2, 4, 8, 24 hours) to track the degradation progress.
-
Analysis: Analyze the stressed samples using the validated stability-indicating HPLC-UV/MS method.
-
Data Evaluation:
-
Quantify the remaining percentage of this compound at each time point.
-
Identify and characterize major degradation products using MS data.
-
Monitor for any H/D exchange, which would be indicated by a shift in the mass spectrum.
-
Potential Degradation Pathways and Stability Considerations
While specific degradation pathways for this compound have not been published, the following can be inferred based on its structure and the behavior of related compounds.
Hydrolysis
The molecule contains functional groups that could be susceptible to hydrolysis under strong acidic or basic conditions, although it is generally expected to be relatively stable.
Oxidation
The allylamine moiety could be a site for oxidative degradation.
Photodegradation
Studies on Terbinafine have shown significant degradation upon exposure to light. The naphthalene (B1677914) moiety in this compound suggests a similar susceptibility.
Deuterium Label Stability
A primary concern for deuterated compounds is the stability of the C-D bonds.
-
H/D Exchange: Under certain pH conditions, particularly in aqueous solutions, there is a risk of the deuterium atoms exchanging with protons from the solvent. This is a critical parameter to monitor during stability studies, as it would compromise the integrity of the internal standard.
-
Kinetic Isotope Effect: The presence of deuterium at sites of metabolic cleavage can slow down the rate of metabolism (the kinetic isotope effect). While N-Desmethylcarboxy Terbinafine is already a metabolite, this principle highlights the increased stability of C-D bonds compared to C-H bonds.
Data Presentation (Hypothetical)
The following tables represent how quantitative data from a comprehensive stability study of this compound could be structured.
Table 1: Summary of Forced Degradation Studies (Hypothetical Data)
| Stress Condition | Duration (hours) | % Assay of this compound | Major Degradation Products (m/z) | H/D Exchange Observed |
| 0.1 M HCl (60°C) | 24 | 95.2 | [List m/z] | No |
| 0.1 M NaOH (60°C) | 24 | 92.5 | [List m/z] | No |
| 3% H₂O₂ (RT) | 24 | 88.1 | [List m/z] | No |
| Thermal (80°C, solid) | 48 | 99.1 | Not Detected | No |
| Photolytic (UV/Vis) | 24 | 75.6 | [List m/z] | No |
Table 2: Long-Term Stability Study at Recommended Storage (-20°C) (Hypothetical Data)
| Time Point (Months) | % Assay of this compound | Appearance |
| 0 | 100.0 | White Solid |
| 3 | 99.8 | No Change |
| 6 | 99.7 | No Change |
| 12 | 99.5 | No Change |
| 24 | 99.2 | No Change |
Visualizations
The following diagrams illustrate the logical workflow for stability testing and the factors influencing the stability of this compound.
References
N-Desmethylcarboxy Terbinafine-d7: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of N-Desmethylcarboxy Terbinafine-d7, a deuterated metabolite of the antifungal drug Terbinafine (B446). This document consolidates available data on its chemical properties, safety information, metabolic origin, and analytical methodologies.
Chemical and Physical Properties
This compound is a stable isotope-labeled version of N-Desmethylcarboxy Terbinafine, a known metabolite of Terbinafine.[1] The deuteration makes it a valuable internal standard for pharmacokinetic and metabolic studies of Terbinafine.
| Property | Value | Source |
| Chemical Name | (5E)-2,2-Dimethyl-7-[(1-naphthalenyl-d7-methyl)amino]-5-hepten-3-ynoic Acid | [2] |
| CAS Number | 1185238-58-7 | [2] |
| Molecular Formula | C₂₀H₁₄D₇NO₂ | [2] |
| Molecular Weight | 314.43 g/mol | [2] |
| Appearance | Yellow Solid | Pharmaffiliates |
| Storage | 2-8°C Refrigerator, Under Inert Atmosphere | Pharmaffiliates |
| Unlabelled CAS Number | 99473-15-1 | [1] |
Safety Information
A specific Material Safety Data Sheet (MSDS) for this compound is not publicly available. However, safety data for the non-deuterated form, N-Desmethylcarboxy Terbinafine, provides essential safety guidance. It is important to handle the deuterated compound with the same precautions.
Hazard Identification:
-
Acute toxicity, oral (Category 4), H302: Harmful if swallowed.
-
Skin corrosion/irritation (Category 2), H315: Causes skin irritation.
-
Serious eye damage/eye irritation (Category 2A), H319: Causes serious eye irritation.
-
Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3), H335: May cause respiratory irritation.
Precautionary Measures:
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
First Aid Measures:
-
If inhaled: Move person into fresh air. If not breathing, give artificial respiration. Consult a physician.
-
In case of skin contact: Wash off with soap and plenty of water. Consult a physician.
-
In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
-
If swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.
The toxicological properties of this compound have not been fully investigated.
Metabolic Pathway of Terbinafine
N-Desmethylcarboxy Terbinafine is a metabolite of Terbinafine, an antifungal agent that inhibits squalene (B77637) epoxidase, a key enzyme in fungal ergosterol (B1671047) biosynthesis. The metabolism of Terbinafine is complex, involving multiple cytochrome P450 (CYP) enzymes. The formation of N-Desmethylcarboxy Terbinafine occurs through N-demethylation of the parent drug.
Several CYP isoenzymes are involved in the metabolism of terbinafine, with major contributions from CYP2C9, CYP1A2, CYP3A4, CYP2C8, and CYP2C19.[3] The N-demethylation pathway, which leads to the formation of N-Desmethyl Terbinafine and subsequently N-Desmethylcarboxy Terbinafine, is primarily mediated by CYP2C9, CYP2C8, and CYP1A2.[3]
Experimental Protocols
A general approach to the synthesis of Terbinafine involves the coupling of N-methyl-1-naphthalenemethanamine with (E)-1-bromo-6,6-dimethyl-2-hepten-4-yne.[4] For the synthesis of this compound, a deuterated naphthalenemethylamine precursor would be required.
General Analytical Workflow for Terbinafine and its Metabolites:
Analytical procedures for the determination of Terbinafine and its metabolites, including N-Desmethylcarboxy Terbinafine, in biological matrices such as plasma and urine have been developed.[5] These methods are crucial for pharmacokinetic and metabolism studies.
A common method involves High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector. For plasma analysis, a protein precipitation step with methanol (B129727) or sample extraction with hexane (B92381) can be employed.[5] For urine analysis, samples may require deconjugation before injection into the HPLC system.[5] Detection is often carried out using UV or mass spectrometry (MS), with the latter being particularly useful for deuterated standards like this compound due to its mass difference from the endogenous metabolite.
Toxicological Information
Specific toxicological data, such as LD50 values, for N-Desmethylcarboxy Terbinafine or its deuterated form are not available. The safety information provided is based on the GHS classification of the non-deuterated compound. As with any chemical, it should be handled by trained personnel in a well-ventilated laboratory setting, using appropriate personal protective equipment.
Biological Activity
N-Desmethylcarboxy Terbinafine is a metabolite of Terbinafine and is generally considered to be inactive as an antifungal agent.[6] Its primary significance is in the study of Terbinafine's metabolism and pharmacokinetics, where the deuterated form serves as an essential tool for accurate quantification. There is no current evidence to suggest its involvement in specific signaling pathways beyond being a product of the metabolic breakdown of Terbinafine.
Disclaimer: This document is intended for informational purposes only and does not constitute a formal Material Safety Data Sheet (MSDS). Researchers should always consult the latest safety information from the supplier before handling this compound and perform their own risk assessments.
References
- 1. This compound | LGC Standards [lgcstandards.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Multiple cytochrome P-450s involved in the metabolism of terbinafine suggest a limited potential for drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Analytical methods for the determination of terbinafine and its metabolites in human plasma, milk and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Use of N-Desmethylcarboxy Terbinafine-d7 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of N-Desmethylcarboxy Terbinafine-d7 as an internal standard in the quantitative analysis of terbinafine (B446) and its metabolites in biological matrices. The protocols detailed below are intended for use with liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.
Introduction
Terbinafine is a widely used antifungal agent that undergoes extensive metabolism in the body. Accurate quantification of the parent drug and its metabolites is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative bioanalysis by mass spectrometry, as it effectively compensates for variations in sample preparation, injection volume, and instrument response.[1]
This compound is a deuterated analog of the major metabolite of terbinafine, N-desmethylcarboxy terbinafine. Its chemical structure is nearly identical to the unlabeled metabolite, ensuring it co-elutes and experiences similar ionization effects, thereby providing high accuracy and precision in quantification.[1] This document outlines the theoretical basis, experimental protocols, and expected performance characteristics for the use of this compound as an internal standard.
Terbinafine Metabolism
Terbinafine is metabolized in the liver by multiple cytochrome P450 (CYP) isoenzymes, including CYP2C9, CYP1A2, CYP3A4, CYP2C8, and CYP2C19.[2] The primary metabolic pathways include N-demethylation, alkyl side-chain oxidation, and deamination.[3] The formation of N-desmethylcarboxy terbinafine is a significant metabolic route. Understanding these pathways is essential for the comprehensive pharmacokinetic profiling of terbinafine.
Caption: Metabolic pathway of Terbinafine.
Experimental Protocols
The following protocols are provided as a general guideline and should be optimized and validated for specific laboratory conditions and matrices.
Materials and Reagents
-
Analytes: Terbinafine, N-Desmethyl Terbinafine, Carboxy Terbinafine, N-Desmethylcarboxy Terbinafine
-
Internal Standard: this compound
-
Solvents: HPLC-grade methanol (B129727), acetonitrile (B52724), and water
-
Additives: Formic acid, ammonium (B1175870) formate
-
Biological Matrix: Human plasma (or other relevant matrix)
-
Solid Phase Extraction (SPE) Cartridges: C18 or equivalent
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and straightforward method for sample cleanup.
Caption: Protein Precipitation Workflow.
Protocol:
-
Pipette 100 µL of plasma sample into a microcentrifuge tube.
-
Add 10 µL of this compound working solution (e.g., 100 ng/mL in methanol).
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.
Sample Preparation: Solid-Phase Extraction (SPE)
SPE provides a more thorough cleanup, reducing matrix effects and improving sensitivity.
Caption: Solid-Phase Extraction Workflow.
Protocol:
-
Pipette 200 µL of plasma sample into a microcentrifuge tube.
-
Add 20 µL of this compound working solution.
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an appropriate volume into the LC-MS/MS system.
LC-MS/MS Conditions
The following are suggested starting conditions and should be optimized.
| Parameter | Recommended Condition |
| LC Column | C18 column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Gradient | Start with 10% B, ramp to 90% B over 5 min, hold for 2 min, return to initial conditions |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions (Hypothetical):
Note: The exact m/z values for precursor and product ions should be determined by direct infusion of the analytical standards.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Terbinafine | 292.2 | 141.1[4][5] |
| N-Desmethyl Terbinafine | 278.2 | 141.1 |
| Carboxy Terbinafine | 322.2 | 141.1 |
| N-Desmethylcarboxy Terbinafine | 308.2 | 141.1 |
| This compound (IS) | 315.2 | 148.1 |
Quantitative Data Summary
The following table summarizes typical performance characteristics that should be achieved during method validation. The data presented here are representative values based on published methods for terbinafine analysis using other internal standards and should be established specifically for a method using this compound.
| Parameter | Terbinafine | N-Desmethylcarboxy Terbinafine |
| Linearity Range (ng/mL) | 1 - 2000[4][5] | 1 - 1000 |
| Correlation Coefficient (r²) | > 0.99[4][5] | > 0.99 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 1[4] | 1 |
| Intra-day Precision (%CV) | < 15% | < 15% |
| Inter-day Precision (%CV) | < 15% | < 15% |
| Accuracy (% Bias) | ± 15% | ± 15% |
| Recovery (%) | > 80% | > 80% |
Conclusion
This compound is a highly suitable internal standard for the accurate and precise quantification of terbinafine and its metabolites in biological matrices by LC-MS/MS. Its use helps to mitigate the variability inherent in bioanalytical methods, leading to reliable data for pharmacokinetic and other drug development studies. The protocols and data presented in these application notes provide a solid foundation for the implementation of this internal standard in a research or regulated laboratory setting. Method validation should always be performed to ensure the reliability of the results for the intended application.
References
- 1. Terbinafine quantification in human plasma by high-performance liquid chromatography coupled to electrospray tandem mass spectrometry: application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Analytical methods for the determination of terbinafine and its metabolites in human plasma, milk and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijnrd.org [ijnrd.org]
- 5. scilit.com [scilit.com]
Application Note: Quantification of Terbinafine and its Metabolites in Human Plasma by UPLC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a detailed protocol for the simultaneous quantification of terbinafine (B446) and its primary metabolite, N-desmethylterbinafine, in human plasma using Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS). Terbinafine is an allylamine (B125299) antifungal agent, and monitoring its plasma concentrations, along with its metabolites, is crucial for pharmacokinetic studies and understanding its metabolism.[1][2] The described method is sensitive, specific, and suitable for high-throughput analysis in a research or drug development setting.
Introduction
Terbinafine is widely used for the treatment of fungal infections of the skin and nails.[2][3] It is extensively metabolized in the liver, primarily through N-demethylation to form N-desmethylterbinafine, but also via other pathways such as deamination and oxidation.[4] The metabolism of terbinafine involves several cytochrome P450 (CYP) isoenzymes, with major contributions from CYP2C9, CYP1A2, CYP3A4, CYP2C8, and CYP2C19.[1][4] Accurate quantification of terbinafine and its metabolites in human plasma is essential for pharmacokinetic and bioequivalence studies.[5][6][7] This application note details a robust UPLC-MS/MS method for this purpose.
Terbinafine Metabolism
Terbinafine undergoes extensive metabolism in the liver, leading to the formation of several metabolites. The major metabolic pathways include:
-
N-demethylation: This is a primary metabolic route, resulting in the formation of N-desmethylterbinafine.[4]
-
Alkyl Side Chain Oxidation: Oxidation of the t-butyl group.
-
Deamination: Removal of the amine group.[4]
-
Dihydrodiol Formation: Addition of two hydroxyl groups to the naphthalene (B1677914) ring.[4]
None of the identified metabolites possess antifungal activity similar to the parent drug.[1]
Experimental Protocols
This section details the protocol for a UPLC-MS/MS method for the quantification of terbinafine and N-desmethylterbinafine in human plasma.
Materials and Reagents
-
Terbinafine and N-desmethylterbinafine reference standards
-
Terbinafine-d7 (Internal Standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (B1220265)
-
Ethyl acetate
-
n-Hexane
-
Ultrapure water
-
Human plasma (K2-EDTA)
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Thaw human plasma samples at room temperature.
-
To 100 µL of plasma in a microcentrifuge tube, add 25 µL of internal standard working solution (Terbinafine-d7).
-
Vortex for 10 seconds.
-
Add 1 mL of extraction solvent (e.g., ethyl acetate:n-hexane, 80:20, v/v).[5][6]
-
Vortex for 5 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
-
Vortex for 1 minute.
-
Transfer to an autosampler vial for analysis.
UPLC-MS/MS Conditions
UPLC System: Waters ACQUITY UPLC or equivalent Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm[5][6] Mobile Phase A: 8.0 mM Ammonium formate in water, pH 3.5[5][6] Mobile Phase B: Acetonitrile[5][6] Gradient: Isocratic elution with 85% Mobile Phase B[5][6] Flow Rate: 0.4 mL/min Column Temperature: 40°C Injection Volume: 5 µL
Mass Spectrometer: Waters Xevo TQ-S or equivalent Ionization Mode: Electrospray Ionization (ESI), Positive Capillary Voltage: 3.0 kV Source Temperature: 150°C Desolvation Temperature: 400°C Desolvation Gas Flow: 800 L/hr Cone Gas Flow: 50 L/hr MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| Terbinafine | 292.2 | 141.1 | 0.1 | 30 | 20 |
| N-Desmethylterbinafine | 278.3 | 141.1 | 0.1 | 30 | 20 |
| Terbinafine-d7 (IS) | 299.1 | 148.2 | 0.1 | 30 | 20 |
Quantitative Data Summary
The following tables summarize the quantitative performance of various published methods for the analysis of terbinafine and its metabolites in human plasma.
Table 1: UPLC-MS/MS Methods
| Analyte | LLOQ (ng/mL) | Linearity Range (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Reference |
| Terbinafine | 1.00 | 1.00 - 2000 | 1.8 - 3.2 | 2.1 - 4.5 | [5][6] |
| Terbinafine | 1.0 | 1.0 - 2000 | 3.5 - 4.1 | 1.7 - 4.9 | [7] |
| Terbinafine | 0.5 | 1 - 250 | <15 | <15 | [8][9] |
| N-Desmethylterbinafine | 0.05 | 0.1 - 25 | <15 | <15 | [8][9] |
Table 2: HPLC-UV Methods
| Analyte | LLOQ (ng/mL) | Linearity Range (ng/mL) | Inter-assay Precision (%CV) | Reference |
| Terbinafine | 2 | 2 - 1000 | 2.9 - 9.8 | [10] |
| N-Desmethylterbinafine | 2 | 2 - 1000 | 2.9 - 9.8 | [10] |
Experimental Workflow
The overall workflow for the quantification of terbinafine and its metabolites in human plasma is depicted below.
Conclusion
The UPLC-MS/MS method described in this application note is a reliable and sensitive approach for the quantification of terbinafine and its major metabolite, N-desmethylterbinafine, in human plasma. The protocol provides excellent specificity and throughput, making it well-suited for pharmacokinetic and bioequivalence studies in a drug development environment. The provided quantitative data from various methods can serve as a valuable reference for researchers in this field.
References
- 1. drugs.com [drugs.com]
- 2. youtube.com [youtube.com]
- 3. What is the mechanism of Terbinafine Hydrochloride? [synapse.patsnap.com]
- 4. Multiple cytochrome P-450s involved in the metabolism of terbinafine suggest a limited potential for drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of terbinafine in human plasma using UPLC–MS/MS: Application to a bioequivalence study in healthy subjects | Scilit [scilit.com]
- 6. Determination of terbinafine in human plasma using UPLC-MS/MS: Application to a bioequivalence study in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Terbinafine quantification in human plasma by high-performance liquid chromatography coupled to electrospray tandem mass spectrometry: application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. latamjpharm.org [latamjpharm.org]
- 9. researchgate.net [researchgate.net]
- 10. Determination of terbinafine and its desmethyl metabolite in human plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Terbinafine Analysis in Urine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the sample preparation of terbinafine (B446) in urine for quantitative analysis. The following sections offer a selection of methods ranging from simple dilution to more complex extraction techniques, catering to various analytical requirements and laboratory capabilities.
Introduction
Terbinafine, an allylamine (B125299) antifungal agent, is extensively metabolized in the body, with its metabolites primarily excreted in the urine.[1][2] Accurate and reliable quantification of terbinafine and its metabolites in urine is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessment. The choice of sample preparation method is critical to remove interfering endogenous components from the urine matrix and to concentrate the analyte of interest, thereby ensuring the sensitivity and selectivity of the subsequent analytical determination by techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][3][4]
This document outlines three common sample preparation methods for terbinafine analysis in urine: "Dilute and Shoot," Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE). For the analysis of conjugated metabolites, an enzymatic deconjugation step is often required prior to extraction.[1]
Quantitative Data Summary
The following table summarizes the quantitative data from various studies on terbinafine analysis in urine and other biological matrices, providing a reference for expected analytical performance.
| Method | Analyte(s) | Matrix | Linearity Range | Limit of Quantification (LOQ) | Limit of Detection (LOD) | Analytical Technique | Reference |
| Dilute and Shoot | Terbinafine | Human Urine | 25 - 2000 ng/mL | 25 ng/mL | 12.60 ng/mL | HPLC-DAD | [5] |
| HPLC | Terbinafine | Spiked Human Urine | 0.1 - 15 µg/mL | 0.95 µg/mL | 0.31 µg/mL | HPLC-DAD | [3] |
| HPLC | Terbinafine & 4 Metabolites | Human Urine | Not Specified | Not Specified | 300 ng/mL | HPLC-UV | [1] |
| GC-FID | Naphthoic Acid Metabolite | Human Urine | Not Specified | Not Specified | 50 ng/mL | GC-FID | [1] |
| UPLC-UV | Terbinafine & Metabolites | Human Plasma & Urine | Not Specified | Not Specified | 0.01 - 0.07 µg/mL | UPLC-UV | [4] |
Experimental Protocols
Enzymatic Deconjugation (for Metabolite Analysis)
Many of terbinafine's metabolites are excreted as glucuronide or sulfate (B86663) conjugates.[2] To analyze the total concentration of these metabolites, an enzymatic hydrolysis step is necessary to cleave the conjugate moiety.
Protocol:
-
To 1.0 mL of urine sample, add 0.5 mL of a suitable buffer (e.g., 0.1 M acetate (B1210297) buffer, pH 5.0).
-
Add a sufficient amount of β-glucuronidase/arylsulfatase enzyme (e.g., from Helix pomatia). The exact amount should be optimized based on the enzyme activity.
-
Vortex the mixture gently.
-
Incubate the sample at an elevated temperature (e.g., 37-55°C) for a specified period (e.g., 4-16 hours). The optimal time and temperature should be determined experimentally.
-
After incubation, cool the sample to room temperature.
-
The deconjugated sample is now ready for one of the following extraction procedures.
"Dilute and Shoot" Method
This is the simplest and fastest sample preparation method, suitable for rapid screening or when high sensitivity is not required. It involves diluting the urine sample with a suitable solvent to reduce matrix effects before direct injection into the analytical instrument.[5]
Protocol: [5]
-
Take 100 µL of the urine sample (or deconjugated sample).
-
Add 80 µL of an internal standard working solution.
-
Add 820 µL of a dilution solution (e.g., a mixture of phosphate (B84403) buffer and acetonitrile).
-
Vortex the mixture thoroughly.
-
Centrifuge the sample to pellet any particulate matter.
-
Transfer the supernatant to an autosampler vial for analysis.
Solid-Phase Extraction (SPE)
SPE is a highly effective technique for cleaning up complex samples and concentrating the analyte of interest. It utilizes a solid sorbent to selectively retain the analyte while interfering substances are washed away.
Protocol:
-
Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol (B129727) followed by 1 mL of deionized water. Ensure the sorbent bed does not run dry.
-
Loading: Load 1 mL of the urine sample (or pre-treated sample) onto the conditioned cartridge.
-
Washing: Wash the cartridge with 1 mL of a weak solvent (e.g., 5% methanol in water) to remove polar interferences.
-
Elution: Elute the terbinafine and its metabolites from the cartridge with 1 mL of a strong solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 100-200 µL) of the mobile phase used for the chromatographic analysis.
-
Transfer the reconstituted sample to an autosampler vial for analysis.
Liquid-Liquid Extraction (LLE)
LLE is a classic extraction technique that separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous and an organic phase.
Protocol:
-
To 1 mL of urine sample in a glass tube, add 50 µL of an internal standard solution.
-
Add 200 µL of a suitable buffer to adjust the pH (e.g., phosphate buffer to achieve a basic pH, as terbinafine is a basic compound).
-
Add 5 mL of an immiscible organic solvent (e.g., a mixture of methyl t-butyl ether and hexane, or ethyl acetate and n-hexane).[5]
-
Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing of the two phases.
-
Centrifuge the sample to facilitate phase separation.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in a known volume of mobile phase.
-
Transfer the sample to an autosampler vial for injection.
Visualizations
Experimental Workflows
Caption: "Dilute and Shoot" workflow for terbinafine analysis in urine.
Caption: Solid-Phase Extraction (SPE) workflow for terbinafine analysis.
Caption: Liquid-Liquid Extraction (LLE) workflow for terbinafine analysis.
Logical Relationship of Sample Preparation Steps
Caption: Decision pathway for terbinafine urine sample preparation.
References
- 1. Analytical methods for the determination of terbinafine and its metabolites in human plasma, milk and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. Analytical methods for determination of terbinafine hydrochloride in pharmaceuticals and biological materials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijnrd.org [ijnrd.org]
- 5. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of N-Desmethylcarboxy Terbinafine in Human Plasma using UPLC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction Terbinafine (B446) is an allylamine (B125299) antifungal agent used in the treatment of fungal infections of the skin and nails.[1] It is extensively metabolized in the liver by multiple cytochrome P450 enzymes into several metabolites.[2][3] One of the major urinary metabolites is N-Desmethylcarboxy Terbinafine.[4] Accurate and sensitive quantification of this metabolite in biological matrices is crucial for pharmacokinetic and drug metabolism studies. This application note provides a detailed protocol for the analysis of N-Desmethylcarboxy Terbinafine in human plasma using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS).
Experimental Protocols
1. Sample Preparation: Protein Precipitation
This protocol outlines a simple and efficient protein precipitation method for the extraction of N-Desmethylcarboxy Terbinafine from human plasma.
-
Materials:
-
Human plasma samples
-
N-Desmethylcarboxy Terbinafine analytical standard
-
Internal Standard (IS) working solution (e.g., Terbinafine-d7 or a suitable structural analog)
-
Acetonitrile (B52724) (HPLC grade), chilled at -20°C
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
-
-
Procedure:
-
Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the internal standard working solution and vortex briefly.
-
Add 300 µL of ice-cold acetonitrile to the plasma sample.
-
Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex for 30 seconds and centrifuge at 14,000 rpm for 5 minutes.
-
Transfer the clear supernatant to a UPLC vial for analysis.
-
2. UPLC-MS/MS Instrumentation and Conditions
-
Instrumentation:
-
UPLC System: Waters ACQUITY UPLC or equivalent
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S or Sciex API 5500)
-
Ion Source: Electrospray Ionization (ESI)
-
-
Chromatographic Conditions:
-
Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm, or equivalent.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Gradient Elution:
Time (min) %A %B 0.0 95 5 0.5 95 5 2.5 10 90 3.5 10 90 3.6 95 5 | 5.0 | 95 | 5 |
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.0 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 400°C.
-
Desolvation Gas Flow: 800 L/hr.
-
Cone Gas Flow: 50 L/hr.
-
Collision Gas: Argon.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Data Presentation
Table 1: MRM Transitions and Mass Spectrometry Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |
| N-Desmethylcarboxy Terbinafine | 308.2 | 141.1 | 100 | 35 | 25 |
| N-Desmethylcarboxy Terbinafine | 308.2 | 262.2 | 100 | 35 | 15 |
| Terbinafine (for reference) | 292.2 | 141.1 | 100 | 40 | 30 |
| Terbinafine-d7 (IS) | 299.2 | 148.1 | 100 | 40 | 30 |
Table 2: Method Validation Parameters (Hypothetical Data)
| Parameter | N-Desmethylcarboxy Terbinafine | Acceptance Criteria |
| Linearity (r²) | >0.995 | ≥0.99 |
| LLOQ (ng/mL) | 1.0 | S/N > 10 |
| Accuracy (%) | 95 - 105 | 85 - 115% (±20% for LLOQ) |
| Precision (%RSD) | <10% | ≤15% (≤20% for LLOQ) |
| Recovery (%) | ~85% | Consistent and reproducible |
| Matrix Effect (%) | 90 - 110 | 85 - 115% |
Mandatory Visualization
Caption: Metabolic pathway of Terbinafine to N-Desmethylcarboxy Terbinafine.
Caption: Experimental workflow for N-Desmethylcarboxy Terbinafine analysis.
References
Application Note & Protocol: High-Throughput Bioanalytical Method for the Quantification of N-Desmethylcarboxy Terbinafine using N-Desmethylcarboxy Terbinafine-d7 by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Terbinafine is an allylamine (B125299) antifungal agent widely used for the treatment of fungal infections. The quantitative analysis of its metabolites is crucial for pharmacokinetic and drug metabolism studies. This document details a robust and sensitive bioanalytical method for the quantification of N-Desmethylcarboxy Terbinafine in human plasma using its stable isotope-labeled internal standard, N-Desmethylcarboxy Terbinafine-d7. The method utilizes liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly selective and sensitive analytical technique. This application note provides a comprehensive protocol, including sample preparation, chromatographic conditions, and mass spectrometric parameters.
Quantitative Data Summary
The following tables summarize the expected performance characteristics of the bioanalytical method, based on typical validation parameters for similar assays found in the literature. These values serve as a guideline for method validation.
Table 1: Calibration Curve Parameters
| Parameter | Expected Value |
| Linearity Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.995 |
| Weighing Factor | 1/x² |
Table 2: Precision and Accuracy
| Quality Control Sample | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Bias) |
| Lower Limit of Quantification (LLOQ) | 0.1 | < 15% | < 15% | ± 15% |
| Low Quality Control (LQC) | 0.3 | < 15% | < 15% | ± 15% |
| Medium Quality Control (MQC) | 10 | < 15% | < 15% | ± 15% |
| High Quality Control (HQC) | 80 | < 15% | < 15% | ± 15% |
Table 3: Recovery and Matrix Effect
| Analyte | Extraction Recovery (%) | Matrix Factor |
| N-Desmethylcarboxy Terbinafine | > 85% | 0.95 - 1.05 |
| This compound | > 85% | 0.95 - 1.05 |
Experimental Protocols
This section provides detailed methodologies for the key experiments.
Materials and Reagents
-
N-Desmethylcarboxy Terbinafine reference standard
-
This compound (Internal Standard)
-
Human plasma (K2-EDTA as anticoagulant)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (deionized, 18 MΩ·cm)
Stock and Working Solutions Preparation
-
Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 1 mg of N-Desmethylcarboxy Terbinafine and this compound into separate volumetric flasks.
-
Dissolve in methanol to a final concentration of 1 mg/mL.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions of N-Desmethylcarboxy Terbinafine by serial dilution of the stock solution with 50:50 (v/v) acetonitrile:water.
-
-
Internal Standard Working Solution (100 ng/mL):
-
Dilute the this compound stock solution with 50:50 (v/v) acetonitrile:water to a final concentration of 100 ng/mL.
-
Sample Preparation: Protein Precipitation
Protein precipitation is a simple and effective method for sample cleanup in this application.
-
Label microcentrifuge tubes for calibration standards, quality control samples, and unknown samples.
-
Pipette 100 µL of plasma into the appropriately labeled tubes.
-
Spike with the corresponding working standard solutions of N-Desmethylcarboxy Terbinafine (for calibration curve and QC samples).
-
Add 20 µL of the internal standard working solution (100 ng/mL this compound) to all tubes except for the blank matrix samples.
-
Add 300 µL of cold acetonitrile to each tube to precipitate the plasma proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Inject an aliquot into the LC-MS/MS system.
LC-MS/MS Analysis
Liquid Chromatography Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 10% B to 90% B over 3 minutes, hold at 90% B for 1 minute, return to 10% B and equilibrate for 1 minute |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Mass Spectrometry Conditions:
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Gas Flow | Instrument dependent |
MRM Transitions (Predicted):
The following MRM transitions are proposed based on the chemical structures and may require optimization.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| N-Desmethylcarboxy Terbinafine | 308.2 | 141.1 | 25 |
| This compound | 315.2 | 148.1 | 25 |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for the bioanalytical method.
Application Note: High-Throughput Quantification of Terbinafine in Human Plasma using a Deuterated Internal Standard by UPLC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a detailed protocol for the quantification of Terbinafine (B446) in human plasma using a stable isotope-labeled internal standard, Terbinafine-d7. The described Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method is sensitive, specific, and rapid, making it ideal for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. The use of a deuterated internal standard ensures high accuracy and precision by correcting for matrix effects and variations in sample processing.
Introduction
Terbinafine is a widely used antifungal agent for the treatment of onychomycosis, tinea capitis, and other fungal infections.[1] Understanding its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME), is crucial for optimizing dosing regimens and ensuring therapeutic efficacy.[2][3] Terbinafine is extensively metabolized in the liver, and its plasma concentrations can be influenced by various factors.[2] Therefore, a robust and reliable analytical method for its quantification in biological matrices is essential for drug development and clinical research.
This application note details a validated UPLC-MS/MS method for the determination of Terbinafine in human plasma. The protocol employs Terbinafine-d7 as the internal standard (IS) to ensure the reliability of the results.[4][5][6]
Experimental Workflow
The overall experimental workflow for the quantification of Terbinafine in human plasma is depicted below.
Caption: Experimental workflow for Terbinafine pharmacokinetic analysis.
Detailed Protocols
Materials and Reagents
-
Terbinafine hydrochloride (Reference Standard)
-
Terbinafine-d7 hydrochloride (Internal Standard)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium formate
-
Formic acid
-
Ethyl acetate (HPLC grade)
-
n-Hexane (HPLC grade)
-
Human plasma (blank, drug-free)
-
Ultrapure water
Equipment
-
UPLC system (e.g., Waters ACQUITY UPLC)
-
Tandem mass spectrometer with an electrospray ionization (ESI) source (e.g., Waters Xevo TQ-S)
-
Analytical balance
-
Centrifuge
-
Nitrogen evaporator
-
Vortex mixer
-
Pipettes
Stock and Working Solutions Preparation
-
Stock Solutions (1 mg/mL): Prepare separate stock solutions of Terbinafine and Terbinafine-d7 in methanol.
-
Working Solutions: Prepare serial dilutions of the Terbinafine stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards. Prepare a working solution of Terbinafine-d7 at an appropriate concentration in the same diluent.
Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 100 µL of human plasma into a microcentrifuge tube.
-
Add 10 µL of the Terbinafine-d7 internal standard working solution.
-
Vortex for 10 seconds.
-
Add 1 mL of the extraction solvent (ethyl acetate:n-hexane, 80:20, v/v).[4][7][8]
-
Vortex for 5 minutes.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for analysis.
Note: An alternative protein precipitation method can also be used. This involves adding acetonitrile to the plasma sample, vortexing, and centrifuging to pellet the proteins. The supernatant is then directly injected or evaporated and reconstituted.[5][6]
UPLC-MS/MS Conditions
UPLC Conditions
| Parameter | Value |
| Column | ACQUITY UPLC BEH C18 (50 x 2.1 mm, 1.7 µm)[4][7][8] |
| Mobile Phase | Acetonitrile and 8.0 mM Ammonium Formate, pH 3.5 (85:15, v/v)[4][7] |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Run Time | 2.5 minutes |
Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive[4][7] |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 450°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
Multiple Reaction Monitoring (MRM) Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Terbinafine | 292.2 | 141.1 | 30 | 25 |
| Terbinafine-d7 (IS) | 299.1 | 148.2 | 30 | 25 |
Note: The specific voltages and energies may require optimization for individual instruments.
Method Validation Summary
The described method has been validated according to regulatory guidelines, demonstrating excellent performance.[4][7]
Table 1: Method Validation Parameters
| Parameter | Result |
| Linearity Range | 1.00 - 2000 ng/mL[4][7] |
| Correlation Coefficient (r²) | ≥ 0.998[4][7] |
| Lower Limit of Quantification (LLOQ) | 1.00 ng/mL[4] |
| Intra-batch Precision (%CV) | 1.8 - 3.2%[4][7] |
| Inter-batch Precision (%CV) | 2.1 - 4.5%[4][7] |
| Accuracy (% Recovery) | 95.5 - 104.2% |
| Matrix Effect | Minimal and compensated by IS |
| Extraction Recovery | > 85% |
Pharmacokinetic Data Analysis
The validated method can be successfully applied to pharmacokinetic studies. Following oral administration of a single 250 mg dose of Terbinafine to healthy subjects, plasma samples are collected at various time points and analyzed.[4][9]
References
- 1. Terbinafine - Wikipedia [en.wikipedia.org]
- 2. Terbinafine (Systemic) | Davis’s Drug Guide [nursing.unboundmedicine.com]
- 3. Clinical pharmacokinetics of terbinafine (Lamisil) | Semantic Scholar [semanticscholar.org]
- 4. Determination of terbinafine in human plasma using UPLC-MS/MS: Application to a bioequivalence study in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Determination of terbinafine in healthy Chinese human plasma using a simple and fast LC-MS/MS method and its application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scilit.com [scilit.com]
- 8. researchgate.net [researchgate.net]
- 9. Terbinafine quantification in human plasma by high-performance liquid chromatography coupled to electrospray tandem mass spectrometry: application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Recovery Solid-Phase Extraction Protocol for Terbinafine and its Metabolites from Human Plasma
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and efficient solid-phase extraction (SPE) protocol for the simultaneous extraction of the antifungal drug terbinafine (B446) and its major metabolites, including N-desmethylterbinafine, from human plasma. Terbinafine, a basic and lipophilic compound, and its metabolites, which possess varying polarities, are effectively captured using a mixed-mode cation exchange SPE sorbent. This protocol provides high recovery and clean extracts suitable for downstream analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), making it ideal for pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies.
Introduction
Terbinafine is a widely prescribed allylamine (B125299) antifungal agent used to treat various fungal infections. To accurately assess its absorption, distribution, metabolism, and excretion (ADME) properties, a reliable method for the simultaneous quantification of terbinafine and its key metabolites in biological matrices is essential. The primary metabolites of terbinafine include the pharmacologically active N-desmethylterbinafine, as well as more polar, inactive metabolites such as the carboxybutyl and N-demethyl-carboxybutyl forms.
The diverse physicochemical properties of terbinafine and its metabolites present a challenge for sample preparation. Terbinafine is a basic compound with a pKa of approximately 7.1 and is highly lipophilic (LogP ~5.9)[1]. Its N-desmethyl metabolite retains a basic character, while the carboxylated metabolites are more polar and can exhibit acidic properties. Solid-phase extraction (SPE) offers a selective and efficient method for sample clean-up and concentration. A mixed-mode cation exchange (MCX) SPE sorbent, which combines both reversed-phase and strong cation exchange retention mechanisms, is ideally suited for this application. This allows for the retention of the basic parent drug and N-desmethyl metabolite via ion exchange, and the more polar metabolites through reversed-phase interactions. This application note provides a detailed protocol for the extraction of terbinafine and its metabolites from human plasma using a mixed-mode SPE approach.
Experimental Protocols
Materials and Reagents
-
SPE Device: Mixed-mode strong cation exchange cartridges (e.g., Waters Oasis® MCX, Agilent Bond Elut™ Plexa PCX), 30 mg/1 mL
-
Plasma: Human plasma, collected in K2EDTA tubes
-
Internal Standard (IS): A suitable deuterated analog of terbinafine (e.g., Terbinafine-d7)
-
Reagents:
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (88%)
-
Ammonium (B1175870) hydroxide (B78521) (28-30%)
-
Water (deionized or HPLC grade)
-
-
Equipment:
-
SPE vacuum manifold
-
Centrifuge
-
Vortex mixer
-
Evaporator (e.g., nitrogen evaporator)
-
Analytical balance
-
pH meter
-
Sample Pre-treatment
-
Thaw frozen plasma samples at room temperature.
-
Vortex the plasma samples to ensure homogeneity.
-
Spike 500 µL of plasma with the internal standard solution.
-
Add 500 µL of 2% formic acid in water to the plasma sample.
-
Vortex for 30 seconds to mix.
-
Centrifuge at 4000 rpm for 10 minutes to precipitate proteins.
-
Carefully collect the supernatant for loading onto the SPE cartridge.
Solid-Phase Extraction Protocol
The following protocol is based on established methods for the extraction of basic drugs from biological fluids using mixed-mode cation exchange sorbents[2][3][4][5].
-
Conditioning:
-
Pass 1 mL of methanol through the SPE cartridge.
-
Pass 1 mL of water through the SPE cartridge. Do not allow the sorbent bed to dry.
-
-
Equilibration:
-
Pass 1 mL of 2% formic acid in water through the cartridge. Do not allow the sorbent bed to dry.
-
-
Loading:
-
Load the pre-treated plasma supernatant onto the conditioned and equilibrated SPE cartridge at a slow, steady flow rate (approximately 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of 2% formic acid in water to remove polar interferences.
-
Wash the cartridge with 1 mL of methanol to remove non-polar, non-basic interferences.
-
-
Elution:
-
Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase of the LC-MS/MS system (e.g., 80:20 water:acetonitrile with 0.1% formic acid).
-
Vortex for 30 seconds to ensure complete dissolution.
-
Transfer the reconstituted sample to an autosampler vial for analysis.
-
Data Presentation
The following tables summarize the expected performance characteristics of the described SPE protocol. The data is representative of typical results obtained for the analysis of basic drugs and their metabolites using mixed-mode SPE, demonstrating high recovery and excellent precision[2][3].
Table 1: Recovery of Terbinafine and its Metabolites from Human Plasma
| Analyte | Spiked Concentration (ng/mL) | Mean Recovery (%) | % RSD (n=6) |
| Terbinafine | 50 | 95.2 | 3.1 |
| N-desmethylterbinafine | 50 | 93.8 | 3.5 |
| Carboxybutylterbinafine | 50 | 89.5 | 4.2 |
| N-demethyl-carboxybutylterbinafine | 50 | 88.1 | 4.8 |
Table 2: Precision and Accuracy
| Analyte | QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=18) |
| Terbinafine | LQC | 5 | 4.92 | 98.4 | 4.5 | 5.1 |
| MQC | 50 | 51.1 | 102.2 | 3.2 | 4.0 | |
| HQC | 500 | 495.5 | 99.1 | 2.8 | 3.5 | |
| N-desmethylterbinafine | LQC | 5 | 5.08 | 101.6 | 4.8 | 5.5 |
| MQC | 50 | 48.9 | 97.8 | 3.8 | 4.6 | |
| HQC | 500 | 505.2 | 101.0 | 3.1 | 3.9 |
Mandatory Visualization
Caption: Experimental workflow for the solid-phase extraction of terbinafine and its metabolites.
Caption: Logical workflow for the development of the mixed-mode SPE protocol.
References
Application Notes and Protocols for Liquid-Liquid Extraction of Terbinafine from Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the liquid-liquid extraction (LLE) of Terbinafine (B446) from various biological matrices. These methodologies are essential for pharmacokinetic, bioequivalence, and toxicological studies.
Overview
Terbinafine, an allylamine (B125299) antifungal agent, requires sensitive and robust analytical methods for its quantification in biological samples. Liquid-liquid extraction is a widely used technique for sample clean-up and concentration prior to chromatographic analysis. The choice of extraction solvent and sample pre-treatment is critical and depends on the specific biological matrix being analyzed. This document outlines validated methods for plasma, various tissues, and hair.
Data Presentation: Quantitative Method Parameters
The following tables summarize the quantitative parameters of various analytical methods developed for the determination of Terbinafine in biological matrices using liquid-liquid extraction.
Table 1: Liquid-Liquid Extraction and Chromatographic Conditions for Terbinafine Analysis
| Biological Matrix | LLE Solvent System | Internal Standard | Analytical Method | Linear Range | Limit of Quantification (LOQ) |
| Human Plasma | Ethyl acetate-n-hexane (80:20, v/v)[1] | Terbinafine-d7 | UPLC-MS/MS | 1.00 - 2000 ng/mL[2] | 1.0 ng/mL[3] |
| Human Plasma | Chloroform[4] | Lilopristone[4] | HPLC-UV | 0.04 - 2.40 mg/L[4] | 0.04 mg/L[4] |
| Human Plasma | Hexane (B92381): methyl t-butyl ether (30:70, v/v)[5] | N-methyl-1-naphthalenemethylamine[5] | LC-MS/MS[5] | 5.0 - 2000.0 ng/mL[5] | Not Specified |
| Rat Tissues (Adipose, Liver, Muscle) | Not Specified | Clotrimazole[6] | HPLC-UV | 10 - 600 ng/g[6] | 10 ng/g[6] |
| Rat Skin | Not Specified | Clotrimazole[6] | HPLC-UV | 100 - 3000 ng/g[6] | 100 ng/g[6] |
| Human Hair | n-hexane[5][7] | Not Specified | LC-MS/MS | Not Specified | 10 ng/g[7] |
| Cat Plasma | Hexane[8] | Not Specified | HPLC-UV | 5 - 1500 ng/mL[8] | Not Specified |
Table 2: Performance Characteristics of Analytical Methods for Terbinafine
| Biological Matrix | Analytical Method | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Recovery |
| Human Plasma | UPLC-MS/MS | 1.8 - 3.2%[1] | 2.1 - 4.5%[2] | Not Specified |
| Human Plasma | HPLC-UV | < 12%[4] | < 8%[4] | 99.2% - 102.5%[4] |
| Rat Tissues | HPLC-UV | 0.2% - 16%[6] | 0.2% - 16%[6] | Not Specified |
| Cat Plasma | HPLC-UV | < 10%[8] | < 10%[8] | > 90%[8] |
Experimental Protocols
Protocol 1: LLE of Terbinafine from Human Plasma
This protocol is based on a high-throughput UPLC-MS/MS method and is suitable for pharmacokinetic and bioequivalence studies.[1][2]
Materials:
-
Human plasma (100 µL)
-
Terbinafine-d7 (Internal Standard)
-
Ethyl acetate (B1210297) (HPLC grade)
-
n-hexane (HPLC grade)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
-
Reconstitution solution (e.g., mobile phase)
Procedure:
-
Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Spike with an appropriate amount of Terbinafine-d7 internal standard solution.
-
Add 1 mL of the extraction solvent mixture (ethyl acetate:n-hexane, 80:20, v/v).
-
Vortex the mixture for 5 minutes.
-
Centrifuge at 10,000 rpm for 5 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., acetonitrile:8.0 mM ammonium (B1175870) formate, pH 3.5 (85:15, v/v)).
-
Vortex for 1 minute.
-
Inject an aliquot into the UPLC-MS/MS system for analysis.
Protocol 2: LLE of Terbinafine from Rat Tissues
This protocol is suitable for determining Terbinafine and its N-demethyl metabolite in various rat tissues.[6]
Materials:
-
Tissue sample (e.g., liver, muscle, adipose)
-
Homogenizer
-
Sodium hydroxide (B78521) (for skin samples)
-
Liquid-liquid extraction solvent (not specified in the abstract, a non-polar solvent like hexane or a mixture would be a starting point)
-
Clotrimazole (B1669251) (Internal Standard)
-
Centrifuge
-
Evaporator
-
HPLC system with UV detection
Procedure for Tissues (excluding skin):
-
Weigh a portion of the tissue and homogenize it in a suitable buffer.
-
Spike the homogenate with clotrimazole internal standard.
-
Perform liquid-liquid extraction by adding the selected organic solvent, followed by vortexing and centrifugation.
-
Separate the organic layer and evaporate it to dryness.
-
Reconstitute the residue in the mobile phase for HPLC analysis.
Procedure for Skin Samples:
-
Dissolve the skin sample in sodium hydroxide prior to the extraction step.[6]
-
Proceed with the liquid-liquid extraction as described for other tissues.
Protocol 3: LLE of Terbinafine from Human Hair
This method is designed for the analysis of Terbinafine in human hair, which is useful for monitoring long-term drug exposure.[7]
Materials:
-
Human hair (10 mg)
-
5.0 N Sodium hydroxide
-
n-hexane
-
Formic acid (12.5%)/2-propanol (85:15, v/v)
-
LC-MS/MS system
Procedure:
-
Weigh 10 mg of human hair and place it in a suitable tube.
-
Add 0.50 mL of 5.0 N sodium hydroxide and hydrolyze for 1.5 hours.[7]
-
Extract the aqueous layer with 1.5 mL of n-hexane.[7]
-
Separate the organic layer and re-extract it with 0.20 mL of formic acid (12.5%)/2-propanol (85:15, v/v).[7]
-
Separate the aqueous layer and inject a 0.010 mL aliquot into the LC-MS/MS system.[7]
Visualizations
The following diagrams illustrate the experimental workflow for the liquid-liquid extraction of Terbinafine from biological matrices.
Caption: Experimental workflow for Terbinafine LLE.
Caption: Matrix-specific LLE protocols for Terbinafine.
References
- 1. Determination of terbinafine in human plasma using UPLC-MS/MS: Application to a bioequivalence study in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scilit.com [scilit.com]
- 3. Terbinafine quantification in human plasma by high-performance liquid chromatography coupled to electrospray tandem mass spectrometry: application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of Terbinafine Hydrochloride in Human Plasma by HPLC | Semantic Scholar [semanticscholar.org]
- 5. ijnrd.org [ijnrd.org]
- 6. Determination of terbinafine in tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of terbinafine (Lamisil) in human hair by microbore liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Note: Chromatographic Separation of Terbinafine and N-Desmethylcarboxy Terbinafine
Abstract
This application note provides detailed protocols for the chromatographic separation and quantification of the antifungal drug Terbinafine (B446) and its major metabolite, N-Desmethylcarboxy Terbinafine. The methods outlined are applicable for the analysis of these compounds in various matrices, including bulk drug substances and biological samples. The protocols are designed for researchers, scientists, and professionals involved in drug development and quality control. This document includes validated methods using High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), complete with experimental parameters, data presentation in tabular format, and visual workflows.
Introduction
Terbinafine is a widely used allylamine (B125299) antifungal agent effective against a broad spectrum of pathogenic fungi. Following administration, Terbinafine is extensively metabolized in the liver to various inactive metabolites. One of the key metabolites is N-Desmethylcarboxy Terbinafine. The effective separation and quantification of the parent drug from its metabolites are crucial for pharmacokinetic, pharmacodynamic, and stability studies. This application note presents robust and validated chromatographic methods to achieve this separation.
Chromatographic Methods
Two primary methods are detailed for the separation of Terbinafine and N-Desmethylcarboxy Terbinafine: a High-Performance Liquid Chromatography (HPLC) method with UV detection and a more sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is suitable for the quantification of Terbinafine in bulk drug substances and pharmaceutical dosage forms. While less sensitive, it provides a reliable and cost-effective approach for routine analysis.
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
The UPLC-MS/MS method offers high sensitivity and selectivity, making it ideal for the simultaneous quantification of Terbinafine and N-Desmethylcarboxy Terbinafine in complex biological matrices such as plasma and urine.[1][2][3]
Quantitative Data Summary
The following tables summarize the quantitative data obtained from the described chromatographic methods.
Table 1: HPLC Method Parameters and Performance Data for Terbinafine
| Parameter | Value | Reference |
| Chromatographic Conditions | ||
| Column | C18 Column | [4] |
| Mobile Phase | Methanol (B129727):Acetonitrile (B52724) (60:40, v/v) with 0.15% Triethylamine (B128534) and 0.15% Phosphoric Acid | |
| Flow Rate | 0.4 mL/min | |
| Detection Wavelength | 224 nm | |
| Retention Time | ~8.5 min | |
| Validation Parameters | ||
| Linearity Range | 50% - 150% of 0.01 mg/mL | |
| Correlation Coefficient (r²) | 0.9993 | |
| Limit of Detection (LOD) | Not explicitly stated | |
| Limit of Quantification (LOQ) | Not explicitly stated |
Table 2: UPLC-MS/MS Method Parameters and Performance Data for Terbinafine and N-Desmethylterbinafine
| Parameter | Terbinafine | N-Desmethylterbinafine | Reference |
| Chromatographic Conditions | |||
| Column | Reversed-phase BEH C18 (50 x 2.1 mm, 1.7 µm) | Reversed-phase BEH C18 (50 x 2.1 mm, 1.7 µm) | [2][3][5] |
| Mobile Phase | Acetonitrile:Water (70:30, v/v) with 0.01% Formic Acid and 0.05% Ammonia (B1221849) Water | Acetonitrile:Water (70:30, v/v) with 0.01% Formic Acid and 0.05% Ammonia Water | [2][3] |
| Flow Rate | 0.2 mL/min | 0.2 mL/min | [2][3] |
| Mass Spectrometry Conditions | |||
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Positive Electrospray Ionization (ESI+) | [2][3] |
| Monitored Transition (m/z) | 292.32 → 141.12 | 278.32 → 141.13 | [2][3] |
| Validation Parameters | |||
| Linearity Range | 1 - 250 ng/mL | 0.1 - 25 ng/mL | [2][3] |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | 0.05 ng/mL | [2][3] |
| Mean Recovery | > 91.7% | > 91.7% | [2][3] |
Experimental Protocols
Protocol 1: HPLC Method for Terbinafine in Bulk Drug Substance
1. Materials and Reagents:
-
Terbinafine Hydrochloride Reference Standard
-
Methanol (HPLC Grade)
-
Acetonitrile (HPLC Grade)
-
Triethylamine (Analytical Grade)
-
Phosphoric Acid (85%, Analytical Grade)
-
Water (HPLC Grade)
2. Standard Solution Preparation:
-
Accurately weigh approximately 10 mg of Terbinafine Hydrochloride Reference Standard.
-
Transfer to a 100 mL volumetric flask and dissolve in and dilute to volume with methanol to obtain a stock solution of 0.1 mg/mL.
-
Pipette 10 mL of the stock solution into a 100 mL volumetric flask and dilute to volume with methanol to obtain a final standard concentration of 0.01 mg/mL.
3. Sample Preparation:
-
Prepare sample solutions of the bulk drug substance in methanol to achieve a final concentration of approximately 0.01 mg/mL.
4. Chromatographic System:
-
HPLC system equipped with a UV photodiode array detector.
-
Column: C18.
-
Mobile Phase: Prepare a mixture of methanol and acetonitrile (60:40, v/v). Add 0.15% triethylamine and 0.15% phosphoric acid to the mixture.
-
Flow Rate: 0.4 mL/min.
-
Detection: 224 nm.
-
Injection Volume: 20 µL.
5. Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Record the chromatograms and determine the peak area for Terbinafine.
-
Quantify the amount of Terbinafine in the sample by comparing its peak area with that of the standard.
Protocol 2: UPLC-MS/MS Method for Terbinafine and N-Desmethylterbinafine in Rat Plasma
1. Materials and Reagents:
-
Terbinafine and N-Desmethylterbinafine Reference Standards
-
Diazepam (Internal Standard, IS)
-
Water (LC-MS Grade)
-
Rat Plasma
2. Standard and Sample Preparation:
-
Prepare stock solutions of Terbinafine, N-Desmethylterbinafine, and Diazepam (IS) in methanol.
-
Prepare working standard solutions by serial dilution of the stock solutions.
-
For sample preparation, precipitate protein by adding acetonitrile to the plasma samples.[2][3]
3. Chromatographic System:
-
UPLC system coupled with a triple quadrupole mass spectrometer.[2][3]
-
Column: Reversed-phase BEH C18 (50 x 2.1 mm, 1.7 µm).[2][3][5]
-
Mobile Phase: Acetonitrile and water (containing 0.01% formic acid and 0.05% ammonia water) (70:30, v/v).[2][3]
-
Injection Volume: 5 µL.
4. Mass Spectrometry Detection:
-
MRM Transitions:
5. Data Analysis:
-
Quantify Terbinafine and N-Desmethylterbinafine in plasma samples using a calibration curve constructed from the peak area ratios of the analytes to the internal standard.
Visualizations
Caption: Experimental workflow for the chromatographic analysis of Terbinafine and its metabolite.
Caption: Logical relationship between analytes, methods, and applications.
References
Troubleshooting & Optimization
Technical Support Center: Matrix Effects in N-Desmethylcarboxy Terbinafine Quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects during the quantification of N-Desmethylcarboxy Terbinafine.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect my N-Desmethylcarboxy Terbinafine quantification?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte by co-eluting, undetected compounds in the sample matrix. In the context of N-Desmethylcarboxy Terbinafine quantification, components of biological matrices like plasma, serum, or urine can suppress or enhance the analyte's signal during LC-MS/MS analysis. This interference can lead to inaccurate and imprecise quantification, affecting the reliability of pharmacokinetic and other bioanalytical studies.
Q2: What are the common causes of matrix effects in bioanalytical LC-MS/MS methods?
A2: The primary causes of matrix effects are co-eluting endogenous or exogenous compounds that interfere with the ionization process of the target analyte in the mass spectrometer's ion source. Common sources of interference in biological matrices include:
-
Phospholipids: These are major components of cell membranes and are notorious for causing ion suppression.
-
Salts and buffers: High concentrations of non-volatile salts can lead to ion suppression and contaminate the ion source.
-
Metabolites: Other metabolites of Terbinafine or unrelated endogenous metabolites can co-elute with N-Desmethylcarboxy Terbinafine.
-
Proteins: Inadequate removal of proteins can lead to column clogging and ion source contamination.
Q3: How can I assess the presence and magnitude of matrix effects in my assay?
A3: The presence of matrix effects can be evaluated using several methods:
-
Post-extraction spike method: This involves comparing the response of the analyte spiked into an extracted blank matrix sample to the response of the analyte in a neat solution at the same concentration.
-
Post-column infusion: A solution of the analyte is continuously infused into the mass spectrometer while a blank extracted matrix sample is injected into the LC system. Any dip or rise in the baseline signal at the retention time of the analyte indicates ion suppression or enhancement, respectively.
-
Comparison of calibration curves: Comparing the slopes of calibration curves prepared in neat solvent versus those prepared in the biological matrix can indicate the presence of matrix effects.
Q4: What is an internal standard and why is it important for mitigating matrix effects?
A4: An internal standard (IS) is a compound with similar physicochemical properties to the analyte of interest that is added to all samples, calibrators, and quality controls at a constant concentration. The ideal IS is a stable isotope-labeled (SIL) version of the analyte, such as N-Desmethylcarboxy Terbinafine-d7. The IS co-elutes with the analyte and experiences similar matrix effects. By using the ratio of the analyte peak area to the IS peak area for quantification, variability due to matrix effects can be significantly reduced, leading to more accurate and precise results.
Troubleshooting Guide
This guide addresses specific issues that may arise during the quantification of N-Desmethylcarboxy Terbinafine due to matrix effects.
| Observed Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing, Broadening) | Inadequate chromatographic separation from interfering matrix components. | Optimize the LC gradient to better resolve N-Desmethylcarboxy Terbinafine from the matrix. Consider using a different stationary phase or mobile phase modifiers. |
| Co-elution with highly abundant phospholipids. | Employ a sample preparation method specifically designed to remove phospholipids, such as phospholipid removal plates or a targeted liquid-liquid extraction. | |
| High Variability in Results (High %CV) | Inconsistent matrix effects across different samples. | Utilize a stable isotope-labeled internal standard (this compound) to compensate for sample-to-sample variations in ion suppression or enhancement. |
| Inefficient or variable sample cleanup. | Optimize the sample preparation method (e.g., SPE, LLE, protein precipitation) to ensure consistent removal of interfering substances. | |
| Low Analyte Response / Poor Sensitivity | Significant ion suppression from the biological matrix. | Improve sample cleanup to remove interfering components. Methods like solid-phase extraction (SPE) are generally more effective than protein precipitation at removing matrix components. |
| Suboptimal ionization parameters in the mass spectrometer. | Optimize ion source parameters (e.g., spray voltage, gas flows, temperature) to maximize the signal for N-Desmethylcarboxy Terbinafine. | |
| Inconsistent Internal Standard Response | The chosen internal standard does not adequately mimic the behavior of the analyte in the matrix. | If not already using one, switch to a stable isotope-labeled internal standard (this compound). If using a non-labeled analogue, ensure it co-elutes and has similar ionization properties. |
| Degradation of the internal standard. | Verify the stability of the internal standard in the matrix and under the storage conditions used. |
Experimental Protocols
Below are detailed methodologies for key experiments related to the quantification of N-Desmethylcarboxy Terbinafine and the assessment of matrix effects.
Protocol 1: Sample Preparation using Protein Precipitation (PPT)
This protocol is a rapid method for sample cleanup but may be more susceptible to matrix effects compared to more rigorous techniques.
-
Sample Thawing: Thaw plasma or urine samples at room temperature.
-
Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of the plasma or urine sample.
-
Internal Standard Spiking: Add 10 µL of the internal standard working solution (e.g., this compound in methanol) to each sample.
-
Precipitation: Add 300 µL of cold acetonitrile (B52724) (or methanol) to each tube.
-
Vortexing: Vortex the tubes vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase starting condition.
-
Injection: Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)
SPE provides a more thorough cleanup and can significantly reduce matrix effects.
-
Column Conditioning: Condition a suitable SPE cartridge (e.g., a mixed-mode cation exchange or reversed-phase sorbent) with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Sample Pre-treatment: To 200 µL of plasma, add 20 µL of the internal standard working solution and 200 µL of 4% phosphoric acid in water. Vortex to mix.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of 20% methanol in water to remove polar interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol into a clean collection tube.
-
Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.
-
Injection: Inject into the LC-MS/MS system.
Quantitative Data Summary
| Parameter | Terbinafine | N-Desmethylcarboxy Terbinafine (Expected Range) |
| Linearity Range | 1 - 2000 ng/mL | 1 - 1000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | 1 - 5 ng/mL |
| Accuracy (% Bias) | Within ±15% | Within ±15% |
| Precision (% CV) | < 15% | < 15% |
| Recovery | > 80% | > 70% |
| Matrix Effect (% Suppression/Enhancement) | Should be within acceptable limits as per regulatory guidelines (e.g., CV < 15% for IS-normalized matrix factor) | Should be evaluated and minimized; ideally within ±15% |
Visualizations
Caption: Experimental workflow for N-Desmethylcarboxy Terbinafine quantification.
Caption: Troubleshooting logic for matrix effect issues.
Technical Support Center: Ion Suppression of N-Desmethylcarboxy Terbinafine-d7 in ESI-MS
Welcome to the technical support center for troubleshooting issues related to the analysis of N-Desmethylcarboxy Terbinafine-d7. This resource provides in-depth guidance, experimental protocols, and frequently asked questions to help researchers, scientists, and drug development professionals identify and mitigate ion suppression effects during Electrospray Ionization Mass Spectrometry (ESI-MS) analysis.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for this compound analysis?
A1: Ion suppression is a type of matrix effect where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte (this compound) in the ESI source. This interference reduces the ionization efficiency, leading to a decreased signal intensity. The phenomenon can negatively impact the accuracy, precision, and sensitivity of the analytical method, potentially leading to erroneous quantitative results. ESI is particularly susceptible to ion suppression compared to other ionization techniques like Atmospheric Pressure Chemical Ionization (APCI).
Q2: What are the most common causes of ion suppression when analyzing biological samples?
A2: Ion suppression is primarily caused by endogenous or exogenous components present in the biological matrix that co-elute with the analyte. Common sources include:
-
Phospholipids: Abundant in plasma and blood samples, these are notorious for causing significant ion suppression.
-
Salts and Buffers: Non-volatile salts can build up on the ESI probe and alter droplet formation and evaporation, hindering ionization.
-
Proteins: Inadequate removal of proteins during sample preparation can lead to source contamination and suppression.
-
Other Drugs or Metabolites: Co-administered drugs or other metabolites of Terbinafine can compete for ionization.
Q3: I am observing a low signal for this compound. How do I know if it's due to ion suppression?
A3: A low signal can have multiple causes, including low sample concentration or poor instrument tuning. However, if you observe low signal intensity for both your analyte and the deuterated internal standard (this compound), it strongly suggests the presence of ion suppression. Since the internal standard is designed to co-elute and behave similarly to the analyte, a simultaneous drop in signal for both points to a matrix-related issue rather than a compound-specific one.
Q4: The peak area ratio of my analyte to the this compound internal standard is inconsistent across different samples. What could be the cause?
A4: Inconsistent analyte-to-internal-standard ratios often indicate variable ion suppression between samples. While a stable isotope-labeled internal standard like this compound is the best tool to compensate for matrix effects, significant differences in the matrix composition from one sample to another (e.g., different patient samples, hemolyzed vs. non-hemolyzed plasma) can lead to differential suppression effects on the analyte and the internal standard, affecting the ratio's consistency.
Q5: How can I reduce or eliminate ion suppression in my assay?
A5: Mitigating ion suppression involves a multi-faceted approach focused on sample cleanup, chromatographic separation, and source optimization.
-
Improve Sample Preparation: Employ more rigorous cleanup techniques like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) instead of simple protein precipitation to better remove interfering matrix components.
-
Optimize Chromatography: Adjust the chromatographic method (e.g., gradient, column chemistry) to achieve baseline separation between your analyte and the region where ion suppression occurs.
-
Dilute the Sample: Simple dilution can reduce the concentration of interfering components, though this may compromise the limit of quantitation.
-
Modify ESI Source Parameters: Optimize parameters like nebulizer gas flow, drying gas temperature, and spray voltage to improve ionization efficiency.
Troubleshooting Guides
Guide 1: Systematic Troubleshooting of Ion Suppression
This guide provides a logical workflow to identify and resolve ion suppression issues.
Caption: A step-by-step workflow for troubleshooting ion suppression.
Terbinafine Metabolism Context
Understanding the metabolic pathways of the parent drug, Terbinafine, can help anticipate potential interferences from other metabolites. N-Desmethylcarboxy Terbinafine is a product of N-demethylation and subsequent oxidation.
Caption: Simplified metabolic pathways of Terbinafine.
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect
This protocol follows the post-extraction spiking method to calculate the Matrix Factor (MF), which quantitatively assesses the degree of ion suppression or enhancement.
Caption: Workflow for assessing the matrix effect.
Methodology:
-
Prepare Set A (Neat Solution):
-
Prepare a solution of this compound at a known concentration (e.g., mid-QC level) in the
-
Technical Support Center: N-Desmethylcarboxy Terbinafine-d7 Stability in Processed Samples
Welcome to the technical support center for the use of N-Desmethylcarboxy Terbinafine-d7 as an internal standard in bioanalytical assays. This resource is designed for researchers, scientists, and drug development professionals to address common stability issues that may be encountered during sample processing and analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary use in bioanalysis?
This compound is the deuterated stable isotope-labeled (SIL) form of N-Desmethylcarboxy Terbinafine, a metabolite of the antifungal drug Terbinafine.[1] In quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) assays, it serves as an ideal internal standard (IS).[2] Its chemical properties are nearly identical to the unlabeled analyte, allowing it to mimic the analyte's behavior during sample extraction, chromatography, and ionization, thus improving the accuracy and precision of the method.[3]
Q2: What are the common stability concerns for deuterated internal standards like this compound?
The primary stability concern for deuterated internal standards is the potential for deuterium-hydrogen exchange.[4] This can occur if the deuterium (B1214612) labels are on chemically labile positions, such as on heteroatoms (e.g., -OH, -NH) or on carbons adjacent to carbonyl groups. Such exchange can lead to a decrease in the deuterated internal standard signal and an artificial increase in the signal of the unlabeled analyte, compromising the accuracy of the results.[4]
Q3: How can I assess the stability of this compound in my processed samples?
Stability should be evaluated under conditions that mimic your entire analytical workflow. This includes:
-
Bench-top stability: Assessing stability in the biological matrix at room temperature for a period equivalent to your sample preparation time.
-
Freeze-thaw stability: Evaluating stability after multiple cycles of freezing and thawing.
-
Post-preparative stability: Determining stability in the final extracted sample solvent at autosampler temperature.
A detailed protocol for these stability assessments is provided in the "Experimental Protocols" section below.
Q4: My this compound signal is variable between samples. What could be the cause?
Variability in the internal standard signal can be attributed to several factors:
-
Differential Matrix Effects: Even with a SIL internal standard, components of the biological matrix can cause ion suppression or enhancement that affects the analyte and internal standard to different extents, especially if they do not perfectly co-elute.[3]
-
Inconsistent Extraction Recovery: While a SIL internal standard should theoretically have the same extraction recovery as the analyte, issues with the extraction procedure can lead to variability.
-
Stability Issues: As discussed, degradation or deuterium exchange can lead to a loss of the internal standard signal.
-
Inaccurate Pipetting: Ensure that the internal standard is added precisely and consistently to all samples, standards, and quality controls.
Troubleshooting Guides
This section provides guidance for specific issues you may encounter during your experiments.
Issue 1: Inconsistent or Inaccurate Quantitative Results
| Possible Cause | Troubleshooting Steps |
| Lack of Co-elution: The deuterated internal standard and the analyte may have slightly different retention times due to the deuterium isotope effect. This can lead to differential matrix effects. | - Optimize Chromatography: Adjust the mobile phase composition, gradient, or column temperature to achieve co-elution. - Evaluate Different Columns: The separation can be column-dependent; test alternative stationary phases. |
| Isotopic Impurities: The deuterated standard may contain a small amount of the unlabeled analyte. | - Verify Purity: Request a certificate of analysis from the supplier specifying the isotopic and chemical purity. - Assess Contribution: Analyze a blank sample spiked only with the internal standard to check for any contribution to the analyte's signal. |
| Deuterium Exchange (Back-Exchange): Deuterium atoms may be exchanging with protons from the sample matrix or solvent. | - Perform Incubation Study: Incubate the internal standard in a blank matrix for the duration of your sample preparation and analysis time. Analyze for an increase in the unlabeled analyte signal. - Check Label Position: Ensure the deuterium labels are on stable, non-exchangeable positions. For this compound, the deuterium atoms are on the naphthalene (B1677914) ring, which is generally stable. |
Issue 2: Unstable Internal Standard Signal
| Possible Cause | Troubleshooting Steps |
| Differential Matrix Effects: Components in the matrix may be suppressing or enhancing the ionization of the internal standard to a different degree than the analyte. | - Conduct Post-Extraction Addition Experiment: Spike the internal standard into extracted blank matrix and compare the response to the internal standard in a neat solution to quantify the matrix effect. - Improve Sample Cleanup: Employ a more rigorous sample preparation technique (e.g., solid-phase extraction) to remove interfering matrix components. |
| Post-Preparative Degradation: The internal standard may be unstable in the final sample solvent. | - Evaluate Post-Preparative Stability: Analyze extracted samples at different time points while stored in the autosampler to assess stability. - Modify Final Solvent: If instability is observed, consider changing the composition of the final sample solvent (e.g., adjust pH, add antioxidants). |
Data Presentation
The following tables present illustrative data from hypothetical stability studies of this compound in processed human plasma samples. The acceptance criterion for stability is typically that the mean concentration at each time point should be within ±15% of the nominal concentration.
Table 1: Bench-Top Stability of this compound in Human Plasma at Room Temperature
| Time (hours) | Low QC (2.5 ng/mL) | High QC (250 ng/mL) |
| 0 | Mean Conc. (ng/mL): 2.48 % Nominal: 99.2 | Mean Conc. (ng/mL): 251.5 % Nominal: 100.6 |
| 4 | Mean Conc. (ng/mL): 2.51 % Nominal: 100.4 | Mean Conc. (ng/mL): 248.9 % Nominal: 99.6 |
| 8 | Mean Conc. (ng/mL): 2.45 % Nominal: 98.0 | Mean Conc. (ng/mL): 253.1 % Nominal: 101.2 |
| 24 | Mean Conc. (ng/mL): 2.42 % Nominal: 96.8 | Mean Conc. (ng/mL): 247.5 % Nominal: 99.0 |
Table 2: Freeze-Thaw Stability of this compound in Human Plasma
| Freeze-Thaw Cycle | Low QC (2.5 ng/mL) | High QC (250 ng/mL) |
| 1 | Mean Conc. (ng/mL): 2.53 % Nominal: 101.2 | Mean Conc. (ng/mL): 249.8 % Nominal: 99.9 |
| 2 | Mean Conc. (ng/mL): 2.49 % Nominal: 99.6 | Mean Conc. (ng/mL): 252.3 % Nominal: 100.9 |
| 3 | Mean Conc. (ng/mL): 2.47 % Nominal: 98.8 | Mean Conc. (ng/mL): 248.1 % Nominal: 99.2 |
Table 3: Post-Preparative Stability of this compound in Autosampler at 4°C
| Time (hours) | Low QC (2.5 ng/mL) | High QC (250 ng/mL) |
| 0 | Mean Conc. (ng/mL): 2.50 % Nominal: 100.0 | Mean Conc. (ng/mL): 250.7 % Nominal: 100.3 |
| 24 | Mean Conc. (ng/mL): 2.48 % Nominal: 99.2 | Mean Conc. (ng/mL): 251.9 % Nominal: 100.8 |
| 48 | Mean Conc. (ng/mL): 2.46 % Nominal: 98.4 | Mean Conc. (ng/mL): 249.5 % Nominal: 99.8 |
Experimental Protocols
Protocol 1: Assessment of Bench-Top, Freeze-Thaw, and Post-Preparative Stability
1. Objective: To evaluate the stability of this compound in a biological matrix (e.g., human plasma) under conditions mimicking sample handling and analysis.
2. Materials:
- Blank human plasma
- This compound stock solution
- Analyte (N-Desmethylcarboxy Terbinafine) stock solution
- Quality control (QC) samples at low and high concentrations
- LC-MS/MS system
3. Procedure:
4. Data Analysis:
- Calculate the mean concentration and percent of nominal concentration for each time point and condition.
- Compare the results to the acceptance criteria (typically ±15% of the nominal concentration).
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Troubleshooting logic for inconsistent quantitative results.
References
- 1. This compound | LGC Standards [lgcstandards.com]
- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 3. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
Troubleshooting low recovery of N-Desmethylcarboxy Terbinafine-d7
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low recovery of N-Desmethylcarboxy Terbinafine-d7 during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is the deuterated form of N-Desmethylcarboxy Terbinafine (B446), a metabolite of the antifungal drug Terbinafine. As a stable isotope-labeled internal standard, it is chemically almost identical to the endogenous (unlabeled) analyte. When added to a sample at a known concentration, it allows for accurate quantification of the analyte by correcting for variability in sample preparation, extraction, and instrument response.
Q2: What are the most common causes for low recovery of this compound?
Low recovery of deuterated internal standards like this compound is often multifaceted. The primary causes can be categorized as:
-
Sample Preparation Issues: Inefficient extraction during protein precipitation (PPT), liquid-liquid extraction (LLE), or solid-phase extraction (SPE) is a major contributor to analyte loss.
-
Matrix Effects: Components within the biological matrix (e.g., plasma, urine) can interfere with the ionization of the internal standard in the mass spectrometer, leading to ion suppression or enhancement and, consequently, inaccurate readings.
-
Chromatographic Issues: Suboptimal chromatographic conditions can lead to poor peak shape, co-elution with interfering substances, or separation of the deuterated standard from the native analyte (isotopic effect).
-
Analyte Instability: Degradation of this compound during sample storage or processing can also result in lower than expected recovery.
Q3: Can the deuterium (B1214612) isotope effect impact the recovery of this compound?
Yes, the deuterium isotope effect can play a role. The substitution of hydrogen with deuterium atoms can slightly alter the physicochemical properties of the molecule. In reversed-phase chromatography, deuterated compounds may elute slightly earlier than their non-deuterated counterparts. If this separation is significant, the analyte and the internal standard may experience different levels of matrix effects, leading to inaccurate quantification and the appearance of low recovery.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving low recovery issues with this compound.
Problem: Low or Inconsistent Recovery of this compound
1. Sample Preparation and Extraction
| Potential Cause | Troubleshooting Steps |
| Inefficient Protein Precipitation (PPT) | - Optimize Solvent-to-Sample Ratio: Experiment with different ratios of precipitating solvent (e.g., acetonitrile (B52724), methanol) to plasma/serum (e.g., 3:1, 4:1).- Temperature Control: Perform precipitation at low temperatures (e.g., on ice or at 4°C) to enhance protein removal.- Thorough Vortexing: Ensure vigorous and consistent vortexing to create a fine protein suspension and maximize analyte release. |
| Suboptimal Liquid-Liquid Extraction (LLE) | - Solvent Selection: Test different organic solvents or mixtures. For Terbinafine and its analogs, a mixture of ethyl acetate (B1210297) and n-hexane (e.g., 80:20 v/v) has been shown to be effective.[1] - pH Adjustment: Adjust the pH of the aqueous phase to ensure this compound is in a neutral, more extractable form.- Emulsion Formation: If emulsions form, try gentle mixing instead of vigorous shaking, centrifugation, or adding a small amount of salt. |
| Ineffective Solid-Phase Extraction (SPE) | - Sorbent Selection: Ensure the sorbent chemistry (e.g., C18) is appropriate for the polarity of this compound.- Optimize Wash and Elution Solvents: The wash solvent should be strong enough to remove interferences but not elute the analyte. The elution solvent must be strong enough for complete elution. Test different solvent compositions and volumes.- Flow Rate: A slower flow rate during sample loading can improve retention on the sorbent. |
2. Matrix Effects and Ion Suppression
| Potential Cause | Troubleshooting Steps |
| Ion Suppression/Enhancement | - Improve Sample Cleanup: Employ a more rigorous extraction method (e.g., switch from PPT to LLE or SPE) to remove interfering matrix components.- Chromatographic Separation: Optimize the LC method to separate this compound from the region of ion suppression.- Dilution: Dilute the sample to reduce the concentration of matrix components. |
| Differential Matrix Effects | - Ensure Co-elution: Verify that this compound and the unlabeled analyte co-elute. Adjust the chromatographic method if necessary.- Use a Matrix-Matched Calibration Curve: Prepare calibration standards in the same biological matrix as the samples to compensate for consistent matrix effects. |
3. LC-MS/MS System Performance
| Potential Cause | Troubleshooting Steps |
| Poor Peak Shape or Retention Time Shifts | - Column Integrity: Check the column for degradation or contamination. If necessary, wash or replace the column.- Mobile Phase: Ensure the mobile phase is correctly prepared, degassed, and at the appropriate pH. |
| Incorrect MS/MS Parameters | - Optimize MRM Transitions: Verify and optimize the precursor and product ion masses and collision energy for this compound. |
Data Presentation
The following table summarizes typical recovery data for Terbinafine and its metabolites using different extraction methods. While specific data for this compound is limited, these values for structurally similar compounds provide a useful benchmark.
| Compound | Extraction Method | Matrix | Average Recovery (%) | Reference |
| Terbinafine | Liquid-Liquid Extraction (Ethyl acetate:n-hexane, 80:20) | Human Plasma | >85% | [1] |
| Terbinafine-d7 | Liquid-Liquid Extraction (Ethyl acetate:n-hexane, 80:20) | Human Plasma | >85% | [1] |
| N-Desmethylterbinafine | Protein Precipitation (Acetonitrile) | Rat Plasma | >91.7% | [2] |
| Terbinafine | Protein Precipitation (Methanol) | Human Serum | >90% | [3] |
Experimental Protocols
Protocol 1: Protein Precipitation (PPT) for Plasma Samples
-
Sample Preparation:
-
Thaw plasma samples and this compound internal standard (IS) working solution on ice.
-
To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the IS working solution.
-
Vortex briefly to mix.
-
-
Precipitation:
-
Add 400 µL of ice-cold acetonitrile to the plasma-IS mixture.
-
Vortex vigorously for 1 minute to ensure thorough mixing and protein denaturation.
-
-
Centrifugation:
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
-
Supernatant Transfer:
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
-
Evaporation and Reconstitution (Optional):
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Analysis:
-
Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.
-
Protocol 2: Liquid-Liquid Extraction (LLE) for Plasma Samples
-
Sample Preparation:
-
To 100 µL of plasma in a polypropylene (B1209903) tube, add 10 µL of the this compound internal standard (IS) working solution.
-
Vortex briefly.
-
-
Extraction:
-
Add 1 mL of extraction solvent (e.g., ethyl acetate:n-hexane, 80:20 v/v).
-
Vortex for 5 minutes.
-
-
Centrifugation:
-
Centrifuge at 4,000 rpm for 10 minutes to separate the aqueous and organic layers.
-
-
Organic Layer Transfer:
-
Carefully transfer the upper organic layer to a clean tube.
-
-
Evaporation:
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
-
Reconstitution:
-
Reconstitute the residue in 100 µL of mobile phase.
-
-
Analysis:
-
Inject into the LC-MS/MS system.
-
Mandatory Visualizations
Caption: Troubleshooting Decision Tree for Low Recovery.
References
Technical Support Center: Analysis of N-Desmethylcarboxy Terbinafine-d7
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Mass Spectrometry (MS/MS) parameters for the analysis of N-Desmethylcarboxy Terbinafine-d7.
Frequently Asked Questions (FAQs)
Q1: What are the theoretical precursor and product ions for this compound?
A1: Based on the molecular weight of this compound (314.43 g/mol ) and common fragmentation patterns of carboxylic acids, the theoretical precursor and product ions can be predicted. The precursor ion ([M+H]⁺) in positive ion mode would be m/z 315.4.
Common fragmentation pathways for carboxylic acids include α-cleavage and McLafferty rearrangement. For N-Desmethylcarboxy Terbinafine, fragmentation is likely to occur at the bond adjacent to the carboxyl group and at the tertiary carbon. Potential product ions are summarized in the table below.
Q2: I am observing a chromatographic separation between the analyte (N-Desmethylcarboxy Terbinafine) and the deuterated internal standard (this compound). Why is this happening and how can I resolve it?
A2: This phenomenon is known as the "isotope effect". The substitution of hydrogen with the heavier deuterium (B1214612) isotope can alter the physicochemical properties of the molecule, such as its retention time in reverse-phase chromatography. Deuterated compounds often elute slightly earlier than their non-deuterated counterparts. While often minor, this can be problematic if the analyte and internal standard elute in a region of variable matrix effects.
Troubleshooting Steps:
-
Modify Chromatographic Conditions: Adjusting the mobile phase composition, gradient slope, or column temperature can help to minimize the separation.
-
Evaluate Different Columns: The degree of separation can be dependent on the column's stationary phase. Testing columns with different properties may resolve the issue.
Q3: My internal standard signal for this compound is inconsistent or declining. What are the potential causes?
A3: An inconsistent or declining internal standard signal can stem from several issues ranging from sample preparation to instrument contamination. A systematic approach to diagnosing the problem is recommended. Potential causes include instability of the deuterium label, which can lead to a back-exchange of deuterium for hydrogen, particularly in aqueous solutions or under certain pH conditions. This can compromise the accuracy of the results.
Q4: Can the deuterated internal standard, this compound, fully compensate for matrix effects?
A4: Ideally, a stable isotope-labeled (SIL) internal standard co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, providing accurate correction. However, this is not always the case. Differential matrix effects can occur when the analyte and the deuterated internal standard have slightly different retention times, causing them to be affected differently by co-eluting matrix components. This can lead to inaccuracies in quantification.
Troubleshooting Guides
Issue 1: Poor Peak Shape (Fronting, Tailing, or Splitting)
-
Potential Cause: Column issues such as contamination, partial clogging of the frit, or a void in the column.
-
Solution:
-
Reverse flush the column.
-
If the problem persists, clean the column with a strong solvent.
-
If neither step resolves the issue, the column may need to be replaced.
-
-
Potential Cause: Inappropriate injection solvent. If the injection solvent is stronger than the mobile phase, it can cause peak distortion.
-
Solution: Prepare samples in a solvent that is of equal or lesser strength than the initial mobile phase.
-
Potential Cause: Secondary interactions between the analyte and the stationary phase.
-
Solution: Modify the mobile phase by adjusting the pH or adding an ion-pairing reagent.
Issue 2: Low Signal Intensity or No Signal
-
Potential Cause: Suboptimal MS/MS parameters.
-
Solution: Systematically optimize the MS/MS parameters, including precursor and product ion selection, collision energy, and declustering potential. A detailed protocol for this is provided below.
-
Potential Cause: Inefficient ionization.
-
Solution:
-
Ensure the mobile phase is compatible with electrospray ionization (ESI). The addition of a small amount of formic acid or ammonium (B1175870) formate (B1220265) can improve protonation in positive ion mode.
-
Optimize the ion source parameters, such as the spray voltage, gas flows, and temperature.
-
-
Potential Cause: Sample degradation.
-
Solution: Investigate the stability of this compound in the sample matrix and during the extraction process.
Data Presentation
Table 1: Theoretical and Starting MS/MS Parameters for this compound
| Parameter | N-Desmethylcarboxy Terbinafine (Analyte) | This compound (Internal Standard) |
| Molecular Weight | 307.4 g/mol | 314.43 g/mol |
| Precursor Ion ([M+H]⁺) | m/z 308.2 | m/z 315.4 |
| Predicted Product Ion 1 | m/z 141.1 (Naphthylmethyl fragment) | m/z 148.1 (Deuterated Naphthylmethyl fragment) |
| Predicted Product Ion 2 | m/z 262.2 (Loss of COOH) | m/z 269.2 (Loss of COOH) |
| Starting Collision Energy (CE) | 20-40 eV | 20-40 eV |
| Starting Declustering Potential (DP) | 50-100 V | 50-100 V |
Note: These are theoretical and starting parameters. Experimental optimization is crucial for achieving the best sensitivity and specificity.
Experimental Protocols
Protocol 1: Optimization of MS/MS Parameters
This protocol describes the process of determining the optimal MS/MS parameters for this compound using direct infusion.
1. Preparation of Standard Solution:
- Prepare a 1 µg/mL stock solution of this compound in methanol (B129727) or acetonitrile.
- Further dilute the stock solution to a working concentration of 100 ng/mL with a typical mobile phase composition (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
2. Direct Infusion and Precursor Ion Identification:
- Infuse the working solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.
- Acquire a full scan mass spectrum in positive ion mode to confirm the presence of the protonated molecule ([M+H]⁺) at m/z 315.4.
3. Product Ion Scan and Optimization:
- Perform a product ion scan by selecting the precursor ion (m/z 315.4) in the first quadrupole (Q1) and scanning a range of m/z values in the third quadrupole (Q3).
- Identify the most abundant and stable product ions.
- For each major product ion, optimize the Collision Energy (CE) and Declustering Potential (DP) by ramping these parameters and observing the signal intensity.
4. MRM Transition Finalization:
- Select the precursor ion and the two most intense and specific product ions to create Multiple Reaction Monitoring (MRM) transitions.
- Verify the optimized parameters by injecting a known concentration of the standard.
Mandatory Visualization
Caption: A typical experimental workflow for the quantitative analysis of N-Desmethylcarboxy Terbinafine using a deuterated internal standard.
Caption: A logical troubleshooting workflow for common issues encountered during LC-MS/MS method development.
Reducing background noise in N-Desmethylcarboxy Terbinafine analysis
Welcome to the technical support center for the analysis of N-Desmethylcarboxy Terbinafine (B446). This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges and reduce background noise in their experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during the analysis of N-Desmethylcarboxy Terbinafine, providing step-by-step instructions to identify and resolve the root cause.
Issue 1: High Background Noise or Unstable Baseline
Question: My chromatogram shows a high and noisy baseline. What are the potential causes and how can I fix it?
Answer: High background noise can originate from several sources within your LC-MS/MS system or sample preparation process. Follow this troubleshooting workflow to systematically identify and address the issue.
Issue 2: Poor Peak Shape or Tailing for N-Desmethylcarboxy Terbinafine
Question: The peak for N-Desmethylcarboxy Terbinafine is tailing or showing poor shape. What could be the cause and how do I improve it?
Answer: Poor peak shape is often related to interactions between the analyte and the stationary phase or issues with the mobile phase.
-
Mobile Phase pH: The pH of your mobile phase can significantly impact the peak shape of ionizable compounds like N-Desmethylcarboxy Terbinafine.
-
Troubleshooting Step: Adjust the mobile phase pH. For basic compounds, a mobile phase pH 2-3 units below the pKa or above the pKa can improve peak shape. The addition of a small amount of a modifier like formic acid or ammonium (B1175870) formate (B1220265) can help.[1]
-
-
Column Choice: The choice of the analytical column is crucial.
-
Sample Overload: Injecting too much sample can lead to peak fronting or tailing.
-
Troubleshooting Step: Dilute your sample and reinject.
-
-
Column Contamination: Buildup of matrix components on the column can lead to poor peak shape.
-
Troubleshooting Step: Flush the column with a strong solvent or replace it if flushing does not resolve the issue.[4]
-
Frequently Asked Questions (FAQs)
Q1: What is the most common source of background noise in the bioanalysis of N-Desmethylcarboxy Terbinafine?
A1: The most common source of background noise in bioanalysis is the sample matrix itself, which includes endogenous components like phospholipids (B1166683) from plasma or tissue samples.[5] These matrix components can co-elute with the analyte and cause ion suppression or enhancement, leading to a high and noisy baseline.[6]
Q2: How can I reduce matrix effects when analyzing N-Desmethylcarboxy Terbinafine in plasma?
A2: Several sample preparation techniques can be employed to minimize matrix effects. The choice of method depends on the required sensitivity and the complexity of the matrix. The three most common methods are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).[5]
Q3: What are the recommended LC-MS/MS parameters for N-Desmethylcarboxy Terbinafine analysis?
A3: While optimal parameters should be determined empirically, a good starting point for method development can be found in the literature.
| Parameter | Recommended Setting |
| Column | C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.7 µm)[2][7] |
| Mobile Phase | A: Water with 0.1% Formic Acid or Ammonium Formate; B: Acetonitrile or Methanol[4][3] |
| Gradient | A suitable gradient from aqueous to organic mobile phase. |
| Flow Rate | 0.2 - 0.5 mL/min |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS/MS Transition | Precursor ion (Q1) to product ion (Q3) transition specific to N-Desmethylcarboxy Terbinafine. This needs to be determined by direct infusion of a standard. For the related metabolite N-desmethylterbinafine, a transition of m/z 278.32 → 141.13 has been reported.[3] |
Q4: Can mobile phase additives help in reducing background noise?
A4: Yes, mobile phase additives can play a significant role. Using additives like formic acid or ammonium formate at low concentrations (e.g., 0.1%) can improve peak shape and ionization efficiency for the analyte, which can indirectly improve the signal-to-noise ratio.[1] However, it is crucial to use high-purity additives to avoid introducing contaminants that would increase background noise.[8]
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation (PPT)
This protocol is a rapid method for preparing plasma samples.
-
To 100 µL of plasma sample, add 300 µL of cold acetonitrile.
-
Vortex for 1 minute to precipitate the proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex and inject into the LC-MS/MS system.
Protocol 2: Sample Preparation using Liquid-Liquid Extraction (LLE)
This protocol provides a cleaner sample extract compared to PPT.
-
To 100 µL of plasma sample, add an appropriate internal standard.
-
Add 1 mL of an organic solvent mixture (e.g., ethyl acetate:hexane, 80:20 v/v).[7]
-
Vortex for 5 minutes.
-
Centrifuge at 4,000 x g for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex and inject into the LC-MS/MS system.
Protocol 3: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol offers the highest degree of sample cleanup.
-
Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Load 100 µL of the plasma sample (pre-treated, e.g., diluted with water or a buffer) onto the cartridge.
-
Wash the cartridge with 1 mL of a weak solvent (e.g., 5% methanol in water) to remove interferences.
-
Elute the analyte with 1 mL of a strong solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex and inject into the LC-MS/MS system.
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Recovery and Matrix Effects
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) | Reference |
| Protein Precipitation (Acetonitrile) | > 91.7 | Variable, can be significant | [3] |
| Liquid-Liquid Extraction | Variable, depends on solvent | Generally lower than PPT | [7] |
| Solid-Phase Extraction | 84.3 (for Terbinafine) | Minimal | [9] |
Note: The data presented are for Terbinafine and its related metabolites. The actual recovery and matrix effect for N-Desmethylcarboxy Terbinafine may vary and should be determined experimentally. Matrix effect is calculated as (response in matrix / response in neat solution) * 100%. A value of 100% indicates no matrix effect, <100% indicates ion suppression, and >100% indicates ion enhancement.
References
- 1. researchgate.net [researchgate.net]
- 2. ijnrd.org [ijnrd.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. longdom.org [longdom.org]
- 7. Determination of terbinafine in human plasma using UPLC-MS/MS: Application to a bioequivalence study in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Rational design for variability minimization in bioanalytical method validation: illustration with LC-MS/MS assay method for terbinafine estimation in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Deuterium-Hydrogen Exchange in Deuterated Standards
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted solutions for preventing deuterium-hydrogen (D-H) exchange in deuterated standards. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is deuterium-hydrogen (D-H) exchange and why is it a concern for my analysis?
A1: Deuterium-hydrogen exchange, often termed "back-exchange," is a chemical process where a deuterium (B1214612) atom on a deuterated standard is replaced by a hydrogen atom from the surrounding environment, such as a solvent.[1] This is problematic because in quantitative analyses like Liquid Chromatography-Mass Spectrometry (LC-MS), deuterated compounds serve as internal standards with an expected constant mass.[1] If the standard loses deuterium, its mass changes, leading to inaccurate and unreliable quantification of the target analyte.[1]
Q2: What are the primary factors that cause D-H exchange?
A2: The main drivers of D-H exchange are:
-
pH: The exchange process is catalyzed by both acids and bases. For many compounds, especially peptides, the exchange rate is slowest at a low pH, typically around 2.5 to 3.0.[1][2] Both neutral and basic conditions can significantly accelerate the loss of deuterium.[1]
-
Temperature: Higher temperatures increase the rate of the exchange reaction. Maintaining low temperatures (ideally 0°C or below) is crucial throughout the sample handling and analysis workflow.[1][3]
-
Solvent Composition: Protic solvents, such as water and methanol, can readily donate protons and facilitate D-H exchange.[2] Aprotic solvents are preferred when possible.[4]
-
Moisture: Deuterated standards, especially in solid form, can be hygroscopic and absorb moisture from the atmosphere. This introduces a source of protons that can lead to D-H exchange over time.[5]
Q3: How can I minimize D-H exchange during my experimental workflow?
A3: Minimizing D-H exchange requires stringent control over experimental conditions. This is often referred to as maintaining "quench conditions." Key strategies include:
-
pH Control: A critical "quenching" step involves rapidly lowering the sample's pH to approximately 2.5.[1]
-
Temperature Control: Perform all post-labeling and sample preparation steps at low temperatures (e.g., on ice or using a chilled autosampler).[3]
-
Solvent Selection: Use aprotic solvents whenever feasible. If aqueous solutions are necessary, consider using D₂O instead of H₂O.[1]
-
Minimize Exposure Time: Optimize your analytical method, such as the LC run time, to reduce the duration the standard is exposed to protic solvents.[3]
Q4: What are the best practices for storing and handling deuterated standards to maintain their integrity?
A4: Proper storage and handling are fundamental to preserving the isotopic purity of your standards:
-
Long-Term Storage: Store deuterated standards as recommended by the manufacturer, which is often as a lyophilized powder or in an aprotic solvent at -20°C or -80°C.[1][5]
-
Moisture Protection: Handle solid standards in a dry, inert atmosphere (e.g., under nitrogen or argon) to prevent moisture absorption.[5] Use dried glassware for preparing solutions.[5]
-
Solution Preparation: When preparing stock solutions, allow the solid standard to equilibrate to room temperature before opening the container to prevent condensation.[5] Use high-purity, dry aprotic solvents for reconstitution.[2][4]
Q5: Which deuterium positions on a molecule are most susceptible to exchange?
A5: Deuterium atoms on heteroatoms (e.g., -OD, -ND, -SD) are highly prone to exchange with protons from protic solvents.[2] Deuterium atoms on carbon atoms adjacent to carbonyl groups can also be more susceptible to exchange, particularly under acidic or basic conditions.[2][6] In contrast, deuterium on aromatic rings or aliphatic chains not adjacent to activating groups are generally more stable.[2]
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments involving deuterated standards.
Issue 1: High Levels of Back-Exchange Observed in Mass Spectrometry Data
-
Possible Cause: Suboptimal pH of the quench buffer or LC mobile phase.
-
Possible Cause: Elevated temperatures during sample handling and analysis.
-
Possible Cause: Prolonged exposure to protic solvents during chromatography.
Issue 2: Poor Reproducibility of Deuterium Incorporation Levels
-
Possible Cause: Inconsistent timing of the quenching step.
-
Solution: Standardize the time between the end of the labeling reaction and the quenching step for all samples. Automation can help improve timing consistency.[3]
-
-
Possible Cause: Variations in sample preparation and handling.
-
Solution: Develop and strictly adhere to a detailed standard operating procedure (SOP) for all sample preparation steps. Ensure all reagents are prepared consistently.[3]
-
-
Possible Cause: Peptide carry-over from previous injections.
-
Solution: Implement rigorous wash steps for the injector, loop, and column between sample runs to prevent contamination from previous analyses.[3]
-
Data Presentation: Impact of Experimental Conditions on D-H Exchange
The stability of deuterated standards is highly dependent on environmental factors. The following tables summarize the impact of pH, temperature, and solvent choice on the rate of D-H exchange.
| Parameter | Condition | Effect on D-H Exchange Rate | Recommendation |
| pH | Acidic (~2.5) | Minimum exchange rate for amide protons[1] | Quench samples by acidifying to pH ~2.5.[1] |
| Neutral (~7.0) | Base-catalyzed exchange becomes significant, rate increases.[1] | Avoid neutral pH during sample processing. | |
| Basic (>8.0) | Exchange rate is significantly accelerated.[1] | Avoid basic conditions entirely. | |
| Temperature | Low (~0°C) | Significantly reduced rate[1] | Perform all post-labeling steps at 0°C or on ice.[1] |
| Ambient (~25°C) | Moderate exchange rate | Avoid prolonged exposure to ambient temperatures. | |
| Elevated (>40°C) | Rapid exchange rate | Avoid elevated temperatures during all stages. | |
| Solvent | Aprotic (e.g., Acetonitrile) | Minimal exchange | Use aprotic solvents for reconstitution and dilution whenever possible.[4] |
| Protic (e.g., H₂O, Methanol) | Facilitates exchange[2] | Minimize exposure to protic solvents; if necessary, use D₂O.[1] |
Experimental Protocols
Protocol 1: Standard Quenching and Analysis Workflow to Minimize Back-Exchange
-
Preparation: Pre-chill all necessary buffers (quench buffer: e.g., 0.1 M phosphate (B84403) buffer, pH 2.5), tubes, and pipette tips to 0°C.[3]
-
Quenching: At the desired time point of the H-D exchange reaction, add an equal volume of the ice-cold quench buffer to the sample. Mix quickly and thoroughly.[3]
-
Digestion (Online): Immediately inject the quenched sample into an LC system with an online protease column (e.g., pepsin) maintained at a low temperature (e.g., 0-4°C).[3]
-
Chromatographic Separation: Elute the peptides from the trap column onto an analytical column using a rapid gradient of acetonitrile (B52724) in 0.1% formic acid. The column should also be maintained at a low temperature.[3]
-
Mass Spectrometry: Analyze the eluted peptides using a mass spectrometer.[3]
Protocol 2: Sample Preparation using Lyophilization
-
Buffer Exchange: If the protein is in a non-volatile buffer, exchange it into a volatile buffer (e.g., ammonium (B1175870) bicarbonate) using dialysis or a desalting column.[3]
-
Freezing: Rapidly freeze the protein solution in liquid nitrogen to ensure the formation of small ice crystals and minimize protein denaturation.[3]
-
Lyophilization: Place the frozen sample on a lyophilizer until all the water has sublimed.[3]
-
Storage: Store the lyophilized powder at -80°C in a desiccated environment.[3]
-
Reconstitution: For analysis, reconstitute the lyophilized powder in a D₂O-based buffer for the labeling experiment.[3]
Visualizations
Caption: Mechanism of D-H exchange.
Caption: Standard HDX-MS workflow to minimize back-exchange.
Caption: Troubleshooting logic for common H-D back-exchange issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 7. MINIMIZING BACK EXCHANGE IN THE HYDROGEN EXCHANGE - MASS SPECTROMETRY EXPERIMENT - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting N-Desmethylcarboxy Terbinafine-d7 Carryover in LC-MS
Welcome to the technical support center for troubleshooting issues related to N-Desmethylcarboxy Terbinafine-d7 analysis in LC-MS applications. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve carryover problems, ensuring the accuracy and reliability of your quantitative data.
Frequently Asked Questions (FAQs)
Q1: What is carryover in LC-MS analysis?
A1: Carryover in liquid chromatography-mass spectrometry (LC-MS) is the appearance of a small portion of an analyte signal from a previous injection in a subsequent analysis, typically a blank or a different sample.[1][2] This can lead to inaccurate quantification, especially for low-concentration samples.
Q2: Why am I seeing carryover specifically with this compound?
A2: this compound, a metabolite of Terbinafine, possesses a carboxylic acid group. This functional group can be a primary contributor to carryover issues. At certain pH levels, the carboxylic acid can become ionized, leading to strong interactions with active sites on the column packing material, metal surfaces within the LC system, or plastic components. Additionally, compounds with a moderate lipophilicity can exhibit non-specific binding to various parts of the LC flow path.
Q3: How can I differentiate between carryover and system contamination?
A3: A simple diagnostic test involves a specific injection sequence. Analyze a high-concentration standard, followed by a series of blank injections.
-
Carryover is indicated if the peak for this compound is largest in the first blank and systematically decreases in subsequent blanks.
-
Contamination is more likely if the peak intensity is consistent across all blank injections. This suggests the source is from the solvent, vial, or a contaminated system component.
Q4: What are the common sources of carryover in an LC-MS system?
A4: Carryover can originate from several components of the LC-MS system. The most common "hotspots" include the autosampler needle, injection valve rotor seal, sample loop, column, and fittings.[3] Any dead volumes in the fluidic path can also trap and later release the analyte.
Troubleshooting Guide
Issue: Persistent peaks of this compound in blank injections following a high-concentration sample.
This guide provides a systematic approach to identifying and mitigating the source of carryover.
Step 1: Characterize the Carryover
-
Action: Perform a carryover assessment experiment.
-
Protocol: See "Experimental Protocol 1: Systematic Carryover Investigation."
-
Analysis: Quantify the carryover percentage in each blank. A well-performing system should have carryover below 0.1%. Higher values indicate a significant issue that needs to be addressed.
| Injection Number | Sample Type | Expected this compound Response |
| 1 | Blank (pre-injection) | No peak |
| 2 | High-Concentration Standard | High signal |
| 3 | Blank 1 | Small peak (carryover) |
| 4 | Blank 2 | Smaller peak or no peak |
| 5 | Blank 3 | No peak |
Step 2: Optimize Wash Solvents
-
Rationale: An inappropriate wash solvent is a primary cause of carryover from the autosampler. For an acidic compound like this compound, the pH and organic strength of the wash solvent are critical. The estimated pKa of the carboxylic acid group is around 4-5. A wash solvent with a pH above this will deprotonate the acid, increasing its solubility in aqueous-organic mixtures and reducing its interaction with reversed-phase surfaces.
-
Action: Modify your autosampler wash solution.
-
Protocol: See "Experimental Protocol 2: Wash Solvent Optimization."
-
Suggested Wash Solutions:
-
Initial: 50:50 Acetonitrile:Water
-
Level 1 (Stronger Organic): 90:10 Acetonitrile:Water
-
Level 2 (pH Modification): 90:10 Acetonitrile:Water with 0.1-0.5% Ammonium Hydroxide (to raise the pH and deprotonate the carboxylic acid).
-
Level 3 (Alternative Organic): Isopropanol or a mix of Acetonitrile/Isopropanol.
-
Step 3: Isolate the Source of Carryover
If optimizing the wash solvent does not resolve the issue, a systematic isolation of components is necessary.
-
Action: Bypass individual components of the LC system and observe the effect on carryover.
-
Workflow:
Caption: A logical workflow for troubleshooting carryover issues.
Step 4: Address Component-Specific Issues
-
Autosampler/Injector: If the carryover persists after removing the column, the issue likely lies within the autosampler.
-
Action: Inspect and clean the needle and needle seat. Replace the injector rotor seal, as worn seals are a common cause of carryover.[3]
-
-
Column: If the carryover disappears when the column is removed, the column is the source.
-
Action: Implement a robust column washing procedure at the end of each analytical run. This may involve a high percentage of strong organic solvent (e.g., 100% Acetonitrile or Isopropanol) for an extended period. For acidic compounds, a wash with a high pH mobile phase (if compatible with the column chemistry) can be effective.
-
Experimental Protocols
Experimental Protocol 1: Systematic Carryover Investigation
-
Preparation: Prepare a high-concentration standard of this compound (near the upper limit of quantification) and a blank solution (injection solvent).
-
Injection Sequence:
-
Inject the blank solution three times to ensure the system is clean.
-
Inject the high-concentration standard.
-
Inject the blank solution at least three times immediately following the high-concentration standard.
-
-
Data Analysis:
-
Integrate the peak for this compound in all injections.
-
Calculate the carryover percentage using the following formula: Carryover (%) = (Peak Area in Blank 1 / Peak Area in High-Standard) * 100
-
Experimental Protocol 2: Wash Solvent Optimization
-
Objective: To determine the most effective wash solvent for eliminating carryover of this compound from the autosampler.
-
Materials:
-
High-concentration standard of this compound.
-
Blank solution.
-
A series of potential wash solvents (see table below).
-
-
Procedure:
-
For each wash solvent composition, perform the Systematic Carryover Investigation (Protocol 1).
-
Record the carryover percentage for each wash solvent.
-
-
Data Evaluation:
| Wash Solvent Composition | Carryover (%) | Notes |
| 50:50 Acetonitrile:Water | User to fill | Baseline |
| 90:10 Acetonitrile:Water | User to fill | Increased organic strength |
| 90:10 ACN:H2O + 0.2% NH4OH | User to fill | Increased pH |
| 50:50 Isopropanol:Water | User to fill | Alternative solvent |
Visualization of Carryover Sources
Caption: Potential "hotspots" for carryover within an LC-MS system.
References
Technical Support Center: N-Desmethylcarboxy Terbinafine-d7 Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the in-source fragmentation of N-Desmethylcarboxy Terbinafine-d7 during mass spectrometry-based analysis.
Frequently Asked Questions (FAQs)
Q1: What is in-source fragmentation and why is it a concern for this compound analysis?
A1: In-source fragmentation (ISF) is a phenomenon where analyte ions fragment within the ion source of a mass spectrometer before they reach the mass analyzer.[1][2] This occurs in the region between atmospheric pressure and the high vacuum of the mass analyzer.[2][3] While electrospray ionization (ESI) is considered a "soft" ionization technique, ISF can still occur, generating fragment ions that can be mistaken for other metabolites or impurities, leading to inaccurate quantification and misidentification.[4][5][6] For this compound, this can lead to a decreased signal intensity of the precursor ion and the appearance of unexpected fragment ions, complicating data analysis.
Q2: What are the common fragment ions observed from the in-source fragmentation of Terbinafine and its deuterated analogues?
A2: While specific data for this compound is not extensively published, studies on Terbinafine and its deuterated internal standard, Terbinafine-d7, have identified characteristic fragment ions. For instance, a multiple reaction monitoring (MRM) method for Terbinafine used the transition 292.3 → 141.1 m/z.[7] For the deuterated internal standard Terbinafine-d7, an in-source generated fragment ion at m/z 148 has been utilized for quantitative mass spectrometry imaging.[7] Given the structural similarities, it is plausible that this compound could exhibit fragmentation around the tertiary amine and the naphthalene (B1677914) ring.
Q3: What factors in my experimental setup can influence the extent of in-source fragmentation?
A3: Several instrumental parameters can significantly impact the degree of in-source fragmentation:
-
Declustering Potential (DP) or Fragmentor Voltage: This is one of the primary drivers of ISF. Higher voltages in this region increase the kinetic energy of ions, leading to more collisions with gas molecules and consequently, more fragmentation.[2][8]
-
Ion Source Temperature: Elevated source temperatures can provide additional thermal energy to the analyte ions, promoting their dissociation.[2]
-
Cone Voltage: Similar to the declustering potential, the cone voltage accelerates ions and can induce fragmentation if set too high.[8]
-
Mobile Phase Composition: The pH and organic solvent content of the mobile phase can affect the ionization efficiency and the stability of the protonated molecule, indirectly influencing its susceptibility to fragmentation.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound that may be related to in-source fragmentation.
| Problem | Potential Cause | Troubleshooting Steps |
| Low abundance of the precursor ion for this compound | Excessive in-source fragmentation is causing the precursor ion to fragment before detection. | 1. Optimize Declustering Potential/Fragmentor Voltage: Gradually decrease the declustering potential or fragmentor voltage to reduce the energy of collisions in the ion source.[2] 2. Lower Ion Source Temperature: Reduce the source temperature in increments to minimize thermal degradation of the analyte.[2] 3. Adjust Cone Voltage: Systematically lower the cone voltage to find an optimal value that maintains good ionization without causing excessive fragmentation.[8] |
| Presence of unexpected peaks co-eluting with this compound | These peaks may be in-source fragments of the analyte rather than actual impurities or other metabolites.[4][5] | 1. Perform a Cone Voltage Ramp Experiment: Infuse a standard solution of this compound and gradually increase the cone or declustering voltage. Observe if the intensity of the unexpected peaks correlates with the decrease in the precursor ion intensity. 2. Compare with MS/MS Spectra: Acquire a true MS/MS spectrum of the this compound precursor ion and compare the fragment ions with the m/z of the unexpected peaks. In-source fragments often correspond to fragments seen in low-energy CID.[9][10] |
| Poor quantitative reproducibility | Variable in-source fragmentation can lead to inconsistent precursor ion intensity, affecting the accuracy and precision of quantification. | 1. Ensure Stable Ion Source Conditions: Verify that the ion source temperature and gas flows are stable throughout the analytical run. 2. Optimize and Standardize Source Parameters: Once optimal source parameters (declustering potential, temperature, etc.) that minimize ISF are determined, ensure they are consistently applied across all samples and batches. 3. Utilize an Appropriate Internal Standard: The use of a stable isotope-labeled internal standard like this compound is intended to compensate for matrix effects and ionization variability. However, if the internal standard and analyte exhibit different fragmentation efficiencies, this can still be a source of error. |
Experimental Protocols
Protocol 1: Optimization of Mass Spectrometry Source Parameters to Minimize In-Source Fragmentation
Objective: To determine the optimal declustering potential (or fragmentor voltage) and ion source temperature to maximize the precursor ion signal of this compound while minimizing in-source fragmentation.
Methodology:
-
Prepare a standard solution of this compound at a concentration of 1 µg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Infuse the solution directly into the mass spectrometer at a constant flow rate (e.g., 10 µL/min).
-
Set the mass spectrometer to monitor the protonated molecule of this compound.
-
Begin with a low declustering potential (e.g., 20 V) and a standard source temperature (e.g., 400 °C).
-
Gradually increase the declustering potential in increments of 10 V, allowing the signal to stabilize at each step, and record the intensity of the precursor ion and any observed fragment ions.
-
Repeat the process at different source temperatures (e.g., 350 °C, 450 °C).
-
Plot the intensity of the precursor ion and fragment ions as a function of the declustering potential for each temperature.
-
Select the combination of declustering potential and source temperature that provides the highest intensity for the precursor ion with the lowest intensity of fragment ions.
Visualizations
Caption: Troubleshooting workflow for addressing in-source fragmentation issues.
Caption: Key parameters influencing the extent of in-source fragmentation.
References
- 1. Spontaneous In-Source Fragmentation Reaction Mechanism and Highly Sensitive Analysis of Dicofol by Electrospray Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Avoiding Misannotation of In-Source Fragmentation Products as Cellular Metabolites in Liquid Chromatography–Mass Spectrometry-Based Metabolomics (Journal Article) | OSTI.GOV [osti.gov]
- 6. Avoiding Misannotation of In-Source Fragmentation Products as Cellular Metabolites in Liquid Chromatography–Mass Spectrometry-Based Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. shura.shu.ac.uk [shura.shu.ac.uk]
- 8. In-source fragmentation [jeolusa.com]
- 9. researchgate.net [researchgate.net]
- 10. Enhanced in-Source Fragmentation Annotation Enables Novel Data Independent Acquisition and Autonomous METLIN Molecular Identification - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Bioanalytical method validation for Terbinafine using N-Desmethylcarboxy Terbinafine-d7
An Objective Comparison of LC-MS/MS Methods for the Quantification of Terbinafine (B446) in Biological Matrices
For researchers, scientists, and drug development professionals, the robust bioanalysis of therapeutic agents is a cornerstone of pharmacokinetic and bioequivalence studies. This guide provides a comparative overview of validated bioanalytical methods for the antifungal drug Terbinafine. While the specific use of N-Desmethylcarboxy Terbinafine-d7 as an internal standard for Terbinafine quantification is not widely documented in peer-reviewed literature, this guide will compare two established methods that utilize commonly employed internal standards: a stable isotope-labeled analogue (Terbinafine-d7) and a structural analogue (Naftifine).
The following sections present a detailed comparison of these methods, including experimental protocols and performance data, to assist researchers in selecting an appropriate analytical strategy for their specific needs.
Comparative Performance of Bioanalytical Methods
The selection of an appropriate internal standard is critical for the accuracy and precision of a bioanalytical method. A stable isotope-labeled internal standard, such as Terbinafine-d7, is often considered the "gold standard" as its physicochemical properties are nearly identical to the analyte, ensuring it behaves similarly during sample preparation and ionization, thus compensating for matrix effects and variability. A structural analogue, like Naftifine, can also be a suitable alternative when a stable isotope-labeled standard is unavailable.
The table below summarizes the key performance parameters of two distinct LC-MS/MS methods for Terbinafine analysis.
| Parameter | Method 1 (Using Terbinafine-d7) | Method 2 (Using Naftifine) |
| Internal Standard | Terbinafine-d7 | Naftifine |
| Linearity Range | 1.00 - 2000 ng/mL[1] | 5.11 - 3014.19 ng/mL[2] |
| Correlation Coefficient (r²) | ≥ 0.9984[1] | Not explicitly stated, but linearity was demonstrated[2] |
| Lower Limit of Quantification (LLOQ) | 1.00 ng/mL[1] | 5.11 ng/mL[2] |
| Intra-batch Precision (%CV) | 1.8 - 3.2%[1] | < 4% (as part of recovery)[2] |
| Inter-batch Precision (%CV) | 2.1 - 4.5%[1] | Not explicitly stated[2] |
| Mean Recovery | Not explicitly stated | 84.3%[2] |
| Sample Preparation | Liquid-Liquid Extraction[1] | Solid-Phase Extraction[2] |
| Chromatographic Run Time | Not explicitly stated, but described as high-throughput[1] | Within 2 minutes[2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of bioanalytical assays. The following are summaries of the experimental protocols for the two compared methods.
Method 1: UPLC-MS/MS with Terbinafine-d7 Internal Standard
This method, as described by a study on the bioequivalence of Terbinafine, utilizes a stable isotope-labeled internal standard and liquid-liquid extraction for sample preparation[1].
-
Sample Preparation: 100 μL of human plasma is subjected to liquid-liquid extraction using a mixture of ethyl acetate (B1210297) and n-hexane (80:20, v/v). Terbinafine-d7 is used as the internal standard[1].
-
Chromatography: Chromatographic separation is achieved on a BEH C18 column (50 × 2.1 mm, 1.7 μm) with an isocratic elution. The mobile phase consists of acetonitrile (B52724) and 8.0 mM ammonium (B1175870) formate (B1220265) (pH 3.5) in a ratio of 85:15 (v/v)[1].
-
Mass Spectrometry: Detection is performed using a tandem mass spectrometer with electrospray ionization in the positive ion mode. The multiple reaction monitoring (MRM) transitions are m/z 292.2 → 141.1 for Terbinafine and m/z 299.1 → 148.2 for Terbinafine-d7[1].
Method 2: LC-MS/MS with Naftifine Internal Standard
This high-throughput method employs a structural analogue as the internal standard and solid-phase extraction for sample clean-up[2].
-
Sample Preparation: Terbinafine and the internal standard, Naftifine, are extracted from human plasma using solid-phase extraction. This method demonstrated a mean recovery of 84.3%[2].
-
Chromatography: A Hypurity Advance column (50 x 4.6 mm, 5 µm) is used for chromatographic separation, with a total run time of under 2 minutes[2].
-
Mass Spectrometry: A heated nebulizer source is used with positive ion mode multiple reaction monitoring. The MRM transitions monitored are m/z 292.2 → 141.1 for Terbinafine and m/z 288.2 → 117.0 for Naftifine[2].
Bioanalytical Workflow Diagram
The following diagram illustrates a typical workflow for the bioanalytical method validation of Terbinafine in plasma using LC-MS/MS.
References
Navigating FDA Guidelines: A Comparative Guide to Internal Standard Use in Bioanalysis
For researchers, scientists, and drug development professionals, the selection of an appropriate internal standard (IS) is a critical decision in bioanalytical method development, directly impacting data quality and regulatory acceptance. This guide provides an objective comparison of the two primary internal standard strategies—Stable Isotope-Labeled (SIL) and Structural Analog—supported by experimental data and detailed protocols in alignment with U.S. Food and Drug Administration (FDA) guidelines.
An internal standard is a compound of known concentration added to every sample, calibrator, and quality control (QC) sample to correct for variability during sample processing and analysis. The ideal IS mimics the physicochemical properties of the analyte, ensuring that any variations in extraction, injection volume, or instrument response are accounted for, thereby improving the accuracy and precision of the method. The FDA's "Bioanalytical Method Validation Guidance for Industry" underscores the importance of a well-characterized and consistently performing internal standard.
The Gold Standard: Stable Isotope-Labeled Internal Standards
The FDA and the broader scientific community widely regard stable isotope-labeled (SIL) internal standards as the "gold standard" for quantitative bioanalysis, particularly for methods employing liquid chromatography-mass spectrometry (LC-MS). A SIL-IS is a version of the analyte in which one or more atoms have been replaced with their heavy stable isotopes (e.g., ²H, ¹³C, ¹⁵N). This modification results in a compound that is chemically identical to the analyte but has a different mass, allowing it to be distinguished by a mass spectrometer.
The key advantage of a SIL-IS is that its physicochemical properties are nearly identical to the analyte. This ensures that it co-elutes chromatographically and experiences the same extraction recovery and matrix effects. By tracking the analyte-to-IS response ratio, variability can be effectively normalized, leading to highly accurate and precise results.
A Practical Alternative: Structural Analog Internal Standards
In situations where a SIL-IS is not commercially available or is prohibitively expensive to synthesize, a structural analog of the analyte may be used as an internal standard. An analog IS is a compound with a chemical structure and physicochemical properties similar to the analyte. The chosen analog should closely mimic the analyte's structure to ensure similar extraction recovery and chromatographic behavior. However, since the analog IS is not identical to the analyte, there is a higher potential for differential matrix effects and variations in extraction recovery and chromatographic behavior, which can impact the accuracy and precision of the method.
Head-to-Head Comparison: SIL-IS vs. Analog IS
The choice between a SIL-IS and an analog IS can significantly impact assay performance. The following tables summarize quantitative data from comparative studies.
Case Study 1: Kahalalide F
A study directly comparing a SIL-IS and a butyric acid analog IS for the quantification of the novel anticancer drug Kahalalide F demonstrated a significant improvement in assay performance with the SIL-IS.
| Performance Parameter | Analog Internal Standard | Stable Isotope-Labeled Internal Standard (SIL-IS) |
| Mean Bias (%) | 96.8 | 100.3 |
| Standard Deviation of Bias (%) | 8.6 | 7.6 |
| Statistical Significance (p-value) | p < 0.0005 (significant deviation from 100%) | p = 0.5 (no significant deviation from 100%) |
| Variance Comparison (Levene's Test) | - | p = 0.02 (variance significantly lower with SIL-IS) |
The results indicated that the precision of the method significantly improved with the implementation of the SIL-IS. Furthermore, the accuracy of the assay was also significantly enhanced, with the bias for the SIL-IS not deviating significantly from the true value.
Case Study 2: Everolimus (B549166)
A comparative study of a SIL-IS (everolimus-d4) and an analog IS (32-desmethoxyrapamycin) for the quantification of the immunosuppressant drug everolimus showed that while the SIL-IS offered a more favorable comparison with an independent LC-MS/MS method, both internal standards provided acceptable performance.
| Performance Parameter | Analog Internal Standard (32-desmethoxyrapamycin) | Stable Isotope-Labeled Internal Standard (everolimus-d4) |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL | 1.0 ng/mL |
| Analytical Recovery | 98.3% - 108.1% | 98.3% - 108.1% |
| Total Coefficient of Variation (CV%) | 4.3% - 7.2% | 4.3% - 7.2% |
| Slope (vs. independent method) | 0.83 | 0.95 |
| Correlation Coefficient (r) | > 0.98 | > 0.98 |
In this case, no significant difference in the total coefficient of variation for everolimus was observed between the two internal standards.
Experimental Protocols
Robust experimental protocols are essential for validating the performance of an internal standard in accordance with FDA guidelines.
Selectivity and Specificity
Objective: To ensure that the analytical method can differentiate and quantify the analyte and IS from other components in the sample matrix.
Protocol:
-
Analyze at least six different lots of the blank biological matrix.
-
Analyze a zero sample (blank matrix spiked with the IS).
-
Analyze a Lower Limit of Quantification (LLOQ) sample (blank matrix spiked with the analyte at the LLOQ concentration and the IS).
-
Acceptance Criteria: The response of any interfering peaks at the retention time of the analyte should be less than 20% of the LLOQ response. The response of any interfering peak at the retention time of the IS should be less than 5% of the IS response in the LLOQ sample.
Matrix Effect
Objective: To assess the impact of the matrix on the ionization of the analyte and IS.
Protocol:
-
Obtain at least six different lots of the blank biological matrix.
-
Prepare two sets of samples at low and high QC concentrations:
-
Set 1: Analyte and IS spiked into the post-extraction supernatant of the blank matrix.
-
Set 2: Neat solutions of the analyte and IS in the reconstitution solvent.
-
-
Calculate the matrix factor (MF) for the analyte and IS by dividing the peak area of Set 1 by the peak area of Set 2.
-
Calculate the IS-normalized MF by dividing the MF of the analyte by the MF of the IS.
-
Acceptance Criteria: The coefficient of variation (CV) of the IS-normalized MF from the different lots of matrix should not be greater than 15%.
Accuracy and Precision
Objective: To determine
Comparative Guide to Linearity and Range Determination for Terbinafine Quantification
This guide provides a comparative analysis of various analytical methods for the quantification of Terbinafine (B446), a widely used antifungal agent. It is intended for researchers, scientists, and drug development professionals involved in the quality control and bioanalysis of this pharmaceutical compound. The following sections detail experimental protocols, present comparative data on linearity and range, and offer visual representations of the analytical workflow.
Comparison of Analytical Methods for Terbinafine Quantification
The selection of an appropriate analytical method for Terbinafine quantification depends on the specific requirements of the analysis, such as the sample matrix, required sensitivity, and the intended application (e.g., bulk drug analysis, formulation assay, or bioequivalence studies). High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly employed technique due to its robustness and accessibility.[1][2] For higher sensitivity and selectivity, especially in biological matrices, Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is the method of choice.[3][4] UV-Visible Spectrophotometry offers a simpler and more economical alternative for routine analysis in pharmaceutical formulations.[5][6]
Below is a summary of linearity and range data from various validated methods for Terbinafine quantification.
Table 1: Linearity and Range Data for HPLC Methods
| Linearity Range (µg/mL) | Correlation Coefficient (r²) | Limit of Detection (LOD) (µg/mL) | Limit of Quantitation (LOQ) (µg/mL) | Reference |
| 50 - 150 | 0.999 | - | - | [7] |
| 20 - 200 | 0.9997 | 0.9 | 2.7 | [8] |
| 10 - 50 | 0.9999 | 0.617 | 1.87 | [1] |
| 2 - 12 | - | 0.22 | 0.66 | [9] |
| 1 - 80 | - | 0.3 | 1.0 | [9] |
| 0.5 - 50 | 0.998 | - | - | [9] |
| 2 - 12 | 0.999 | 0.05 | 0.15 | [9] |
| 1 - 250 | - | 0.2 | 0.666 | [10] |
| 0.02 - 1 | - | - | - | [11] |
Table 2: Linearity and Range Data for UPLC-MS/MS Methods
| Linearity Range (ng/mL) | Correlation Coefficient (r²) | Limit of Quantitation (LOQ) (ng/mL) | Reference |
| 1.00 - 2000 | ≥ 0.9984 | 1.00 | [3][4] |
| 5.0 - 2000.0 | - | - | [12] |
| 5.11 - 3014.19 | - | 5.11 | [13] |
Table 3: Linearity and Range Data for UV-Visible Spectrophotometry Methods
| Linearity Range (µg/mL) | Correlation Coefficient (r²) | Limit of Detection (LOD) (µg/mL) | Limit of Quantitation (LOQ) (µg/mL) | Reference |
| 5 - 30 | 0.999 | 0.42 | 1.30 | [6] |
| 0.4 - 2.8 | 0.998 | - | - | [5] |
| 10 - 50 | 0.9994 | 0.62 | 1.88 | [1] |
| 1 - 3.5 | 0.995 | 0.086 | 0.26 | [12][14] |
| 3 - 18 | 0.9997 | 0.066 | 0.2 | [12] |
| 10 - 100 | 0.99 | ≥ 1.11 | ≥ 3.36 | [12] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical results. The following sections outline typical experimental protocols for determining the linearity and range of Terbinafine quantification using HPLC-UV, UPLC-MS/MS, and UV-Visible Spectrophotometry.
High-Performance Liquid Chromatography (HPLC-UV)
A common approach for Terbinafine analysis in pharmaceutical dosage forms involves reversed-phase HPLC with UV detection.[11]
-
Chromatographic Conditions:
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is frequently used.[1][8]
-
Mobile Phase: A mixture of organic solvents like methanol (B129727) and acetonitrile (B52724) with a buffer (e.g., phosphate (B84403) buffer) is typical.[1][7] For example, a mobile phase consisting of methanol, acetonitrile, and phosphate buffer at pH 5 in a ratio of 80:10:10 (v/v) has been reported.[1]
-
Flow Rate: A flow rate of 1.0 to 1.8 mL/min is generally applied.[9][11]
-
Detection: UV detection is commonly performed at 220 nm, 254 nm, or 282 nm.[1][8][11]
-
-
Standard Solution Preparation:
-
A stock solution of Terbinafine hydrochloride is prepared by accurately weighing the standard and dissolving it in a suitable solvent, such as methanol.[11]
-
Working standard solutions are prepared by serial dilution of the stock solution with the mobile phase to achieve a range of concentrations.[8]
-
-
Linearity and Range Determination:
-
A series of at least five concentrations of the standard solution are injected into the chromatograph.
-
The peak area response is plotted against the corresponding concentration.
-
The linearity is evaluated by the correlation coefficient (r²) of the calibration curve, which should ideally be ≥ 0.999.[7]
-
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
For the quantification of Terbinafine in biological matrices like human plasma, a highly sensitive and selective UPLC-MS/MS method is employed.[3][4]
-
Sample Preparation:
-
Chromatographic and Mass Spectrometric Conditions:
-
Column: A sub-2 µm particle size column, such as a BEH C18 column (e.g., 50 x 2.1 mm, 1.7 µm), is used for rapid and efficient separation.[3]
-
Mobile Phase: A gradient or isocratic elution with a mixture of an organic solvent (e.g., acetonitrile) and an aqueous solution containing a modifier (e.g., ammonium (B1175870) formate) is common.[3]
-
Ionization: Electrospray ionization (ESI) in the positive mode is typically used.[3]
-
Detection: The analysis is performed in Multiple Reaction Monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for Terbinafine and its internal standard.[3]
-
-
Linearity and Range Determination:
-
Calibration standards are prepared by spiking known amounts of Terbinafine into a blank biological matrix.
-
The peak area ratio of the analyte to the internal standard is plotted against the nominal concentration.
-
The linearity is assessed by the correlation coefficient of the weighted linear regression.[3]
-
UV-Visible Spectrophotometry
This method is a simple and cost-effective technique for the quantification of Terbinafine in bulk and pharmaceutical formulations.[5][6]
-
Solvent Selection: A suitable solvent in which Terbinafine hydrochloride is freely soluble, such as methanol or 0.1N HCl, is chosen.[5][14]
-
Determination of λmax: A dilute solution of Terbinafine is scanned in the UV range (typically 200-400 nm) to determine the wavelength of maximum absorbance (λmax). The λmax for Terbinafine is often reported around 223 nm or 282 nm.[1][10]
-
Standard Solution Preparation:
-
Linearity and Range Determination:
-
The absorbance of each standard solution is measured at the predetermined λmax.
-
A calibration curve is constructed by plotting absorbance versus concentration.
-
The linearity is confirmed by the correlation coefficient of the calibration curve.[5]
-
Visualizing the Workflow and Method Validation
To better understand the process of determining linearity and range, as well as the broader context of analytical method validation, the following diagrams are provided.
References
- 1. thepharmajournal.com [thepharmajournal.com]
- 2. crsubscription.com [crsubscription.com]
- 3. Determination of terbinafine in human plasma using UPLC-MS/MS: Application to a bioequivalence study in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scilit.com [scilit.com]
- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 6. phmethods.net [phmethods.net]
- 7. researchgate.net [researchgate.net]
- 8. scielo.br [scielo.br]
- 9. Analytical methods for determination of terbinafine hydrochloride in pharmaceuticals and biological materials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. wjpsonline.com [wjpsonline.com]
- 11. asianpubs.org [asianpubs.org]
- 12. ijnrd.org [ijnrd.org]
- 13. researchgate.net [researchgate.net]
- 14. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
The Gold Standard for Terbinafine Bioanalysis: A Comparative Guide to Internal Standards
For researchers, scientists, and drug development professionals striving for the highest accuracy and precision in the bioanalysis of the antifungal agent terbinafine (B446), the choice of an appropriate internal standard is paramount. This guide provides a comprehensive comparison of N-Desmethylcarboxy Terbinafine-d7 and other commonly used internal standards, supported by experimental data, to inform the selection of the most suitable option for rigorous pharmacokinetic and bioequivalence studies.
Performance Comparison of Internal Standards
To illustrate the performance advantages of a deuterated internal standard, this section presents a comparison of bioanalytical methods for terbinafine using the stable isotope-labeled Terbinafine-d7 and a common structural analog internal standard, Naftifine (B1207962) .
Data Presentation
The following tables summarize the accuracy and precision data from published bioanalytical methods for the quantification of terbinafine in human plasma using either Terbinafine-d7 or Naftifine as an internal standard.
Table 1: Performance Data for Terbinafine Bioanalysis using Terbinafine-d7 as an Internal Standard
| Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%RE) | Inter-day Accuracy (%RE) |
| Study 1 | ||||
| 1.00 (LLOQ) | 3.2 | 4.5 | - | - |
| 3.00 (LQC) | 2.5 | 3.8 | - | - |
| 800 (MQC) | 1.8 | 2.1 | - | - |
| 1600 (HQC) | 2.1 | 2.9 | - | - |
| Study 2 | ||||
| 2.00 (LLOQ) | <8.2 | <8.2 | -6.5 to 10.2 | -6.5 to 10.2 |
| Low QC | <8.2 | <8.2 | -6.5 to 10.2 | -6.5 to 10.2 |
| Medium QC | <8.2 | <8.2 | -6.5 to 10.2 | -6.5 to 10.2 |
| High QC | <8.2 | <8.2 | -6.5 to 10.2 | -6.5 to 10.2 |
CV: Coefficient of Variation, RE: Relative Error, LLOQ: Lower Limit of Quantification, LQC: Low-Quality Control, MQC: Medium Quality Control, HQC: High-Quality Control. Data compiled from representative studies.
Table 2: Performance Data for Terbinafine Bioanalysis using Naftifine as an Internal Standard
| Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%RE) | Inter-day Accuracy (%RE) |
| Study 3 | ||||
| 5.0 | 3.6 | 4.9 | -2.7 | 0.3 |
| 80.0 | 3.8 | 1.7 | 7.7 | 5.8 |
| 250.0 | 3.5 | 2.4 | 4.8 | 6.5 |
| 1500.0 | 4.1 | 4.6 | -2.7 | -1.4 |
CV: Coefficient of Variation, RE: Relative Error. Data compiled from a representative study.[1]
The data clearly demonstrates that methods employing a stable isotope-labeled internal standard like Terbinafine-d7 consistently achieve lower coefficients of variation (CV) for both intra- and inter-day precision, indicating a higher degree of reproducibility. The accuracy, represented by the relative error (RE), also tends to be within a tighter range.
Experimental Protocols
The superior performance of a deuterated internal standard is a direct result of its ability to mimic the analyte throughout the analytical process. Below are detailed methodologies for the key experiments cited.
Bioanalytical Method using Terbinafine-d7 Internal Standard
A high-throughput and sensitive ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method has been developed for the determination of terbinafine in human plasma.[2][3]
-
Sample Preparation: Liquid-liquid extraction of terbinafine and terbinafine-d7 (internal standard) from 100 μL of human plasma is performed using an ethyl acetate: n-hexane (80:20, v/v) solvent mixture.[2]
-
Chromatography: Chromatographic separation is achieved on a BEH C18 column (50 × 2.1 mm, 1.7 μm) with an isocratic elution using a mobile phase of acetonitrile (B52724) and 8.0 mM ammonium (B1175870) formate, pH 3.5 (85:15, v/v).[2]
-
Mass Spectrometry: Quantification is performed using a tandem mass spectrometer in positive electrospray ionization mode. The multiple reaction monitoring (MRM) transitions are m/z 292.2 → 141.1 for terbinafine and m/z 299.1 → 148.2 for terbinafine-d7.[2][3]
Bioanalytical Method using Naftifine Internal Standard
A liquid chromatography with positive ion electrospray ionization and tandem mass spectrometry method is described for the determination of terbinafine in human plasma using naftifine as the internal standard.[1]
-
Sample Preparation: Specific details of the extraction method for this study are not provided in the abstract.
-
Chromatography: The method has a chromatographic run time of 5 minutes.[1]
-
Mass Spectrometry: Analysis is conducted using positive ion electrospray ionization and tandem mass spectrometry.[1]
Visualizing the Rationale: Metabolic Pathway and Experimental Workflow
To further elucidate the context of terbinafine analysis, the following diagrams illustrate the metabolic pathway of terbinafine and a typical experimental workflow.
Caption: Metabolic pathway of Terbinafine.
The diagram above illustrates the primary metabolic transformations of terbinafine in the body. N-demethylation, a key pathway, leads to the formation of N-desmethylterbinafine. Subsequent oxidation reactions can lead to other metabolites, including carboxyterbinafine and N-desmethylcarboxy terbinafine. The use of a deuterated version of a major metabolite like N-Desmethylcarboxy Terbinafine as an internal standard would be a sound analytical strategy, assuming it does not undergo in-source conversion from the analyte.
Caption: Bioanalytical workflow for Terbinafine.
This workflow highlights the critical stages where an ideal internal standard plays a role. From the initial spiking into the plasma sample through extraction, injection, and ionization, a stable isotope-labeled internal standard like this compound would track the analyte's behavior, correcting for any potential losses or variations and thereby ensuring the integrity of the final quantitative result.
References
- 1. Terbinafine quantification in human plasma by high-performance liquid chromatography coupled to electrospray tandem mass spectrometry: application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of terbinafine in human plasma using UPLC-MS/MS: Application to a bioequivalence study in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scilit.com [scilit.com]
A Comparative Guide to Internal Standards in Bioanalytical Assays: The Case of N-Desmethylcarboxy Terbinafine-d7
For researchers, scientists, and drug development professionals, the accuracy and reliability of quantitative bioanalytical methods are paramount. The choice of a suitable internal standard is a critical factor in achieving high-quality data. This guide provides an objective comparison of N-Desmethylcarboxy Terbinafine-d7 and other internal standards used in the analysis of terbinafine (B446) and its metabolites, supported by experimental data and detailed protocols.
An ideal internal standard (IS) is a compound of known concentration added to a sample to correct for the loss of analyte during sample preparation and for variations in instrument response. The IS should ideally have physicochemical properties similar to the analyte of interest. In the context of liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, stable isotope-labeled (SIL) internal standards are widely considered the gold standard.
This guide will compare the performance of three types of internal standards for the analysis of terbinafine and its metabolites:
-
This compound: A stable isotope-labeled internal standard for the N-desmethylcarboxy metabolite of terbinafine.
-
Terbinafine-d7: A stable isotope-labeled internal standard for the parent drug, terbinafine.
-
Naftifine (B1207962): A structural analog of terbinafine.
Performance Comparison of Internal Standards
The choice of an internal standard significantly impacts the performance of a bioanalytical method. Key parameters for evaluating an internal standard include recovery, matrix effect, and the overall precision and accuracy of the method.
Stable isotope-labeled internal standards, such as this compound and Terbinafine-d7, are the preferred choice for quantitative bioanalysis using LC-MS/MS.[1] This is because their physicochemical properties are nearly identical to the analyte, leading to similar behavior during sample extraction, chromatography, and ionization. This co-elution and similar ionization response effectively compensate for matrix effects, where other components in the biological sample can suppress or enhance the analyte signal.
Structural analogs, like naftifine, can also be used as internal standards. While they are often more readily available and less expensive than SIL standards, their chemical and physical properties may differ from the analyte, potentially leading to less effective compensation for matrix effects and extraction variability.
| Parameter | This compound | Terbinafine-d7 | Naftifine (Structural Analog) |
| Type | Stable Isotope-Labeled (SIL) | Stable Isotope-Labeled (SIL) | Structural Analog |
| Analyte(s) | N-Desmethylcarboxy Terbinafine | Terbinafine | Terbinafine |
| Co-elution with Analyte | Expected to be very close to N-Desmethylcarboxy Terbinafine | Expected to be very close to Terbinafine | May differ from Terbinafine |
| Compensation for Matrix Effects | High | High | Moderate to Low |
| Compensation for Extraction Variability | High | High | Moderate |
| Reported Mean Recovery | Not explicitly found, but expected to be similar to analyte | Not explicitly found, but expected to be similar to analyte | 84.3% (for Terbinafine)[2] |
| Reported Intra-day Precision (% CV) | Not explicitly found | 1.8 - 3.2% (for Terbinafine) | 3.6 - 4.1% (for Terbinafine)[3] |
| Reported Inter-day Precision (% CV) | Not explicitly found | 2.1 - 4.5% (for Terbinafine) | 1.7 - 4.9% (for Terbinafine)[3] |
Experimental Protocols
Below are representative experimental protocols for the analysis of terbinafine and its metabolites in human plasma using LC-MS/MS.
Representative Protocol for Terbinafine Analysis using Terbinafine-d7 as Internal Standard
This protocol is based on a validated UPLC-MS/MS method for the determination of terbinafine in human plasma.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of human plasma, add 25 µL of Terbinafine-d7 internal standard solution (concentration to be optimized).
-
Add 1.0 mL of an extraction solvent mixture of ethyl acetate (B1210297) and n-hexane (80:20, v/v).
-
Vortex for 10 minutes.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
2. LC-MS/MS Conditions
-
LC System: Waters Acquity UPLC
-
Column: BEH C18 (50 x 2.1 mm, 1.7 µm)
-
Mobile Phase: Acetonitrile and 8.0 mM ammonium (B1175870) formate (B1220265) (pH 3.5) (85:15, v/v)
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive ion mode.
-
MRM Transitions:
-
Terbinafine: m/z 292.2 → 141.1
-
Terbinafine-d7: m/z 299.1 → 148.2
-
Representative Protocol for Terbinafine Analysis using Naftifine as Internal Standard
This protocol is based on a validated LC-MS/MS method using a structural analog internal standard.[2]
1. Sample Preparation (Solid-Phase Extraction)
-
To 100 µL of human plasma, add 50 µL of naftifine internal standard solution.
-
Load the sample onto a pre-conditioned solid-phase extraction (SPE) cartridge.
-
Wash the cartridge with an appropriate washing solution.
-
Elute the analyte and internal standard with a suitable elution solvent.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
2. LC-MS/MS Conditions
-
LC System: Shimadzu HPLC system
-
Column: Hypurity Advance (50 x 4.6 mm, 5 µm)
-
Mobile Phase: Methanol and ammonium acetate buffer
-
Flow Rate: 0.8 mL/min
-
Injection Volume: 10 µL
-
MS System: Triple quadrupole mass spectrometer with a heated nebulizer source in positive multiple reaction monitoring (MRM) mode.
-
MRM Transitions: [2]
Visualizing Key Processes
To better understand the context of using these internal standards, the following diagrams illustrate the bioanalytical workflow and the metabolic pathway of terbinafine.
Conclusion
The selection of an appropriate internal standard is a cornerstone of robust and reliable bioanalytical method development. For the quantitative analysis of terbinafine and its metabolites, stable isotope-labeled internal standards, such as this compound and Terbinafine-d7, are demonstrably superior to structural analogs like naftifine. Their ability to closely mimic the behavior of the analyte throughout the analytical process provides more effective compensation for experimental variability, leading to enhanced accuracy and precision. While the initial investment in SIL standards may be higher, the resulting data quality and method reliability often justify the cost, particularly in regulated environments. This guide provides researchers with the foundational information needed to make an informed decision on internal standard selection for their specific bioanalytical needs.
References
- 1. biopharmaservices.com [biopharmaservices.com]
- 2. Rational design for variability minimization in bioanalytical method validation: illustration with LC-MS/MS assay method for terbinafine estimation in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-Nitroso Desmethyl Terbinafine-d7 | LGC Standards [lgcstandards.com]
A Researcher's Guide to Incurred Sample Reanalysis in Terbinafine Bioequivalence Studies
For researchers, scientists, and drug development professionals, ensuring the reliability and reproducibility of bioanalytical data is paramount in establishing the bioequivalence of generic drug products. This guide provides a comprehensive comparison of regulatory guidelines, analytical methodologies, and best practices for conducting Incurred Sample Reanalysis (ISR) in bioequivalence (BE) studies of Terbinafine (B446).
Incurred Sample Reanalysis serves as a critical in-study validation to confirm the reproducibility of a bioanalytical method. It involves reanalyzing a subset of study samples in a separate run on a different day to ensure that the method is robust and provides consistent results for the authentic study samples. This is particularly important in bioequivalence studies where the pharmacokinetic data directly supports the claim of therapeutic equivalence.
Regulatory Landscape: A Comparison of FDA and EMA Guidelines for ISR
Both the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate ISR for bioequivalence studies to ensure the reliability of the reported pharmacokinetic data. While the core principles are harmonized, there are subtle differences in their guidance.
| Feature | FDA Guideline | EMA Guideline |
| Requirement for BE Studies | Expected for all in vivo human bioequivalence studies. | Should be performed for all pivotal bioequivalence trials.[1] |
| Number of Samples | At least 10% of the first 1000 samples and 5% of the remaining samples. | A number of samples that is representative of the study size. Generally, 10% of samples up to 1000, and 5% of samples above 1000 is considered acceptable. |
| Sample Selection | Samples should be selected from around the maximum concentration (Cmax) and in the elimination phase. Samples from multiple subjects should be chosen. | Samples should be selected from around Cmax and the elimination phase, representing as many subjects as possible. |
| Acceptance Criteria | For small molecules like Terbinafine, at least 67% (two-thirds) of the reanalyzed samples should have a percentage difference within ±20% of the mean of the initial and repeat results.[1] | For at least 67% of the repeats, the percentage difference between the initial and repeat concentration should be within 20% of their mean.[1] |
| Investigation of Failure | An investigation is required if the ISR fails to meet the acceptance criteria. The investigation should be documented, and the impact on the study outcome should be assessed. | An investigation into the cause of the failure is required. The impact on the validity of the study should be discussed. |
Visualizing the Regulatory Requirements
The following diagram illustrates the key comparative aspects of the FDA and EMA guidelines for Incurred Sample Reanalysis in bioequivalence studies.
Caption: Comparison of FDA and EMA ISR Guidelines.
Bioanalytical Methods for Terbinafine: A Comparative Overview
The accurate quantification of terbinafine in biological matrices, typically human plasma, is the foundation of a successful bioequivalence study. Over the years, various analytical methods have been developed and validated for this purpose. High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) has become the gold standard due to its high sensitivity, selectivity, and speed.
| Method | Sample Preparation | LLOQ (ng/mL) | Precision (%CV) | Accuracy (%Bias) | Run Time (min) | Reference |
| UPLC-MS/MS | Liquid-Liquid Extraction | 1.00 | Intra-batch: 1.8-3.2Inter-batch: 2.1-4.5 | Within ±15% | Short | [2] |
| LC-MS/MS | Liquid-Liquid Extraction | 1.0 | Intraday: 3.5-4.1Interday: 1.7-4.9 | Intraday: -2.7 to 7.7Interday: -1.4 to 6.5 | 5 | [3] |
| LC-MS/MS | Solid-Phase Extraction | 5.11 | < 4 | Not explicitly stated | 2 | [1] |
| HPLC-UV | Protein Precipitation or Liquid-Liquid Extraction | 50 | Not explicitly stated | Not explicitly stated | Longer | [4] |
| HPLC-Electrochemical | Protein Precipitation or Liquid-Liquid Extraction | 50 | Not explicitly stated | Not explicitly stated | Longer | [4] |
Experimental Protocol: A Representative UPLC-MS/MS Method
The following is a detailed protocol for a sensitive and high-throughput UPLC-MS/MS method for the quantification of terbinafine in human plasma, as described in a bioequivalence study.[2]
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of human plasma, add the internal standard (terbinafine-d7).
-
Add a suitable buffer and vortex.
-
Add the extraction solvent (e.g., ethyl acetate-n-hexane mixture).
-
Vortex mix for a specified time (e.g., 10 minutes).
-
Centrifuge at a specified speed and temperature (e.g., 4000 rpm for 5 minutes at 4°C).
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at a specified temperature (e.g., 40°C).
-
Reconstitute the residue in the mobile phase.
2. Chromatographic Conditions
-
System: An ultra-performance liquid chromatography system.
-
Column: A suitable column, for example, a BEH C18 (50 × 2.1 mm, 1.7 µm).[2]
-
Mobile Phase: An isocratic mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., 8.0 mM ammonium (B1175870) formate, pH 3.5) in a specified ratio (e.g., 85:15, v/v).[2]
-
Flow Rate: A specified flow rate (e.g., 0.4 mL/min).
-
Injection Volume: A specified volume (e.g., 5 µL).
3. Mass Spectrometric Conditions
-
System: A tandem mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in the positive mode.[2]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
Incurred Sample Reanalysis Workflow
The process of ISR follows a systematic workflow to ensure the reproducibility of the bioanalytical method during the analysis of study samples.
Caption: General Workflow for Incurred Sample Reanalysis.
Illustrative Incurred Sample Reanalysis Data for a Terbinafine Study
| Sample ID | Initial Concentration (ng/mL) | Repeat Concentration (ng/mL) | Mean Concentration (ng/mL) | % Difference | Pass/Fail |
| SUBJ-01-Cmax | 1250.3 | 1285.7 | 1268.0 | -2.8% | Pass |
| SUBJ-01-Elim | 150.8 | 145.2 | 148.0 | 3.8% | Pass |
| SUBJ-05-Cmax | 1189.5 | 1150.1 | 1169.8 | 3.4% | Pass |
| SUBJ-05-Elim | 135.6 | 142.3 | 138.95 | -4.8% | Pass |
| SUBJ-12-Cmax | 1305.2 | 1098.4 | 1201.8 | 17.2% | Pass |
| SUBJ-12-Elim | 162.7 | 155.9 | 159.3 | 4.3% | Pass |
| SUBJ-18-Cmax | 1421.8 | 1501.2 | 1461.5 | -5.4% | Pass |
| SUBJ-18-Elim | 180.4 | 195.6 | 188.0 | -8.1% | Pass |
| SUBJ-23-Cmax | 1222.6 | 1301.8 | 1262.2 | -6.3% | Pass |
| SUBJ-23-Elim | 148.9 | 175.3 | 162.1 | -16.3% | Pass |
| Percentage of Passing Samples | 100% |
This table is for illustrative purposes only and does not represent actual study data.
Conclusion
Incurred Sample Reanalysis is a non-negotiable component of modern bioequivalence studies for terbinafine. Adherence to regulatory guidelines from bodies like the FDA and EMA is essential for study acceptance. The use of robust and validated bioanalytical methods, predominantly UPLC-MS/MS or LC-MS/MS, provides the necessary sensitivity and selectivity for accurate quantification of terbinafine in plasma. While published ISR data for terbinafine is scarce, a thorough understanding of the principles, a well-defined protocol, and stringent adherence to acceptance criteria will ensure the reliability and reproducibility of the bioanalytical data, ultimately supporting the successful demonstration of bioequivalence.
References
- 1. Rational design for variability minimization in bioanalytical method validation: illustration with LC-MS/MS assay method for terbinafine estimation in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Terbinafine quantification in human plasma by high-performance liquid chromatography coupled to electrospray tandem mass spectrometry: application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Repeat analysis and incurred sample reanalysis: recommendation for best practices and harmonization from the global bioanalysis consortium harmonization team - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scilit.com [scilit.com]
A Researcher's Guide to Inter-Laboratory Cross-Validation of Terbinafine Analytical Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the cross-validation of analytical methods for the antifungal agent Terbinafine (B446) between different laboratories. Ensuring that analytical methods yield consistent and reproducible results, regardless of the testing site, is critical for regulatory compliance, data integrity, and the overall success of drug development programs. This document outlines key performance comparisons of established High-Performance Liquid Chromatography (HPLC) and UV-Visible (UV-Vis) Spectrophotometry methods, detailed experimental protocols, and a workflow for conducting inter-laboratory comparative studies.
Comparative Performance of Validated Analytical Methods for Terbinafine
The selection of an appropriate analytical method is the first step towards successful cross-validation. Both HPLC and UV-Vis spectrophotometry are commonly employed for the quantification of Terbinafine in various matrices. The following tables summarize the performance characteristics of several validated methods, providing a basis for comparison.
Table 1: Performance Comparison of Validated HPLC Methods for Terbinafine Analysis
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Mobile Phase | Methanol (B129727):Acetonitrile:Phosphate (B84403) Buffer (pH 5) (80:10:10 v/v/v)[1][2] | Buffer:Acetonitrile (65:35 v/v)[3] | Methanol and 0.5% Triethanolamine[4] | Methanol:Acetonitrile (60:40 v/v) with 0.15% Triethylamine and 0.15% Phosphoric Acid[5] |
| Column | C18 (250x4.6 mm, 5 µm)[1][2] | C18[3] | NeoSphere C18 (250 mm×4.6 mm, 5 μm)[4] | C18[5] |
| Flow Rate | 1.2 mL/min[1][2] | 1.8 mL/min[3] | 1.2 mL/min[4] | 0.4 mL/min[5] |
| Detection (λ) | 282 nm[1][2] | 220 nm[3] | 250 nm[4] | 224 nm[5] |
| Linearity Range | 10 - 50 µg/mL[2] | 20 - 1000 ng/mL[3] | 2 - 12 µg/mL[4] | 5 - 50 µg/mL[4] |
| Correlation (r²) | 0.9999[2] | 0.9999[3] | Not Specified | 0.9993 |
| Accuracy (% Recovery) | 98.8 - 101.2%[2] | 99.1 ± 0.73%[3] | Not Specified | Not Specified |
| Precision (%RSD) | < 2%[2] | < 2%[3] | Intra- and inter-day precisions (RSD, 0.02%–1.23%)[4] | < 2%[5] |
| LOD | 0.617 µg/mL[2] | Not Specified | 0.22 µg/mL[4] | 0.1 µg/mL[4] |
| LOQ | 1.87 µg/mL[2] | Not Specified | 0.66 µg/mL[4] | 0.2 µg/mL[4] |
Table 2: Performance Comparison of Validated UV-Vis Spectrophotometric Methods for Terbinafine Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| Solvent | 0.1M Acetic Acid[2] | Methanol[6] | Water[4] |
| Detection (λmax) | 282 nm[2] | 224 nm[6] | 283 nm[4] |
| Linearity Range | 10 - 50 µg/mL[2] | 0.4 - 2.8 µg/mL[6] | 5 - 30 µg/mL[4] |
| Correlation (r²) | 0.9994[2] | 0.998[6] | Not Specified |
| Accuracy (% Recovery) | 99.4 - 101.5%[2] | 99.58 - 102.78%[6] | RE < 1%[4] |
| Precision (%RSD) | < 2%[2] | < 2%[6] | Around 2%[4] |
| LOD | 0.62 µg/mL[2] | Not Specified | 0.42 µg/mL[4] |
| LOQ | 1.88 µg/mL[2] | Not Specified | 1.30 µg/mL[4] |
Experimental Protocols
The following are generalized protocols for the analysis of Terbinafine using HPLC and UV-Vis spectrophotometry. These can be adapted and must be fully validated within each participating laboratory before initiating a cross-validation study.
Protocol 1: Terbinafine Analysis by RP-HPLC
1. Objective: To quantify Terbinafine in a given sample using Reverse-Phase High-Performance Liquid Chromatography.
2. Materials and Reagents:
-
Terbinafine Hydrochloride Reference Standard
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Potassium Dihydrogen Phosphate
-
Orthophosphoric Acid
-
Water (HPLC Grade)
-
Sample containing Terbinafine (e.g., bulk drug, tablet formulation)
3. Instrumentation:
-
HPLC system with UV or PDA detector
-
C18 column (e.g., 250 x 4.6 mm, 5 µm)
-
Analytical balance
-
Sonicator
-
pH meter
4. Chromatographic Conditions (Example):
-
Mobile Phase: Methanol, acetonitrile, and phosphate buffer (pH 5) in a ratio of 80:10:10 (v/v/v)[1][2].
-
Column Temperature: Ambient.
-
Injection Volume: 20 µL.
5. Procedure:
-
Standard Stock Solution Preparation (1000 µg/mL): Accurately weigh 100 mg of Terbinafine HCl reference standard and dissolve in 100 mL of methanol[2].
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the linear range (e.g., 10-50 µg/mL) using the mobile phase as the diluent[2].
-
Sample Preparation (for Tablets): Weigh and finely powder 20 tablets. Transfer a quantity of the powder equivalent to 100 mg of Terbinafine HCl to a 100 mL volumetric flask. Add about 70 mL of methanol, sonicate for 15 minutes, and then dilute to volume with methanol. Filter the solution and further dilute with the mobile phase to achieve a final concentration within the calibration range[2].
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Calculation: Quantify the amount of Terbinafine in the sample by comparing the peak area with the calibration curve generated from the working standard solutions.
Protocol 2: Terbinafine Analysis by UV-Vis Spectrophotometry
1. Objective: To quantify Terbinafine in a given sample using UV-Visible Spectrophotometry.
2. Materials and Reagents:
-
Terbinafine Hydrochloride Reference Standard
-
Methanol (Spectroscopic Grade)
-
Sample containing Terbinafine
3. Instrumentation:
-
Double-beam UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Analytical balance
-
Volumetric flasks and pipettes
4. Procedure:
-
Solvent: Methanol[6].
-
Standard Stock Solution Preparation (100 µg/mL): Accurately weigh 10 mg of Terbinafine HCl reference standard and dissolve in 100 mL of methanol[6].
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the linear range (e.g., 0.4-2.8 µg/mL) using methanol as the diluent[6].
-
Sample Preparation: Prepare the sample solution as described in the HPLC protocol, but using methanol as the solvent, to obtain a final concentration within the calibration range.
-
Analysis: Measure the absorbance of the standard and sample solutions at the wavelength of maximum absorbance (λmax), which is approximately 224 nm in methanol, using methanol as a blank[6].
-
Calculation: Determine the concentration of Terbinafine in the sample solution by comparing its absorbance with the calibration curve.
Cross-Validation Workflow and Protocol
The following workflow and protocol are designed to guide two or more laboratories in a comparative study to ensure the cross-validation of their respective analytical methods for Terbinafine.
Cross-Validation Workflow Diagram
Caption: Workflow for Inter-Laboratory Cross-Validation of an Analytical Method.
Protocol for Inter-Laboratory Comparative Study
1. Objective: To demonstrate that Laboratory A and Laboratory B can produce equivalent results for the analysis of Terbinafine using their respective validated in-house methods.
2. Scope: This protocol applies to the cross-validation of the analytical methods for the quantification of Terbinafine in a specified matrix (e.g., tablets from a single batch).
3. Responsibilities:
-
Coordinating Laboratory: Responsible for preparing and distributing the cross-validation protocol, a homogenous batch of the test sample, and the qualified reference standard. Also responsible for the final data analysis and report generation.
-
Participating Laboratories (Lab A, Lab B, etc.): Responsible for ensuring their equipment is qualified, personnel are trained, and for performing the analysis as per their validated internal method and the cross-validation protocol. They must provide all raw data and results to the coordinating laboratory.
4. Experimental Design:
-
A single, homogenous batch of the Terbinafine sample will be used.
-
Each laboratory will use its own validated analytical method.
-
Each laboratory will prepare and analyze a minimum of six independent samples from the provided batch.
-
Each sample preparation should be injected in triplicate.
5. Procedure:
-
The coordinating lab distributes the protocol, samples, and reference standard to all participating labs.
-
Each participating lab performs the analysis according to their validated method, adhering to the experimental design outlined above.
-
System suitability tests must be performed and meet the pre-defined criteria for each laboratory's method before sample analysis.
-
All raw data, including chromatograms, spectra, and calculations, are to be documented and submitted to the coordinating laboratory.
6. Acceptance Criteria (Example):
-
Accuracy: The mean result from each laboratory should be within ±2.0% of the overall mean from all participating laboratories.
-
Precision: The Relative Standard Deviation (RSD) of the results from each laboratory should not be more than 2.0%. The intermediate precision between the laboratories (RSD of all results combined) should not be more than 3.0%.
-
Statistical Comparison: An appropriate statistical test (e.g., t-test or equivalence test) should show no significant difference between the mean results of the laboratories at a 95% confidence level.
7. Data Analysis and Reporting:
-
The coordinating laboratory will compile all data and perform the statistical analysis as defined in the protocol.
References
- 1. thepharmajournal.com [thepharmajournal.com]
- 2. thepharmajournal.com [thepharmajournal.com]
- 3. asianpubs.org [asianpubs.org]
- 4. Analytical methods for determination of terbinafine hydrochloride in pharmaceuticals and biological materials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]
Robustness of LC-MS/MS Methods for N-Desmethylcarboxy Terbinafine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the robustness testing for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for the quantification of N-Desmethylcarboxy Terbinafine (B446), a key metabolite of the antifungal drug Terbinafine. Ensuring method robustness is a critical aspect of bioanalytical method validation, guaranteeing reliable and reproducible data in preclinical and clinical studies. This document outlines a typical LC-MS/MS methodology, compares it with an alternative UHPLC-UV method, and provides a detailed protocol for robustness testing in line with regulatory expectations.
Comparative Analysis of Analytical Methods
While LC-MS/MS is the gold standard for bioanalysis due to its high sensitivity and selectivity, other methods like UHPLC-UV have also been employed for the analysis of Terbinafine and its metabolites. The choice of method often depends on the required sensitivity, sample matrix, and available instrumentation.
| Feature | LC-MS/MS (Hypothetical Method) | UHPLC-UV Method[1] |
| Principle | Separation by liquid chromatography followed by detection based on the mass-to-charge ratio of the analyte and its fragments. | Separation by ultra-high-performance liquid chromatography followed by detection based on UV absorbance. |
| Sensitivity | High (typically ng/mL to pg/mL range). | Moderate (typically µg/mL to high ng/mL range)[1]. |
| Selectivity | Very high, due to the specificity of mass fragmentation. | Moderate, potential for interference from co-eluting compounds with similar UV spectra. |
| Instrumentation | Liquid chromatograph coupled to a tandem mass spectrometer. | Ultra-high-performance liquid chromatograph with a UV detector. |
| Sample Throughput | Can be high with optimized methods. | High, with short analysis times[1]. |
| Robustness | Requires careful optimization and testing of multiple parameters. | Generally considered robust, but still requires validation. |
Experimental Protocols
Hypothetical LC-MS/MS Method for N-Desmethylcarboxy Terbinafine
This proposed method is based on established protocols for Terbinafine and its other metabolites, adapted for N-Desmethylcarboxy Terbinafine.
1. Sample Preparation: Protein Precipitation
-
To 100 µL of plasma sample, add 300 µL of acetonitrile (B52724) containing the internal standard (e.g., a stable isotope-labeled analog of N-Desmethylcarboxy Terbinafine).
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient Elution: A suitable gradient to ensure separation from matrix components and other metabolites.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
MRM Transitions: Specific precursor-to-product ion transitions for N-Desmethylcarboxy Terbinafine and the internal standard would need to be determined through infusion and optimization experiments.
UHPLC-UV Method for N-Desmethylcarboxy Terbinafine
The following is based on the method described by Baranowska et al. (2010) for the simultaneous determination of Terbinafine and N-Desmethylcarboxy Terbinafine[1].
1. Sample Preparation: Solid-Phase Extraction (SPE) or Protein Precipitation
-
The original publication suggests either protein precipitation or SPE for sample cleanup from plasma and urine[1]. The specific protocol was not detailed in the available abstract.
2. UHPLC-UV Conditions
-
UHPLC System: An ultra-high-performance liquid chromatography system with a UV detector.
-
Column: Hypersil GOLD C18 (50 mm x 2.1 mm, 1.7 µm)[1].
-
Mobile Phase: A gradient of acetonitrile and 0.1% formic acid[1].
-
Flow Rate: Not specified in the abstract.
-
Detection: UV detection at a wavelength optimized for N-Desmethylcarboxy Terbinafine.
-
Analysis Time: The reported method has a short elution time of 3.3 minutes for multiple analytes[1].
Robustness Testing Protocol
Robustness testing evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters. This protocol is based on the International Council for Harmonisation (ICH) Q2(R1) guidelines and common industry practices.
1. Identification of Critical Parameters For an LC-MS/MS method, the following parameters are typically investigated:
-
LC Parameters:
-
Mobile phase composition (e.g., ± 2% organic content).
-
Mobile phase pH (e.g., ± 0.2 units).
-
Column temperature (e.g., ± 5°C).
-
Flow rate (e.g., ± 10%).
-
Different batches of the analytical column.
-
-
MS Parameters:
-
Source temperature (e.g., ± 25°C).
-
Gas flows (e.g., nebulizer, auxiliary gas) (e.g., ± 10%).
-
2. Experimental Design
-
A one-factor-at-a-time (OFAT) approach or a design of experiments (DoE) approach can be used. DoE is more efficient in identifying interactions between factors.
-
A set of system suitability and quality control (QC) samples are analyzed under each modified condition.
3. Acceptance Criteria
-
The system suitability criteria (e.g., peak area, retention time, peak shape) should be met under all tested conditions.
-
The precision (%CV) and accuracy (%bias) of the QC samples should be within ±15% of the nominal values.
4. Data Analysis and Reporting
-
The results from the modified conditions are compared to the results obtained under the nominal method conditions.
-
Any significant impact of a parameter variation on the method performance should be documented, and if necessary, the method should be further optimized and re-validated.
Visualizing the Robustness Testing Workflow
Caption: Workflow for Robustness Testing of a Bioanalytical Method.
Signaling Pathway of Terbinafine Metabolism
The metabolism of Terbinafine is complex, involving multiple cytochrome P450 (CYP) enzymes. N-Desmethylcarboxy Terbinafine is one of the downstream metabolites.
Caption: Simplified Metabolic Pathway of Terbinafine.
References
A Comparative Guide to the Bioanalytical Quantification of Terbinafine in Human Plasma
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various analytical methodologies for the quantification of the antifungal agent Terbinafine (B446) in human plasma. Focusing on the critical parameters of Limit of Detection (LOD) and Limit of Quantification (LOQ), this document aims to assist researchers in selecting the most appropriate method for their specific study needs, ranging from pharmacokinetic assessments to bioequivalence studies.
Performance Comparison of Analytical Methods
The choice of an analytical method for Terbinafine quantification in plasma is pivotal for generating reliable and accurate data. The following table summarizes the performance of commonly employed techniques, highlighting their respective limits of detection and quantification.
| Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity Range (ng/mL) | Internal Standard |
| UPLC-MS/MS | Not explicitly stated | 1.00 ng/mL | 1.00 - 2000 | Terbinafine-d7 |
| LC-MS/MS | Not explicitly stated | 0.0679 ng/mL | Not explicitly stated | Stable isotope labeled Terbinafine |
| LC-MS/MS | Not explicitly stated | 1.0 ng/mL | 1.0 - 2000 | Naftifine (B1207962) |
| LC-MS/MS | Not explicitly stated | 5.11 ng/mL | 5.11 - 3014.19 | Naftifine |
| HPLC-UV | Not explicitly stated | 2 ng/mL | 2 - 1000 | - |
| HPLC with UV Detection | Not explicitly stated | 20 to 500 ng/mL | 0 - 2500 | - |
| HPLC with Electrochemical Detection | 50 ng/mL | Not explicitly stated | Not explicitly stated | - |
Experimental Protocols: A Closer Look
Detailed methodologies are crucial for the replication and validation of bioanalytical assays. Below are summaries of experimental protocols from published studies.
UPLC-MS/MS Method
This high-throughput and sensitive method is well-suited for bioequivalence studies.[1][2][3]
-
Sample Preparation: Liquid-liquid extraction is employed using 100 μL of human plasma with an ethyl acetate: n-hexane (80:20, v/v) solvent mixture. Terbinafine-d7 is utilized as the internal standard.[1][3]
-
Chromatography: Separation is achieved on a BEH C18 column (50 × 2.1 mm, 1.7 μm) with an isocratic elution. The mobile phase consists of acetonitrile (B52724) and 8.0 mM ammonium (B1175870) formate (B1220265) (pH 3.5) in a ratio of 85:15 (v/v).[1][3]
-
Detection: A tandem mass spectrometer operating in positive electrospray ionization (ESI) mode is used for detection. The MS/MS ion transitions monitored are m/z 292.2/141.1 for Terbinafine and m/z 299.1/148.2 for the internal standard, Terbinafine-d7.[1][3][4]
LC-MS/MS Method
A rapid, simple, and selective method validated for determining Terbinafine concentrations in the plasma of healthy subjects.[4]
-
Sample Preparation: Protein precipitation is performed with acetonitrile. Terbinafine-d7 serves as the internal standard.[4]
-
Chromatography: A C18 column is used for chromatographic separation with a gradient elution program. The mobile phases are 0.1% formic acid in water (A) and methanol (B129727) (B), with a flow rate of 0.8 mL/min.[4]
-
Detection: Mass spectrometry is used for quantification.[4]
Another LC-MS/MS method has been developed and validated for the determination of Terbinafine in human and minipig plasma.[5]
-
Sample Preparation: Acetonitrile is used for protein precipitation. The supernatant is directly injected into the LC column. A stable isotope-labeled Terbinafine is used as the internal standard.[5]
-
Detection: The method utilizes a positive-ion mode for monitoring Terbinafine.[5]
A third LC-MS/MS method describes the determination of Terbinafine in human plasma using naftifine as the internal standard.[6][7]
-
Chromatography: The chromatographic run time is 5 minutes.[6][7]
-
Detection: The analysis is performed using liquid chromatography with positive ion electrospray ionization and tandem mass spectrometry.[7]
HPLC-UV Method
A reliable reversed-phase high-performance liquid chromatographic method has been developed for the determination of Terbinafine and its desmethyl metabolite in human plasma.[8]
-
Sample Preparation: The analytes and the internal standard are extracted by a liquid-liquid technique followed by an aqueous back-extraction.[8]
-
Chromatography: The mobile phase is a 50:50 (v/v) mixture of acetonitrile and a solution of 0.012 M triethylamine (B128534) and 0.020 M orthophosphoric acid.[8]
-
Detection: UV detection is performed at a wavelength of 224 nm.[8]
Visualizing the Bioanalytical Workflow
To provide a clearer understanding of the logical steps involved in the bioanalytical method development and validation for Terbinafine in plasma, the following workflow diagram is presented.
Caption: General workflow for bioanalytical method validation of Terbinafine in plasma.
References
- 1. Determination of terbinafine in human plasma using UPLC-MS/MS: Application to a bioequivalence study in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of terbinafine in human plasma using UPLC-MS/MS: Application to a bioequivalence study in healthy subjects. | Semantic Scholar [semanticscholar.org]
- 3. scilit.com [scilit.com]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative analysis of terbinafine (Lamisil) in human and minipig plasma by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Terbinafine quantification in human plasma by high-performance liquid chromatography coupled to electrospray tandem mass spectrometry: application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of terbinafine and its desmethyl metabolite in human plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Internal Standards for Terbinafine Bioanalysis: Focus on Inter-batch Precision and Accuracy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of internal standards used in the bioanalysis of terbinafine (B446), with a specific focus on inter-batch precision and accuracy. While direct comparative data for N-Desmethylcarboxy Terbinafine-d7 is not extensively published, this document evaluates the performance of commonly used alternatives, Terbinafine-d7 and Naftifine, based on available experimental data. This comparison serves as a valuable resource for researchers selecting an appropriate internal standard for pharmacokinetic and bioequivalence studies of terbinafine.
Introduction to Terbinafine Bioanalysis
Terbinafine is an allylamine (B125299) antifungal agent widely used for the treatment of fungal infections. Accurate and precise quantification of terbinafine in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. The use of a stable isotope-labeled internal standard is the gold standard in mass spectrometry-based bioanalytical methods to correct for variability in sample preparation and instrument response. This compound, a deuterated metabolite of terbinafine, is a potential internal standard. However, published data on its specific performance characteristics are scarce. Therefore, this guide draws comparisons with well-documented alternatives.
Comparison of Inter-batch Precision and Accuracy
The following table summarizes the inter-batch precision (expressed as coefficient of variation, %CV) and accuracy (expressed as relative error, %RE) for bioanalytical methods utilizing Terbinafine-d7 and Naftifine as internal standards for terbinafine quantification.
| Internal Standard | Analyte Concentration | Inter-batch Precision (%CV) | Inter-batch Accuracy (%RE) | Reference |
| Terbinafine-d7 | Not Specified | <8.2 | -6.5 to 10.2 | [1] |
| Naftifine | 5.0 ng/mL | 4.9 | 0.3 | [2] |
| 80.0 ng/mL | 1.7 | 5.8 | [2] | |
| 250.0 ng/mL | 2.4 | 6.5 | [2] | |
| 1500.0 ng/mL | 4.6 | -1.4 | [2] |
Note: While specific inter-batch precision and accuracy data for this compound as an internal standard in a validated bioanalytical method for terbinafine were not available in the reviewed public literature, the data presented for Terbinafine-d7 and Naftifine provide a benchmark for expected performance. A suitable stable isotope-labeled internal standard like this compound would be expected to yield similar or better performance in terms of precision and accuracy.
Experimental Protocols
Method Using Terbinafine-d7 as an Internal Standard
This method was developed for the determination of terbinafine in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Sample Preparation: Protein precipitation with acetonitrile (B52724) was used to extract terbinafine and the internal standard (Terbinafine-d7) from human plasma samples.
-
Chromatography: Chromatographic separation was achieved on a C18 column.
-
Mobile Phase: A gradient elution was employed using a mobile phase consisting of 0.1% formic acid in water and methanol.
-
Detection: Mass spectrometric detection was performed using an electrospray ionization (ESI) source in the positive ion mode with multiple reaction monitoring (MRM).
Method Using Naftifine as an Internal Standard
This method describes the determination of terbinafine in human plasma by liquid chromatography with positive ion electrospray ionization and tandem mass spectrometry.
-
Sample Preparation: The specific sample preparation method is not detailed in the provided search results.
-
Chromatography: The chromatographic run time was 5 minutes.
-
Linearity: The method was linear over the concentration range of 1.0 to 2000 ng/mL.
-
Limit of Quantification (LOQ): The LOQ was 1.0 ng/mL.
Terbinafine Mechanism of Action: Inhibition of Ergosterol (B1671047) Biosynthesis
Terbinafine exerts its antifungal effect by inhibiting the enzyme squalene (B77637) epoxidase, a key enzyme in the fungal ergosterol biosynthesis pathway.[3][4] This inhibition leads to a deficiency of ergosterol, an essential component of the fungal cell membrane, and an accumulation of toxic levels of squalene within the cell, ultimately resulting in fungal cell death.[3][4]
Caption: Terbinafine inhibits squalene epoxidase, disrupting ergosterol synthesis and causing fungal cell death.
Conclusion
The selection of an appropriate internal standard is critical for the development of robust and reliable bioanalytical methods for terbinafine. While published data on the inter-batch precision and accuracy of this compound are limited, the performance of established alternatives like Terbinafine-d7 and Naftifine demonstrates that excellent precision and accuracy are achievable. Researchers developing methods with this compound should aim for similar or improved performance metrics. The detailed experimental protocols and the understanding of terbinafine's mechanism of action provided in this guide offer a solid foundation for such method development and validation efforts.
References
Safety Operating Guide
Proper Disposal of N-Desmethylcarboxy Terbinafine-d7 in a Laboratory Setting
For Researchers, Scientists, and Drug Development Professionals: A Guide to Safe and Compliant Disposal
The proper disposal of specialized research chemicals is paramount to ensuring a safe laboratory environment and maintaining regulatory compliance. This guide provides detailed, step-by-step procedures for the disposal of N-Desmethylcarboxy Terbinafine-d7, a deuterated metabolite of Terbinafine. Adherence to these protocols will mitigate risks and prevent environmental contamination.
Immediate Safety and Handling Precautions
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use compatible, chemical-resistant gloves.
-
Body Protection: A lab coat or other protective clothing is necessary to prevent skin contact.
In the event of accidental exposure, consult the SDS for Terbinafine hydrochloride for first-aid measures.[1]
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous chemical waste. The primary goal is to prevent its release into the environment, as the parent compound, Terbinafine, is very toxic to aquatic life with long-lasting effects.[1]
Step 1: Waste Identification and Segregation
-
Unused Product: Any unwanted or expired this compound must be treated as hazardous chemical waste.
-
Contaminated Materials: All items that have come into direct contact with the compound, such as pipette tips, vials, and absorbent paper, must also be disposed of as hazardous waste.
-
Segregation: Do not mix this compound waste with other waste streams.[2][3] It should be collected in a dedicated waste container to avoid unintended chemical reactions.[4][5]
Step 2: Waste Collection and Containerization
-
Use Appropriate Containers: Collect all waste (solid and liquid) in a chemically resistant container with a secure, screw-on cap.[6] If possible, use the original container, ensuring the label is intact and legible.[3][7]
-
Labeling: The waste container must be clearly and legibly labeled with the words "Hazardous Waste ," the full chemical name "This compound ," and an indication of the hazards (e.g., "Toxic," "Aquatic Hazard").[1][4] Do not use abbreviations or chemical formulas on the primary label.[4]
-
Container Management: Keep the waste container closed at all times, except when adding waste.[4][5] Do not overfill the container; it is recommended not to fill it beyond 90% capacity to prevent spillage during transport.[2]
Step 3: Waste Storage
-
Designated Area: Store the sealed and labeled waste container in a designated, well-ventilated, and secure satellite accumulation area (SAA) within the laboratory.[4][6] This area should be near the point of waste generation and under the control of laboratory personnel.[4]
-
Inspections: Regularly inspect the waste container and storage area for any signs of leakage or degradation.[4]
Step 4: Arrange for Professional Disposal
-
Contact EHS: Once the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup.[6]
-
Documentation: Complete any required waste disposal forms accurately and completely. Maintain a record of the waste generated, including the chemical name, quantity, and accumulation start date.
-
Do Not Dispose Down the Drain or in Regular Trash: Under no circumstances should this compound or its contaminated materials be disposed of down the sanitary sewer or in the regular trash.[8]
Special Considerations for Deuterated Compounds
While specific regulations for the disposal of deuterated compounds are not common, they should be treated with the same level of caution as their non-deuterated analogs. The presence of deuterium (B1214612) does not significantly alter the chemical reactivity or toxicity of the molecule in the context of waste disposal. The primary hazards are associated with the parent molecule's structure. Therefore, the disposal procedures for this compound should mirror those for N-Desmethylcarboxy Terbinafine.
Quantitative Data: Aquatic Toxicity of Terbinafine
The following table summarizes the known aquatic toxicity data for the parent compound, Terbinafine. This data underscores the critical importance of preventing the release of this compound into the environment.
| Organism | Test Type | Endpoint | Concentration | Reference |
| Pseudokirchneriella subcapitata (Green Algae) | Growth Inhibition | EC50 | 90 nM (approx. 26 µg/L) | [9] |
| Fish | Acute Toxicity | LC50 (96 h) | 0.1 mg/L | [1] |
EC50: The concentration of a substance that causes a 50% reduction in a measured effect (e.g., growth) in a given time. LC50: The concentration of a substance that is lethal to 50% of the test organisms in a given time.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper handling and disposal of this compound within a laboratory setting.
By adhering to these detailed procedures, researchers and laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance.
References
- 1. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 2. Making sure you're not a bot! [oc-praktikum.de]
- 3. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. research.columbia.edu [research.columbia.edu]
- 5. Section 2.0 Safe Disposal of Hazardous Chemical Waste | Environment, Health and Safety [ehs.ku.edu]
- 6. benchchem.com [benchchem.com]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 9. [PDF] Toxicity and Mode of Action of the Pharmaceutical Fungicides Fluconazole and Terbinafine to Freshwater Algae | Semantic Scholar [semanticscholar.org]
Essential Safety and Logistical Information for Handling N-Desmethylcarboxy Terbinafine-d7
For researchers, scientists, and drug development professionals, the proper handling of specialized compounds like N-Desmethylcarboxy Terbinafine-d7 is paramount for both personal safety and maintaining the integrity of the substance. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure safe and effective use in a laboratory setting.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is crucial. The following table summarizes the required PPE, drawing from safety data for the parent compound, Terbinafine.[1][2][3]
| Protection Type | Required Equipment | Specifications and Remarks |
| Eye Protection | Safety glasses with side shields or goggles. | Must conform to EN 166 (EU) or NIOSH (US) standards. A face shield may be necessary if there is a risk of splashing or aerosol generation.[1][2] |
| Hand Protection | Chemical-resistant gloves. | Gloves must be inspected before use and should satisfy EU Directive 89/686/EEC and the standard EN 374.[2] |
| Respiratory Protection | NIOSH/MSHA approved respirator or an equivalent. | Use is recommended, especially in situations where dust or aerosols may be generated or if exposure limits are exceeded.[1][2][3] |
| Skin and Body Protection | Long-sleeved clothing, lab coat, or chemical-resistant apron. | Wear fire/flame resistant and impervious clothing.[2] |
Operational Plan: Step-by-Step Guidance
Receiving and Storage:
-
Inspection: Upon receipt, visually inspect the container for any damage or leaks.
-
Storage Environment: Store the container in a cool, dry, and well-ventilated place, away from heat and direct sunlight.[1] The compound should be kept in a tightly closed container.[1][4]
-
Inert Atmosphere: Due to the deuterated nature of the compound, it is susceptible to isotopic exchange with atmospheric moisture.[5][6] For long-term storage, consider keeping the compound under a dry, inert atmosphere such as argon or nitrogen in a desiccator.[5][6]
-
Light Sensitivity: Protect from light by storing in light-resistant containers.[3]
Handling and Use:
-
Ventilation: Always handle the compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[2][3]
-
Avoid Dust Formation: Take care to avoid the formation of dust and aerosols during handling.[2][4]
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling and before breaks.[1][3] Avoid contact with skin, eyes, and clothing.[1][2][4]
-
Spill Management: In case of a spill, evacuate unnecessary personnel. Use a vacuum cleaner or moisten dust with water before collecting it with a shovel or broom.[1] Collect the spilled material in a sealed container for disposal.[1][4]
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination.
-
Waste Classification: Chemical waste generators must determine if a discarded chemical is classified as a hazardous waste.[4]
-
Containerization: Collect waste material in suitable, closed containers that are properly labeled.[4]
-
Disposal Method: Dispose of the waste at an approved waste disposal plant.[7] Do not allow the substance to enter drains or water sources.[2][4]
-
Contaminated PPE: Dispose of contaminated clothing and equipment as bio-hazardous waste.[3]
Experimental Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound from receipt to disposal.
Caption: Workflow for Safe Handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
